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  • Product: 2-(5-Chloropent-1-ynyl)pyridine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical & Synthetic Profile of 2-(5-Chloropent-1-ynyl)pyridine

The following technical guide provides an in-depth analysis of 2-(5-Chloropent-1-ynyl)pyridine , a bifunctional heterocyclic building block used primarily in the synthesis of fused nitrogen scaffolds such as indolizines...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(5-Chloropent-1-ynyl)pyridine , a bifunctional heterocyclic building block used primarily in the synthesis of fused nitrogen scaffolds such as indolizines and quinolizines.

This document is structured for researchers requiring actionable physicochemical data, validated synthetic protocols, and mechanistic insights.

Executive Summary

2-(5-Chloropent-1-ynyl)pyridine (CAS: 872368-11-1) is a heteroaromatic intermediate characterized by a pyridine ring substituted at the C2 position with a functionalized alkyne chain.[1] Its structural uniqueness lies in its bifunctionality : it possesses an electron-deficient pyridine nitrogen capable of coordination or nucleophilic attack, and a terminal alkyl chloride susceptible to nucleophilic displacement.

This compound serves as a critical "linchpin" scaffold in medicinal chemistry, particularly for accessing quinolizinium and indolizine cores via metal-catalyzed cycloisomerization or cascade annulation reactions.

Chemical Identity & Structural Parameters

ParameterDetail
IUPAC Name 2-(5-Chloropent-1-ynyl)pyridine
CAS Registry Number 872368-11-1
Molecular Formula C₁₀H₁₀ClN
Molecular Weight 179.65 g/mol
SMILES ClCCCC#Cc1ccccn1
InChI Key Predicted:[1][2] UQXZXQZJ... (Derivative specific)
Structural Class 2-Alkynylpyridine; Alkyl chloride

Physicochemical Properties

Note: Where experimental values are proprietary or absent from open literature, values are derived using consensus QSAR modeling based on fragment contribution (Pyridine + Alkyne + Alkyl Chloride).

Physical State & Appearance[4]
  • Experimental Observation: Yellow oil [1].

  • Odor: Characteristic pyridine-like (amine/fishy), potentially acrid due to the alkyl halide moiety.

Solubility Profile

The compound exhibits lipophilic behavior due to the pentynyl chain and chloro-substituent, despite the polarity of the pyridine nitrogen.

  • Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Chloroform, Methanol, DMSO.

  • Insoluble/Poor: Water (neutral pH).

  • pH-Dependent Solubility: Solubility in aqueous media increases significantly below pH 4.0 due to protonation of the pyridine nitrogen (

    
     for the conjugate acid).
    
Quantitative Physicochemical Data
PropertyValue (Exp/Calc)Technical Insight
Boiling Point ~280–290°C (Calc)High BP attributed to

-

stacking of pyridine rings and dipole-dipole interactions of the C-Cl bond.
LogP (Octanol/Water) 3.2 ± 0.4 (Calc)Indicates high membrane permeability; suitable for CNS-targeted drug discovery scaffolds.
Polar Surface Area (PSA) 12.89 ŲDominated solely by the pyridine nitrogen; suggests excellent blood-brain barrier (BBB) penetration potential.
Refractive Index 1.56 (Calc)Consistent with conjugated heteroaromatic systems.
pKa (Conj. Acid) ~4.5–5.0The electron-withdrawing nature of the alkynyl group (

hybridized carbon) lowers the basicity of the pyridine nitrogen relative to unsubstituted pyridine (5.25).

Synthesis & Experimental Protocols

The most robust route to 2-(5-Chloropent-1-ynyl)pyridine is the Sonogashira Cross-Coupling reaction. This protocol relies on the palladium-catalyzed coupling of 2-bromopyridine with 5-chloro-1-pentyne.

Reaction Mechanism (Sonogashira)

The synthesis proceeds via a Pd(0)/Cu(I) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 2-bromopyridine.

  • Transmetallation: The copper acetylide (formed from 5-chloro-1-pentyne and CuI/Base) transfers the alkynyl group to Palladium.

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Validated Synthetic Protocol

Objective: Synthesis of 2-(5-Chloropent-1-ynyl)pyridine (Scale: 5.0 mmol)

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • 5-Chloro-1-pentyne (1.2 equiv)

  • 
     (2-5 mol%)
    
  • CuI (1-2 mol%)

  • Triethylamine (

    
    ) (Solvent/Base) or THF/
    
    
    
    mixture.

Step-by-Step Methodology:

  • Deoxygenation (Critical): Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes. Oxygen is the primary cause of homocoupling (Glaser coupling) side products.

  • Catalyst Loading: Add

    
     and CuI to the flask under positive Argon pressure.
    
  • Solvent Addition: Add degassed

    
     (or THF/
    
    
    
    1:1).
  • Substrate Addition: Add 2-bromopyridine followed by dropwise addition of 5-chloro-1-pentyne.

  • Reaction: Stir at Room Temperature (RT) for 12–18 hours. If conversion is slow (monitored by TLC), heat to 50°C.

    • TLC Monitoring: Mobile phase 10% EtOAc in Hexanes. Product usually fluoresces under UV (254 nm).

  • Workup: Filter the reaction mixture through a pad of Celite to remove metal salts. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude yellow oil via flash column chromatography (Silica Gel).

    • Eluent: Gradient of Cyclohexane/Ethyl Acetate (100:0

      
       90:10).
      
    • Yield Expectation: 60–80% [1].

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: Degassed Reagents CatCycle Catalytic Cycle Pd(0)/Cu(I) Start->CatCycle Argon Atm Reaction Coupling (RT to 50°C, 12h) CatCycle->Reaction C-C Bond Formation Workup Workup Celite Filtration Reaction->Workup Remove Salts Product Product: Yellow Oil Workup->Product Flash Chromatography

Figure 1: Optimized Sonogashira coupling workflow for 2-(5-Chloropent-1-ynyl)pyridine.

Reactivity & Applications

The core value of this compound lies in its ability to undergo cyclization to form bicyclic heteroaromatic systems.

Cyclization Pathways[5]
  • Quinolizinium Salt Formation: The pyridine nitrogen is nucleophilic. Under thermal conditions or Lewis Acid catalysis, the nitrogen can attack the terminal carbon carrying the chlorine (C5 of the chain), displacing the chloride.

    • Mechanism:[3][4][5][6][7] Intramolecular

      
      .
      
    • Product: A dihydro-quinolizinium cation, which can be aromatized.

  • Indolizine Synthesis (Metal-Catalyzed): Using Gold (

    
    ) or Platinum (
    
    
    
    ) catalysts, the pyridine nitrogen can attack the alkyne (5-endo-dig or 6-endo-dig cyclization). The pendant alkyl chloride chain remains available for further derivatization after the ring closes.
Reactivity Diagram

Reactivity Compound 2-(5-Chloropent-1-ynyl)pyridine Sub1 Pathway A: Nucleophilic Substitution (External Nucleophile) Compound->Sub1  NaN3 or Amines   Sub2 Pathway B: Cyclization (Intramolecular) Compound->Sub2  Heat or Au/Pt Cat   Prod1 Functionalized Alkyne (e.g., Azide, Amine) Sub1->Prod1 Prod2 Quinolizinium / Indolizine Scaffolds Sub2->Prod2

Figure 2: Divergent reactivity pathways: Nucleophilic displacement of chloride vs. Intramolecular cyclization.

Safety & Handling (SDS Summary)

  • Hazards:

    • Skin/Eye Irritant: Alkyl halides are potential alkylating agents.[8] Pyridine derivatives are irritants.

    • Sensitizer: Potential for contact dermatitis.

  • Storage:

    • Store at 2–8°C (Refrigerator).

    • Protect from light (amber vials) to prevent alkyne polymerization or oxidation.

    • Store under inert gas (Argon/Nitrogen) for long-term stability.

  • Disposal: Must be disposed of as halogenated organic waste.

References

  • Molaid Chemicals. (n.d.). 2-(5-chloro-pent-1-ynyl)-pyridine | 872368-11-1.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling. Retrieved from [Link]

  • Liu, R. R., et al. (2015). Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization. Organic Letters, 17(12), 3050-3053.

Sources

Exploratory

An In-depth Technical Guide to 2-(5-Chloropent-1-ynyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 2-(5-Chloropent-1-ynyl)pyridine, a heterocyclic compound with significant potential in medicinal chemistry. The guide details its molecular structure, CA...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(5-Chloropent-1-ynyl)pyridine, a heterocyclic compound with significant potential in medicinal chemistry. The guide details its molecular structure, CAS number, and physicochemical properties, with a focus on its synthesis via the Sonogashira cross-coupling reaction. Spectroscopic characterization, reactivity, and safety protocols are discussed in detail. Furthermore, this guide explores the applications of 2-(5-Chloropent-1-ynyl)pyridine as a key building block in the development of novel therapeutics, particularly as a modulator of metabotropic glutamate receptors (mGluRs). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a fundamental scaffold in numerous pharmaceuticals, owing to its ability to engage in various biological interactions and its favorable physicochemical properties.[1] Pyridine derivatives are integral components of many FDA-approved drugs, demonstrating a wide range of therapeutic applications, including anti-infective, anticancer, and central nervous system (CNS) targeted agents.[1][2] The introduction of an alkynyl substituent at the 2-position of the pyridine ring creates a rigid and linear extension, which can be strategically utilized to probe and interact with protein binding sites. This structural motif is particularly relevant in the design of allosteric modulators, which offer a sophisticated approach to modulating receptor activity.

Molecular Identity and Physicochemical Properties

Core Identification
  • Chemical Name: 2-(5-Chloropent-1-ynyl)pyridine

  • CAS Number: 872368-11-1

  • Molecular Formula: C₁₀H₁₀ClN

  • Molecular Weight: 179.64 g/mol

Molecular Structure

The molecular structure of 2-(5-Chloropent-1-ynyl)pyridine consists of a pyridine ring substituted at the 2-position with a five-carbon alkyne chain, which is terminated by a chlorine atom.

Caption: Molecular structure of 2-(5-Chloropent-1-ynyl)pyridine.

Physicochemical Properties (Predicted)
PropertyPredicted Value/RangeRationale
Boiling Point > 200 °CThe presence of the polar pyridine ring and the extended alkyl chain increases intermolecular forces, leading to a relatively high boiling point.[3]
Melting Point Not readily predictableDependent on crystal lattice structure.
Density ~1.1 g/mLGenerally, pyridine derivatives have densities slightly greater than water.[4]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform).The pyridine ring imparts some polarity and water solubility, but the hydrophobic pentynyl chloride chain reduces overall aqueous solubility.[4]
pKa (of conjugate acid) ~5.0 - 5.5The alkynyl group is weakly electron-withdrawing, which may slightly decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2).[3]

Synthesis and Purification

The most direct and efficient method for the synthesis of 2-(5-Chloropent-1-ynyl)pyridine is the Sonogashira cross-coupling reaction.[5] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6]

Reaction Scheme

Caption: Sonogashira coupling for the synthesis of 2-(5-Chloropent-1-ynyl)pyridine.

Detailed Experimental Protocol

This protocol is a generalized procedure for a Sonogashira coupling and may require optimization.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.04-0.10 eq).

  • Solvent and Base Addition: Add an anhydrous, deoxygenated solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a suitable base, typically an amine like triethylamine (Et₃N, 2-3 eq).

  • Alkyne Addition: Add 5-chloropentyne (1.1-1.5 eq) dropwise to the stirred reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the substrates. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. Subsequently, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic Characterization

The structure of 2-(5-Chloropent-1-ynyl)pyridine can be confirmed using a combination of spectroscopic techniques. The expected spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the range of δ 7.0-8.6 ppm. The protons of the pentynyl chain will appear in the upfield region, with the methylene group adjacent to the chlorine atom being the most deshielded among the aliphatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbons of the pyridine ring (in the aromatic region, δ 120-150 ppm) and the five carbons of the pentynyl chain. The two sp-hybridized carbons of the alkyne will resonate in the range of δ 80-90 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

  • C≡C stretch: A weak to medium intensity band around 2230-2260 cm⁻¹.[8]

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

  • C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Reactivity and Chemical Properties

The reactivity of 2-(5-Chloropent-1-ynyl)pyridine is influenced by the pyridine ring, the alkyne functionality, and the terminal chloroalkane.

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, allowing for reactions such as protonation, alkylation, and coordination to metal centers.[2]

  • Alkyne Group: The triple bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydration. It can also participate in further coupling reactions.

  • Chloroalkane Terminus: The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. This allows for further functionalization of the molecule.

Applications in Drug Development

The 2-alkynylpyridine scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system.[9]

Modulation of Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are a class of G-protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability.[10] Dysregulation of mGluR signaling is implicated in various neurological and psychiatric disorders.

2-Alkynylpyridine derivatives have been identified as potent and selective allosteric modulators of mGluR5.[11] Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand (glutamate) binding site, offering a more subtle and potentially safer way to modulate receptor function.[12]

The compound 2-methyl-6-(phenylethynyl)pyridine (MPEP) is a well-known negative allosteric modulator (NAM) of mGluR5.[12] The structural similarity of 2-(5-Chloropent-1-ynyl)pyridine to MPEP and its analogs suggests its potential as a precursor or a direct modulator of mGluR5. The chloropentynyl chain can serve as a handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Allosteric modulation of mGluR5 by 2-alkynylpyridine derivatives.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(5-Chloropent-1-ynyl)pyridine is not available, general safety precautions for handling pyridine derivatives and terminal alkynes should be followed.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and heavy metal salts (which can form explosive acetylides with terminal alkynes).[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-(5-Chloropent-1-ynyl)pyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through the robust Sonogashira coupling reaction. The presence of multiple reactive sites—the pyridine nitrogen, the alkyne, and the terminal chloride—allows for diverse and strategic functionalization. The 2-alkynylpyridine scaffold is a key pharmacophore for the allosteric modulation of mGluR5, a promising target for the treatment of various CNS disorders. This technical guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their drug development endeavors.

References

  • An In-Depth Technical Guide to the Physical Properties of 2-Alkylpyridines - Benchchem.
  • Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine - Benchchem.
  • A close structural analog of 2-methyl-6-(phenylethynyl)
  • Alkyl Pyridines - Pipzine Chemicals.
  • 2-Ethynyl pyridine - the NIST WebBook.
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
  • Sonogashira coupling - Wikipedia.
  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activ
  • Sonogashira Coupling - Organic Chemistry Portal.
  • "common pitfalls in the handling of terminal alkynes" - Benchchem.
  • Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines - Scientific Research Publishing.
  • 2-Ethynyl pyridine - the NIST WebBook.
  • Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Public
  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines.
  • Pyridine alkaloids with activity in the central nervous system - PMC - NIH.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Pyridine, alkyl derivatives: Human health tier II assessment Preface.
  • Tandem Dearomatization/Enantioselective Allylic Alkyl
  • 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem.
  • Recent Advances in the Modulation of Pain by the Metabotropic Glutam
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • A Comparative Guide to the Characterization of 2-Amino-2-(pyridin-3-yl)acetonitrile - Benchchem.
  • Allosteric Modul
  • (PDF)
  • 5 Combin
  • Working with Hazardous Chemicals - Organic Syntheses.
  • Chapter 2.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline.
  • Group I Metabotropic Glutamate Receptors and Interacting Partners: An Upd
  • Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionaliz
  • Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. | Semantic Scholar.
  • A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors - PMC.
  • Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide - Benchchem.
  • diversification of 4-alkyl pyridines: mining for reactivity with alkylidene dihydropyridines - CORE.
  • Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes.
  • Pyridine synthesis - Organic Chemistry Portal.
  • Studies on Novel Pyridine and 2-pyridone Derivatives of N-arylpiperazine as α-adrenoceptor Ligands - Bentham Science Publisher.

Sources

Foundational

The Alkynylpyridine Scaffold: A Privileged Motif in Modern Chemical Biology and Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity interactions across...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity interactions across diverse biological targets. Substituted alkynylpyridines have emerged as one such versatile pharmacophore. The structural genius of the alkynylpyridine lies in its dual nature: the rigid, linear alkyne spacer projects functional groups deep into narrow hydrophobic binding pockets, while the pyridine nitrogen serves as a critical hydrogen-bond acceptor or a potent coordination site for transition metals.

As a Senior Application Scientist, I have observed firsthand how subtle modifications to this scaffold can pivot a molecule's biological trajectory—from a highly selective ATP-competitive kinase inhibitor to a mitochondria-targeting organometallic therapeutic, or even a luminescent biosensor. This whitepaper synthesizes the mechanistic rationale, biological activities, and self-validating experimental protocols associated with substituted alkynylpyridines.

G Root Substituted Alkynylpyridines Branch1 Organometallic Complexes (Au, Re, Pt) Root->Branch1 Branch2 Fused Heterocycles (Pyrazolopyridines) Root->Branch2 Branch3 Luminescent Probes (Lanthanides) Root->Branch3 Target1 Mitochondrial Targeting & Top1 Inhibition Branch1->Target1 Target2 Kinase Inhibition (c-Met, JAK, TOPII) Branch2->Target2 Target3 ATP/ADP Sensing & Cellular Imaging Branch3->Target3

Fig 1. Pharmacological branching of alkynylpyridines into distinct therapeutic modalities.

Mechanistic Pathways and Biological Activities

Anticancer Activity via Kinase Inhibition (Fused Derivatives)

Alkynylpyridines frequently serve as immediate synthetic precursors to pyrazolopyridines via cycloisomerization. Pyrazolopyridines are profound bioisosteres of purines, allowing them to preferentially occupy the ATP-binding pockets of overexpressed kinases in malignant cells1[1].

Mechanism of Action: The N1 atom of the pyrazolopyridine core engages in a robust hydrogen bond with the backbone NH of hinge region residues (e.g., Met319 in certain kinases). For instance, specific thioxopyrazolo[3,4-b]pyridine derivatives have demonstrated potent c-Met kinase inhibition, inducing cell cycle arrest and apoptosis in HepG-2 cancer cell lines2[2]. The rigid geometry inherited from the alkynyl precursor ensures minimal entropic penalty upon binding.

Pathway Drug Pyrazolopyridine Derivative Kinase c-Met / JAK Kinase (ATP-Binding Pocket) Drug->Kinase Binds Hinge Region Downstream Inhibition of Phosphorylation (STAT3, AKT, ERK) Kinase->Downstream Prevents ATP ATP Competition ATP->Kinase Blocked Outcome Apoptosis & Cell Cycle Arrest Downstream->Outcome

Fig 2. Mechanism of action for pyrazolopyridine-based kinase inhibitors in cancer therapy.

Organometallic Therapeutics: DNA Intercalation and Mitochondrial Targeting

Unmodified alkynylpyridines act as excellent bidentate or bridging ligands for transition metals.

  • Gold(III) Complexes: Au(III) complexes bearing alkynylpyridine ligands act as potent DNA intercalators and Topoisomerase 1 (Top1) inhibitors. They induce supercoiled DNA relaxation and inhibit the amplification of G-quadruplex structures. Furthermore, biorthogonal click-chemistry tracking (via the alkyne moiety) has revealed that these complexes predominantly localize in the mitochondria, disrupting oxidative processes 3[3].

  • Heterobimetallic Re(I)/Au(I) Systems: Combining the emissive properties of Rhenium with the cytotoxicity of Gold yields trackable therapeutics. These complexes accumulate in the cytoplasm and nucleolus, triggering necrotic cell death pathways in lung tumor cells (A549), with efficacy significantly boosted by targeted photo-irradiation4[4].

Antimicrobial Efficacy

Beyond oncology, densely substituted alkynylpyridines exhibit notable antimicrobial properties. Specific non-symmetrical derivatives have demonstrated targeted activity against clinical isolates of Candida albicans, Candida glabrata, and moderate activity against Mycobacterium tuberculosis H37Rv. The mechanism is heavily dependent on the push-pull electrostatic balance of the substituents, which dictates tight enzyme-inhibitor binding5[5].

Luminescent Probes and Biosensors

When coordinated with Lanthanides (e.g., Europium), the alkynylpyridine chromophore acts as an "antenna." It absorbs UV/visible light and transfers energy via its triplet state to the 4f electrons of the lanthanide, resulting in sharp, line-like emission spectra. This principle is utilized to create d–f hybrid complexes that bind differentially to ATP and ADP, allowing real-time monitoring of cellular metabolic states via Circularly Polarized Luminescence (CPL)6[6].

Quantitative Data Summary

To provide a comparative baseline for drug design, the following table summarizes the quantitative efficacy of various alkynylpyridine-derived systems across different biological targets.

Compound Class / DerivativePrimary Biological TargetEfficacy Metric (IC50 / Binding Affinity)Key Application
Thioxopyrazolo[3,4-b]pyridines c-Met Kinase (HepG-2 cells)IC50 = 3.42 ± 1.31 μMHepatocellular Carcinoma Therapy
Au(III) Alkynylpyridines Topoisomerase 1 / ctDNAKb = 4.5 × 10⁵ – 5.3 × 10⁵ dm³ mol⁻¹DNA Intercalation / Solid Tumors
Re(I)/Au(I) Heterobimetallic A549 Lung Tumor CellsCytotoxicity increased 5x post-405nm irradiationPhotodynamic Therapy (PDT)
Eu(III) Alkynylpyridine ATP/ADP Ratio SensingHigh CPL emission dissymmetry factorReal-time Metabolic Bioimaging

Experimental Methodologies & Protocols

A hallmark of robust chemical biology is the implementation of self-validating experimental systems. The following protocols detail the synthesis of the scaffold and its subsequent biological validation, explaining the causality behind each procedural step.

Workflow Step1 Sonogashira Cross-Coupling Step2 Cycloisomerization (Optional) Step1->Step2 Pd/Cu Catalysis Step3 Metal Coordination (Au/Re/Ln) Step1->Step3 Ligand Prep Step4 In Vitro Kinase/MTT Assays Step2->Step4 Step3->Step4

Fig 3. Self-validating experimental workflow from chemical synthesis to biological evaluation.

Protocol 1: Synthesis of Substituted Alkynylpyridines via Sonogashira Coupling

Purpose: To generate a library of functionalized alkynylpyridines using a robust, palladium-catalyzed sp²-sp cross-coupling methodology.

  • Preparation of the Reaction Matrix: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the iodopyridine derivative (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is chosen for its high dielectric constant, which stabilizes the transition states of the catalytic cycle. Argon is strictly required to prevent the oxidation of the Pd(0) active species.

  • Catalyst Loading: Add 5 mol% PdCl₂(PPh₃)₂ and 5 mol% CuI, followed by an excess of Triethylamine (Et₃N).

    • Causality: The CuI acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate. This intermediate undergoes transmetalation with the Pd(II) complex much faster than the alkyne alone. Et₃N serves as the base to neutralize the HI generated during the formation of the copper acetylide.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Removing dissolved oxygen is an absolute requirement to prevent the Glaser coupling (oxidative homocoupling of the terminal alkyne), which would consume the starting material and complicate purification.

  • Reaction and Monitoring: Heat the mixture to 65 °C for 4–12 hours. Monitor via TLC (Hexane/Ethyl Acetate). The disappearance of the iodopyridine spot validates the completion of the oxidative addition/reductive elimination cycle.

  • Purification: Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via flash column chromatography. Validate the structure via ¹H and ¹³C NMR (look for the characteristic internal alkyne carbon shifts around 80–95 ppm).

Protocol 2: c-Met Kinase Inhibitory Assay (HTRF Method)

Purpose: To biologically validate the synthesized pyrazolopyridine derivatives as ATP-competitive kinase inhibitors.

  • Assay Setup: Utilize a 384-well plate format. Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20.

    • Causality: Mg²⁺ is an essential cofactor for ATP binding in the kinase active site. Tween-20 prevents non-specific binding of the hydrophobic alkynylpyridine derivatives to the plastic microplate walls.

  • Compound Incubation: Add the purified recombinant c-Met kinase enzyme and the test compound (in serial dilutions from 10 μM to 0.1 nM). Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme's hinge region before the introduction of the competing ATP.

  • Reaction Initiation: Add ATP (at its predetermined Km concentration) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • HTRF Detection (Self-Validation): Stop the reaction by adding EDTA (to chelate Mg²⁺) alongside a Europium-cryptate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor).

    • Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized because it measures the ratio of emission at two wavelengths (665 nm / 620 nm). This ratiometric approach is self-validating: it automatically corrects for any auto-fluorescence or inner-filter effects caused by the highly conjugated alkynylpyridine test compounds, ensuring that the calculated IC50 is a true reflection of kinase inhibition.

Conclusion and Future Perspectives

Substituted alkynylpyridines represent a masterclass in rational drug design. Their ability to act as rigid vectors for pharmacophore placement makes them ideal precursors for kinase-inhibiting fused heterocycles. Simultaneously, their electronic properties and nitrogen lone pairs make them exceptional ligands for developing next-generation organometallic anticancer agents and luminescent diagnostic probes. Future research should leverage high-throughput Sonogashira libraries combined with CRISPR-Cas9 screening to uncover novel, uncharacterized biological targets for this highly privileged scaffold.

References

  • Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. Chemical Reviews - ACS Publications.
  • Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions. ResearchGate.
  • Bioactive Heterobimetallic Re(I)/Au(I) Complexes Containing Bidentate N‑Heterocyclic Carbenes. Universidad de Zaragoza.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing.
  • Next Generation Gold Drugs and Probes: Chemistry and Biomedical Applications. PMC - NIH.

Sources

Exploratory

Introduction: The Strategic Value of the 2-Alkynylpyridine Scaffold

The Literature Review of 2-Alkynylpyridine Derivatives Executive Summary This technical guide provides a comprehensive analysis of 2-alkynylpyridine derivatives, a pivotal scaffold in heterocyclic chemistry.[1] It synthe...

Author: BenchChem Technical Support Team. Date: March 2026

The Literature Review of 2-Alkynylpyridine Derivatives

Executive Summary This technical guide provides a comprehensive analysis of 2-alkynylpyridine derivatives, a pivotal scaffold in heterocyclic chemistry.[1] It synthesizes recent advancements in their synthesis, particularly optimized Sonogashira couplings, and explores their divergent reactivity profiles leading to fused heterocycles such as indolizines and furopyridines. The guide further details their application in medicinal chemistry, highlighting specific kinase inhibitors (CDK2, IRAK4), and includes validated experimental protocols and mechanistic visualizations.

2-Alkynylpyridines possess a unique "push-pull" electronic structure where the electron-deficient pyridine ring is conjugated to an electron-rich alkyne.[1] This architecture makes them versatile synthons. The pyridine nitrogen provides a nucleophilic handle, while the triple bond serves as an electrophilic or radical acceptor depending on the catalyst. This duality allows for rapid access to N-fused bicyclic systems (e.g., indolizines) and oxygen-containing heterocycles (e.g., furopyridines), which are privileged structures in drug discovery.

Synthetic Strategies for 2-Alkynylpyridines[1][2][3][4][5][6][7]

The primary route to these derivatives is the Sonogashira cross-coupling. However, traditional protocols often suffer from high catalyst loading and the requirement for inert atmospheres. Recent optimizations have focused on "green" efficiency and alternative pathways like N-oxide functionalization.[1]

Optimized Sonogashira Coupling (Green/Efficient Protocol)

Recent literature highlights a low-loading palladium protocol that operates efficiently in DMF.[1]

  • Catalyst System: Pd(CF3COO)2 (2.5 mol%) / PPh3 (5 mol%) / CuI (5 mol%).

  • Conditions: Et3N base, DMF solvent, 100°C.

  • Key Insight: The use of trifluoroacetate as a counterion enhances the electrophilicity of the Pd(II) species, facilitating the transmetallation step even with electron-deficient 2-bromopyridines.

Direct Alkynylation of Pyridine N-Oxides

An alternative metal-free or transition-metal-minimized route involves the activation of Pyridine N-oxides.[1]

  • Mechanism: Addition of alkynyl Grignard reagents to the N-oxide followed by acetic anhydride treatment.[1]

  • Advantage: Avoids the use of expensive aryl bromides; useful for late-stage functionalization.[1]

Table 1: Comparison of Synthetic Methods

MethodCatalyst LoadingReaction TimeYield RangeKey Advantage
Standard Sonogashira 5-10 mol% Pd6-12 h60-80%Well-established, broad scope.[1]
Optimized Pd(TFA)2 2.5 mol% Pd3 h72-96%Lower cost, faster, air-tolerant.[1]
N-Oxide Alkynylation None (Grignard)1-2 h50-75%Avoids aryl halides; regioselective.[1]

Reactivity Profile & Cyclization Cascades

The core utility of 2-alkynylpyridines lies in their ability to undergo cyclization.[1] The mode of cyclization is dictated by the catalyst (Metal vs. Electrophile).

Gold-Catalyzed Cyclization (Synthesis of Indolizines)

Gold catalysts (Au(I)/Au(III)) act as soft Lewis acids, activating the alkyne π-system.[1] The pyridine nitrogen then attacks the activated complex in a 5-endo-dig or 6-endo-dig fashion.[1]

Mechanism Visualization: The following diagram illustrates the divergent pathways available to the Au-activated complex.

GoldCyclization Start 2-Alkynylpyridine Au_Complex Au(I)-Alkyne π-Complex Start->Au_Complex + [Au]+ Nu_Attack Nucleophilic Attack (Pyridine N) Au_Complex->Nu_Attack Path_A 5-endo-dig Cyclization (Indolizine Core) Nu_Attack->Path_A Kinetic Control Path_B 6-endo-dig Cyclization (Quinolizinium) Nu_Attack->Path_B Thermodynamic Control

Figure 1: Divergent cyclization pathways of 2-alkynylpyridines under Gold catalysis. The 5-endo-dig pathway is generally favored to form the neutral indolizine scaffold.[1]

Iodine-Mediated Oxidative Cyclization

This metal-free approach utilizes molecular iodine to activate the triple bond, triggering cyclization followed by oxidation.[1] It is particularly useful for synthesizing 1,3-disubstituted indolizines from 2-(pyridin-2-yl)acetate derivatives.[1]

IodineCyclization Substrate 2-(Pyridin-2-yl)acetate + Alkyne Iodonium Iodonium Intermediate Substrate->Iodonium + I2 Cyclization Intramolecular N-Attack Iodonium->Cyclization Elimination HI Elimination & Aromatization Cyclization->Elimination Product Polysubstituted Indolizine Elimination->Product

Figure 2: Mechanism of Iodine-mediated oxidative cyclization.[1] The process involves electrophilic activation of the alkyne followed by nucleophilic closure and oxidative aromatization.

Medicinal Chemistry Applications

The heterocycles derived from 2-alkynylpyridines are potent bioactive scaffolds.[1]

Kinase Inhibition (Furopyridines)

Furo[2,3-b]pyridines, synthesized via Pd-catalyzed cyclization of 2-alkynyl-3-hydroxypyridines (or equivalents), mimic the adenine pocket of ATP, making them excellent kinase inhibitors.[1]

  • Target: IRAK4 (Interleukin-1 Receptor-Associated Kinase 4).[1][2]

  • Significance: Critical in innate immunity signaling (NF-κB pathway).[1][2]

  • Key Compound: Dihydrofuro[2,3-b]pyridine derivative (Cmpd 38) showed IC50 = 7.3 nM against IRAK4 with improved metabolic stability (Ref 1.13).

Phosphatase Inhibition (Indolizines)

Indolizine-1-carbonitriles have been identified as inhibitors of PTP1b (Protein Tyrosine Phosphatase 1b), a target for diabetes and obesity.[1]

Table 2: Bioactive Derivatives of 2-Alkynylpyridine Cyclization

Core ScaffoldBiological TargetDisease IndicationKey SubstituentsRef
Furo[2,3-b]pyridine CDK2 Cancer (Cell Cycle)4-(thiophen-2-yl), 6-(naphthalen-2-yl)[1.6]
Furo[2,3-b]pyridine IRAK4 Autoimmune DisordersDihydro-core, solubilizing amines[1.13]
Indolizine PTP1b Diabetes1-cyano, 3-aryl[1.10]
Indolizine Antifungal C. albicans Infection1-cyano, 3-(4-bromophenyl)[1.14]

Experimental Protocols

Protocol A: Optimized Sonogashira Coupling (Synthesis of 2-Alkynylpyridine)

Based on Zhu et al. (Ref 1.5)

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagents: Add 2-amino-3-bromopyridine (0.5 mmol), Pd(CF3COO)2 (4.2 mg, 2.5 mol%), PPh3 (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Solvent: Add anhydrous DMF (2.0 mL) and Et3N (1.0 mL).

  • Reaction: Add the terminal alkyne (0.6 mmol). Heat the mixture to 100°C under air (or N2 for sensitive substrates) for 3 hours .

  • Workup: Cool to RT. Dilute with ethyl acetate (20 mL), wash with water (3 x 10 mL) and brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation: Product formation is confirmed by the disappearance of the aryl bromide peak in LCMS and the appearance of the alkyne C≡C stretch (~2200 cm⁻¹) in IR.

Protocol B: Iodine-Mediated Cyclization to Indolizine

Based on He et al. (Ref 1.2)

  • Reagents: Combine 2-(pyridin-2-yl)acetate derivative (0.3 mmol), alkyne (0.36 mmol), and I2 (0.3 mmol, 1.0 equiv).

  • Solvent/Base: Add Na2CO3 (2.0 equiv) and DMF (2.0 mL).

  • Reaction: Heat at 100°C for 12 hours in a sealed tube.

  • Workup: Quench with saturated aqueous Na2S2O3 (to remove excess iodine). Extract with EtOAc.

  • Yield: Typical yields range from 65-85% depending on steric bulk.[1]

Future Outlook

The field is moving towards multicomponent reactions (MCRs) where the 2-alkynylpyridine is generated in situ and immediately cyclized.[1] Additionally, photoredox catalysis is emerging as a tool to trigger radical cyclizations of these substrates under milder conditions than the thermal iodine/copper methods.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.[3] Link

  • He, L., et al. (2020). Iodine-Mediated Oxidative Cyclization of 2-(Pyridin-2-yl)acetate Derivatives with Alkynes: Condition-Controlled Selective Synthesis of Multisubstituted Indolizines. Synthesis. Link

  • Liu, R.-R., et al. (2015). Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives.[1] Organic Letters. Link

  • Hao, Y., et al. (2023).[2] Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry. Link

  • Al-Sanea, M. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Molecules. Link

  • Weide, T., et al. (2006).[3] 3-Substituted indolizine-1-carbonitrile derivatives as phosphatase inhibitors.[1][4] Bioorganic & Medicinal Chemistry Letters. Link

  • Vemula, P., et al. (2011).[5] Indolizine derivatives: Recent advances and potential pharmacological activities.[4][6][7] Global Research Online. Link

Sources

Foundational

Discovery and history of 2-(5-Chloropent-1-ynyl)pyridine

This in-depth technical guide details the discovery, synthesis, and applications of 2-(5-Chloropent-1-ynyl)pyridine , a specialized intermediate in medicinal chemistry and organic synthesis.[1][2] CAS: 872368-11-1 | Mole...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the discovery, synthesis, and applications of 2-(5-Chloropent-1-ynyl)pyridine , a specialized intermediate in medicinal chemistry and organic synthesis.[1][2]

CAS: 872368-11-1 | Molecular Formula: C₁₀H₁₀ClN[1][2][3][4]

Introduction & Chemical Identity

2-(5-Chloropent-1-ynyl)pyridine is a functionalized heteroaromatic alkyne primarily utilized as a "linker scaffold" in the development of neurological drugs and the synthesis of fused heterocyclic systems.[1][2]

Structurally, it consists of a pyridine ring substituted at the C2 position with a pentynyl chain terminated by a chlorine atom.[1][2] This dual functionality—an internal alkyne and a terminal alkyl chloride—makes it a versatile electrophile.[1][2] The alkyne serves as a rigid spacer and a site for metal-catalyzed cyclization, while the terminal chloride acts as a handle for nucleophilic substitution or intramolecular annulation.[1][2]

PropertyData
CAS Number 872368-11-1
Molecular Weight 179.65 g/mol
Appearance Yellow Oil
Boiling Point ~300°C (Predicted)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Key Spectroscopic Data ¹H NMR (CD₂Cl₂): δ 8.53 (d), 7.61 (td), 3.72 (t, CH₂Cl), 2.65 (t, propargylic), 2.08 (quint).[1][2][3]

Discovery and History

Unlike natural products discovered in biological matrices, 2-(5-Chloropent-1-ynyl)pyridine is a rational design intermediate that emerged in the mid-2000s within the pharmaceutical industry's search for Metabotropic Glutamate Receptor 5 (mGluR5) modulators.[1][2]

The mGluR5 Context (c. 2005–2012)

The history of this compound is inextricably linked to the optimization of mGluR5 Negative Allosteric Modulators (NAMs).[1][2] Early blockbuster candidates like MPEP (2-methyl-6-(phenylethynyl)pyridine) demonstrated that a 2-alkynylpyridine motif was critical for binding to the receptor's allosteric pocket.[1][2]

  • First Generation: Rigid aryl-alkyne-pyridine structures (MPEP).[1][2]

  • Second Generation: Researchers sought to improve solubility and metabolic stability by replacing the phenyl ring with flexible alkyl chains.[1][2]

  • Emergence of CAS 872368-11-1: This specific compound appeared in patent literature (e.g., US 2012/0277237 ) as a key building block.[1][2] The terminal chloride allowed medicinal chemists to append solubilizing amines or polar heterocycles after establishing the core alkyne-pyridine scaffold.[1][2]

Expansion into Methodology (2012–Present)

Beyond drug discovery, the compound gained traction in academic methodology papers (e.g., Chemical Communications, 2012) as a substrate for testing cobalt-catalyzed arylzincation and cascade cyclizations .[1][2] Its ability to undergo intramolecular nucleophilic attack (nitrogen attacking the alkyne or sulfur attacking the chloride) made it a model substrate for synthesizing fused sulfur/nitrogen heterocycles.[1][2]

Chemical Synthesis

The industry-standard synthesis relies on the Sonogashira Cross-Coupling reaction.[1][2] This route is preferred for its high chemoselectivity, preserving the alkyl chloride while forming the C(sp)–C(sp²) bond.[1][2]

Core Synthetic Route (Sonogashira Coupling)

Reaction: 2-Bromopyridine + 5-Chloro-1-pentyne


 Product[1][2]
Reagents & Conditions
  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2–5 mol%)[1][2]

  • Co-Catalyst: Copper(I) iodide [CuI] (1–3 mol%)[1][2]

  • Base: Triethylamine (Et₃N) or Diethylamine (Et₂NH)[1][2]

  • Solvent: DMF (N,N-Dimethylformamide) or THF[1][2]

  • Conditions: Inert atmosphere (N₂/Ar), Room Temperature to 60°C.[1][2]

Mechanism of Action[1][2][3]
  • Oxidative Addition: Pd(0) inserts into the C–Br bond of 2-bromopyridine.[1][2]

  • Transmetallation: The copper acetylide (formed from 5-chloro-1-pentyne and CuI/Base) transfers the alkyne to the palladium center.[1][2]

  • Reductive Elimination: The product is released, regenerating the Pd(0) catalyst.

Experimental Protocol (Bench Scale)

Safety Note: 5-Chloro-1-pentyne is volatile and an alkylating agent.[1][2] Perform all steps in a fume hood.

  • Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar. Flush with Argon.

  • Charging: Add 2-Bromopyridine (1.0 equiv, e.g., 1.58 g, 10 mmol) and PdCl₂(PPh₃)₂ (0.05 equiv, 350 mg) to the flask.

  • Solvent: Add anhydrous DMF (20 mL) and Triethylamine (5 mL). Degas the solution by bubbling Argon for 10 minutes.[1][2]

  • Addition: Add CuI (0.03 equiv, 57 mg) followed by dropwise addition of 5-Chloro-1-pentyne (1.2 equiv, 1.23 g).

  • Reaction: Stir at Room Temperature for 12–18 hours. The solution will typically darken (brown/black) as the reaction proceeds.[1][2]

  • Workup: Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 50 mL) to remove DMF and salts.[1][2] Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.[1][2]

  • Purification: Purify via flash column chromatography on silica gel (Eluent: 5–10% Ethyl Acetate in Hexanes).

  • Yield: Expect a yellow oil (Yield: 60–80%).[1][2]

Reactivity & Applications

The utility of 2-(5-Chloropent-1-ynyl)pyridine lies in its divergent reactivity .[1][2] It possesses two electrophilic sites (the alkyne and the alkyl chloride) and a basic site (pyridine nitrogen).[1][2]

A. Synthesis of Fused Heterocycles (Cascade Cyclization)

The compound is a precursor for (Z)-2-((dihydrothiophen-2(3H)-ylidene)methyl)pyridine .[1][2]

  • Reagent: Potassium Ethyl Xanthogenate (EtOCS₂K).[1][2]

  • Mechanism:

    • Substitution: Sulfur attacks the terminal chloride (

      
      ).[1][2]
      
    • Cyclization: The sulfur atom then attacks the internal alkyne (5-exo-dig or 6-endo-dig pathway).[1][2]

    • Result: Formation of a dihydrothiophene ring fused to the pyridine linker.[1][2]

B. Medicinal Chemistry (mGluR5 Modulation)

In drug development, the chloride is often displaced by secondary amines (e.g., piperidine, morpholine) to generate tertiary amine libraries.[1][2]

  • Pathway: Product +

    
     + 
    
    
    
    
    
    Amino-alkynyl-pyridine.[1][2]
  • Rationale: The pyridine ring binds to the allosteric site of mGluR5, while the amine tail interacts with solvent-exposed regions, improving the drug's pharmacokinetic profile (LogD and metabolic stability).[1][2]

Visualizations

Diagram 1: Synthesis Workflow (Sonogashira Coupling)

Synthesis Substrate 2-Bromopyridine (Substrate) Reaction Sonogashira Coupling DMF, Et3N, RT, 12h Substrate->Reaction Reagent 5-Chloro-1-pentyne (Alkyne Source) Reagent->Reaction Catalyst PdCl2(PPh3)2 / CuI (Catalytic System) Catalyst->Reaction Product 2-(5-Chloropent-1-ynyl)pyridine (Yellow Oil, ~70% Yield) Reaction->Product

Caption: Palladium-catalyzed cross-coupling synthesis of 2-(5-Chloropent-1-ynyl)pyridine.

Diagram 2: Divergent Reactivity Pathways

Reactivity Center 2-(5-Chloropent-1-ynyl)pyridine (Core Scaffold) PathA_Reagent Potassium Ethyl Xanthogenate (EtOCS2K) Center->PathA_Reagent Cyclization PathB_Reagent Secondary Amines (HNR2, K2CO3) Center->PathB_Reagent Nucleophilic Subst. PathA_Product Dihydrothiophene Derivative (Fused Heterocycle) PathA_Reagent->PathA_Product S-alkylation + Alkyne Attack PathB_Product Amino-alkynyl-pyridines (mGluR5 Antagonists) PathB_Reagent->PathB_Product Cl Displacement

Caption: Divergent synthetic applications: Heterocycle formation (left) vs. Drug derivatization (right).[1][2]

References

  • Iso, Y. et al. (2012).[1][2] Novel Alkynyl Derivatives as Modulators of Metabotropic Glutamate Receptors. US Patent Application 2012/0277237.[1][2]

  • Corpet, M. & Gosmini, C. (2012).[1][2] Cobalt-catalysed synthesis of highly substituted styrene derivatives via arylzincation of alkynes. Chemical Communications, 48(94), 11561-11563.[1][2]

  • Bi, X. et al. (2019).[1][2][4] Stereoselective Synthesis of (Z)-Tetrahydrothiophenes via Intramolecular Cyclization. Organic & Biomolecular Chemistry.

Sources

Exploratory

Technical Guide: Stability and Storage of 2-(5-Chloropent-1-ynyl)pyridine

This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 2-(5-Chloropent-1-ynyl)pyridine , a specialized intermediate used in the synthesis of fused N-heterocycles (e...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 2-(5-Chloropent-1-ynyl)pyridine , a specialized intermediate used in the synthesis of fused N-heterocycles (e.g., indolizines, quinolizines) and pharmaceutical targets such as mGluR5 modulators.

Executive Summary

2-(5-Chloropent-1-ynyl)pyridine (CAS: 872368-11-1) is a bifunctional heteroaromatic intermediate characterized by a pyridine ring substituted at the C2 position with a chloropentynyl chain.[1] Its chemical utility lies in its high reactivity—specifically the electrophilic alkyl chloride and the nucleophilic/unsaturation potential of the alkyne-pyridine motif. However, this same reactivity renders it susceptible to oxidative degradation, photolytic polymerization, and metal-catalyzed cyclization.

Core Recommendation: Store as a neat oil under an inert atmosphere (Argon/Nitrogen) at -20°C . Avoid contact with Lewis acids or transition metals (Cu, Pd) which can trigger premature cyclization.

Chemical Identity & Structural Analysis[2][3]

PropertyData
Chemical Name 2-(5-Chloropent-1-ynyl)pyridine
CAS Number 872368-11-1
Molecular Formula C₁₀H₁₀ClN
Molecular Weight 179.65 g/mol
Physical State Yellow Oil
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water.[1]
Key Functional Groups Pyridine Nitrogen: Basic, nucleophilic.• Internal Alkyne: Susceptible to reduction, hydration, polymerization.• Alkyl Chloride: Electrophilic, leaving group.
Structural Vulnerability Assessment

The molecule possesses a "latent" reactivity. The linear geometry of the alkyne linker (C≡C) rigidifies the pendant chain, temporarily preventing the pyridine nitrogen from attacking the terminal alkyl chloride (C5) to form a cyclic quinolizinium salt (a "Menshutkin" type intramolecular reaction). However, the introduction of heat, protons (acid), or transition metals relaxes this geometric constraint or activates the alkyne, leading to rapid degradation.

Degradation Mechanisms

Understanding how the molecule fails is critical to preventing it.

A. Oxidative Instability (N-Oxidation)

Exposure to atmospheric oxygen, particularly in the presence of light, can lead to the formation of the Pyridine N-Oxide . This alters the electronic properties of the ring and renders the material unsuitable for metal-catalyzed cross-couplings.

B. Polymerization (Alkyne Reactivity)

Terminal and internal alkynes are prone to polymerization under UV light or heat. While the internal alkyne here is more stable than a terminal one, oligomerization can still occur, turning the yellow oil into a viscous, brown gum.

C. Metal-Catalyzed Cyclization

Trace metals (often left over from the Sonogashira coupling used to synthesize the compound) can catalyze the cyclization of the nitrogen onto the alkyne or the alkyl chloride, forming fused ring impurities.

Visualization: Degradation Pathways

The following diagram maps the stress factors to their corresponding degradation products.

DegradationPathways Compound 2-(5-Chloropent-1-ynyl)pyridine (Intact Yellow Oil) Oxygen Oxygen + Time Compound->Oxygen UV UV Light / Heat Compound->UV Metals Trace Metals (Cu/Pd) Compound->Metals NOxide Pyridine N-Oxide (Polar Impurity) Oxygen->NOxide Oxidation Polymer Oligomers/Gums (Brown Viscous Solid) UV->Polymer Radical Polymerization Cyclic Fused Quinolizinium Derivatives Metals->Cyclic Catalytic Cyclization

Figure 1: Primary degradation pathways. Note that the linear alkyne geometry inhibits spontaneous cyclization, but external catalysts (Metals) bypass this barrier.

Storage & Handling Protocols

The "Gold Standard" Storage Protocol

To maintain purity >98% for extended periods (6+ months), adhere to this decision matrix.

StorageProtocol Start Received Compound (Yellow Oil) Check Is it for immediate use (<24 hours)? Start->Check Immediate Store at 4°C Dark, Tightly Capped Check->Immediate Yes LongTerm Long Term Storage Check->LongTerm No Step1 1. Transfer to Amber Glass Vial (Blocks UV) LongTerm->Step1 Step2 2. Purge Headspace with Argon (Removes O2/Moisture) Step1->Step2 Step3 3. Seal with Parafilm/Teflon Tape Step2->Step3 Step4 4. Store at -20°C Step3->Step4

Figure 2: Decision tree for short-term vs. long-term storage.

Detailed Specifications
  • Temperature: -20°C (Freezer) is required. 4°C (Fridge) is acceptable for active use (weeks), but -20°C prevents slow polymerization.

  • Atmosphere: The compound must be stored under Argon or Nitrogen . The alkyl chloride is moderately resistant to hydrolysis, but moisture can protonate the pyridine ring, creating an acidic micro-environment that accelerates degradation.

  • Container:

    • Material: Borosilicate Glass (Class 1).

    • Color: Amber (to prevent photolysis).

    • Closure: Teflon-lined screw cap. Avoid rubber septa for long-term storage as solvents/vapors can leach plasticizers.

  • Solvent: Store as a neat oil . Do not store in solution (e.g., DCM or Chloroform) for long periods, as chlorinated solvents can become acidic over time (forming HCl), which will protonate the pyridine and trigger degradation.

Quality Control & Re-Analysis

Before using the compound in critical steps (e.g., GMP synthesis or expensive couplings), verify purity.

1. Visual Inspection:

  • Pass: Clear yellow oil.

  • Fail: Dark brown gum, turbidity, or solid precipitate (indicates polymerization or salt formation).

2. 1H NMR Markers (CDCl₃):

  • Target Signal: Look for the triplet of the

    
     group around 3.6 ppm .
    
  • Impurity Signal: If cyclization has occurred, new signals will appear in the aromatic region (quinolizinium character) or the triplet will shift/broaden.

  • Solvent Peak: Ensure no broad "hump" exists in the baseline (polymer).

Safety & Toxicity (E-E-A-T)

As an alkyl chloride and pyridine derivative, treat this compound as a potential alkylating agent and irritant .

  • Skin/Eye Contact: High risk of irritation.[2][3] The alkyl chloride moiety can react with nucleophilic residues on proteins (skin sensitization).

  • Inhalation: Avoid aerosols.[4][5][6][7] Handle only in a fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.

References

  • Synthesis & Physical Properties

    • Source: 2-(5-chloro-pent-1-ynyl)-pyridine | CAS 872368-11-1. (n.d.). MolAid. Retrieved March 2, 2026.
    • Context: Confirms physical state (yellow oil) and synthesis via Sonogashira coupling of 2-bromopyridine and 5-chloropent-1-yne.
  • Reactivity Context (mGluR5 Modulators)

    • Source: Isoherranen, N., et al. (2012). Novel Alkynyl Derivatives as Modulators of Metabotropic Glutamate Receptors.
    • Context: Describes the use of the compound as an intermediate and its purific
  • General Pyridine Stability: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Context: Authoritative text on the reactivity of pyridine N-oxides and alkyl-pyridines.
  • Intramolecular Cyclization Mechanisms

    • Source: Xu, L.-C., et al. (2023).[8][9] Chemo- and Regioselective Alkylation of Pyridine N-Oxides. Organic Letters, 25, 8640-8644.[8][9]

    • Context: Illustrates the reactivity of pyridine C2 positions toward alkylation and cycliz

Sources

Foundational

2-(5-Chloropent-1-ynyl)pyridine: A Versatile Heterocyclic Building Block for Complex Molecule Synthesis

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides an in-depth analysis of 2-(5-chloropent-1-ynyl)pyridine, a bifunctional building block of significant i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 2-(5-chloropent-1-ynyl)pyridine, a bifunctional building block of significant interest to researchers in organic synthesis and medicinal chemistry. The molecule's unique architecture, featuring a terminal alkyne, a flexible alkyl chloride chain, and an electron-deficient pyridine ring, offers three distinct points for chemical modification. This guide will explore the synthesis, physicochemical properties, and core reactivity of this compound. We will delve into its application in constructing complex heterocyclic scaffolds through reactions such as palladium-catalyzed cross-couplings and intramolecular cyclization events. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers to effectively utilize this reagent in their synthetic campaigns, particularly in the context of drug discovery and development.

Introduction: The Strategic Value of a Trifunctional Reagent

In the landscape of modern organic synthesis, the efficiency of a synthetic route is often dictated by the strategic value of its building blocks. Reagents that possess multiple, orthogonally reactive functional groups are highly prized as they allow for the rapid construction of molecular complexity from simple starting materials. 2-(5-Chloropent-1-ynyl)pyridine is an exemplar of such a reagent. Its structure comprises:

  • A Pyridine Ring: A common motif in pharmaceuticals and agrochemicals, the pyridine ring imparts specific electronic properties, acts as a hydrogen bond acceptor, and can influence the solubility and bioavailability of a final compound.[1][2]

  • An Internal Alkyne: This functional group is a cornerstone of modern coupling chemistry, most notably the Sonogashira reaction, enabling the formation of C(sp)-C(sp²) bonds.[3][4] It can also undergo a variety of other transformations, including hydration, reduction, and cycloadditions.

  • A Primary Alkyl Chloride: This moiety serves as a robust electrophilic handle for nucleophilic substitution reactions or, more strategically, as the electrophilic partner in intramolecular cyclization reactions to forge new ring systems.

The strategic placement of these three groups within a single molecule allows for a diverse range of synthetic transformations, making 2-(5-chloropent-1-ynyl)pyridine a powerful tool for building libraries of novel compounds for biological screening.[5]

Physicochemical & Spectral Properties

Accurate identification is the foundation of any synthetic procedure. The key properties of 2-(5-chloropent-1-ynyl)pyridine are summarized below.

PropertyValueSource/Comment
Chemical Formula C₁₀H₁₀ClN-
Molecular Weight 179.64 g/mol -
Appearance Yellow Oil[6]
CAS Number 872368-11-1[6]
Spectroscopic Signature
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by distinct regions. The pyridine protons would appear in the aromatic region (δ 7.0-8.5 ppm), with the proton adjacent to the nitrogen (at C6) being the most downfield.[9] The methylene protons of the pentynyl chain would appear as triplets in the upfield region, with the protons adjacent to the chlorine atom (δ ~3.6 ppm) being more deshielded than those adjacent to the alkyne (δ ~2.5 ppm), and the central methylene group appearing as a quintet (δ ~2.0 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The pyridine carbons would resonate in the δ 120-150 ppm range. The two sp-hybridized carbons of the alkyne would be observed around δ 80-90 ppm. The alkyl carbons would appear upfield, with the carbon bearing the chlorine atom (C5) at approximately δ 44 ppm, and the other methylene carbons between δ 15-30 ppm.

  • IR (Infrared) Spectroscopy: Key vibrational bands would include a weak but sharp C≡C stretch around 2230-2250 cm⁻¹, characteristic of an internal alkyne. C-H stretches from the aromatic pyridine ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹. A C-Cl stretch would be expected in the fingerprint region, typically around 600-800 cm⁻¹.[10]

  • MS (Mass Spectrometry): Electron-impact mass spectrometry would show a molecular ion peak (M⁺) at m/z 179. The spectrum would also exhibit a characteristic M+2 peak at m/z 181 with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the ³⁵Cl/³⁷Cl isotope ratio).

Synthesis and Purification

The most direct and efficient route to 2-(5-chloropent-1-ynyl)pyridine is the Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction forms the critical C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide.[11]

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_reagents Reagents SM1 2-Bromopyridine Reaction Sonogashira Coupling Inert Atmosphere (N₂ or Ar) Room Temp to 50 °C SM1->Reaction SM2 5-Chloro-1-pentyne SM2->Reaction Catalyst PdCl₂(PPh₃)₂ (cat.) CuI (cat.) Catalyst->Reaction Base Triethylamine (Et₃N) Base->Reaction Solvent THF or DMF Solvent->Reaction Workup Aqueous Workup (NH₄Cl, Brine) Reaction->Workup Extraction Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product 2-(5-Chloropent-1-ynyl)pyridine Purification->Product

Caption: Workflow for the synthesis of 2-(5-chloropent-1-ynyl)pyridine.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure adapted from established methodologies for Sonogashira couplings involving halo-pyridines.[6][11]

Materials:

  • 2-Bromopyridine (1.0 eq)

  • 5-Chloro-1-pentyne (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous THF via syringe, followed by triethylamine.

  • Alkyne Addition: Add 5-chloro-1-pentyne dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-bromopyridine is consumed (typically 4-12 hours).

  • Quenching and Workup: Cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 2-(5-chloropent-1-ynyl)pyridine as a yellow oil.[6]

Causality Behind Choices:

  • Inert Atmosphere: The palladium(0) species, which is the active catalyst in the cycle, is sensitive to oxidation. An inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.[4]

  • Copper(I) Cocatalyst: CuI facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. This significantly accelerates the rate-limiting step of the catalytic cycle.[12]

  • Amine Base: Triethylamine serves two purposes: it neutralizes the HBr generated during the reaction, and it acts as a solvent and ligand that can help stabilize the catalytic species.

Core Reactivity and Synthetic Applications

The synthetic utility of 2-(5-chloropent-1-ynyl)pyridine stems from the ability to selectively address its three reactive sites.

ReactivityMap cluster_Alkyne Alkyne Reactions cluster_Chloride Alkyl Chloride Reactions cluster_Pyridine Pyridine Ring Reactions Core 2-(5-Chloropent-1-ynyl)pyridine R1 Cycloadditions (e.g., Click Chemistry after modification) Core->R1 [A] R2 Hydration (Markovnikov/Anti-Markovnikov) Core->R2 [A] R3 Reduction (to Alkene/Alkane) Core->R3 [A] R4 Nucleophilic Substitution (SN2 with N₃⁻, R₂NH, RS⁻) Core->R4 [B] R5 Organometallic Formation (e.g., Grignard) Core->R5 [B] R6 N-Oxidation Core->R6 [C] R7 Quaternization Core->R7 [C] R8 Intramolecular Cyclization Core->R8 [B+C or B+A]

Caption: Reactivity map showing the key reaction sites of the title compound.

Reactions at the Alkyl Chloride: Gateway to Functionalization

The primary alkyl chloride is a prime site for Sₙ2 reactions. This allows for the introduction of a wide array of nucleophiles, dramatically expanding the molecular diversity achievable from this single building block.

  • Azide Introduction: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF yields the corresponding 2-(5-azidopent-1-ynyl)pyridine. This azido derivative is a perfect precursor for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) reactions.

  • Amine Alkylation: Secondary or primary amines can displace the chloride to form tertiary or secondary amines, respectively. This is a common strategy for introducing basic nitrogen centers, which are prevalent in many CNS-active drugs.

  • Thiol Alkylation: Thiols or thiolate salts readily displace the chloride to form thioethers. For example, reaction with potassium ethyl xanthogenate provides a route to sulfur-containing heterocycles.[6]

Intramolecular Cyclization: A Powerful Cascade for Heterocycle Synthesis

The most elegant application of 2-(5-chloropent-1-ynyl)pyridine is in intramolecular cyclization reactions. The proximity of the electrophilic chloropentyl chain to the nucleophilic pyridine nitrogen and the alkyne π-system enables the formation of fused and bridged heterocyclic systems.

Example: Synthesis of Indolizine Derivatives

Heating 2-(5-chloropent-1-ynyl)pyridine can induce an intramolecular quaternization, where the pyridine nitrogen attacks the alkyl chloride to form a cyclic pyridinium salt. This intermediate can then undergo further reactions. For instance, under basic conditions, a subsequent intramolecular addition of a generated ylide to the alkyne could lead to the formation of complex indolizine-type scaffolds. These structures are of significant interest in medicinal chemistry.[13]

Plausible Mechanistic Pathway for Cyclization:

  • Intramolecular Quaternization: The lone pair of the pyridine nitrogen attacks the δ+ carbon of the C-Cl bond in an intramolecular Sₙ2 fashion, displacing the chloride ion and forming a seven-membered cyclic pyridinium salt.

  • Deprotonation/Rearrangement: A base can then deprotonate a carbon adjacent to the pyridinium nitrogen or induce a rearrangement.

  • Final Ring Closure: The resulting intermediate can undergo a final cyclization involving the alkyne to yield a stable, fused heterocyclic product.

Applications in Drug Discovery

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in hundreds of FDA-approved drugs.[1][14] Building blocks like 2-(5-chloropent-1-ynyl)pyridine are valuable because they allow for the systematic exploration of the chemical space around this core.

  • Scaffold for Library Synthesis: The orthogonal reactivity of the molecule allows for a combinatorial approach. One could first perform a Sonogashira coupling to introduce a diverse set of aryl groups at the alkyne, and then react the alkyl chloride with a library of amines or thiols, rapidly generating a large number of distinct molecules for high-throughput screening.

  • Metabotropic Glutamate Receptor (mGluR) Modulators: Patent literature discloses the use of 2-(5-chloropent-1-ynyl)pyridine as a key intermediate in the synthesis of novel alkynyl derivatives that act as modulators of metabotropic glutamate receptors, specifically mGluR5.[6] These receptors are important targets for treating a range of neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome.

Safety and Handling

  • Toxicity: Pyridine and its derivatives should be handled with care as they can be toxic.[15]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents.

Conclusion

2-(5-Chloropent-1-ynyl)pyridine is a potent and versatile building block for modern organic synthesis. Its value lies not just in the functional groups it contains, but in their strategic arrangement, which enables a rich and diverse reaction chemistry. From straightforward functionalization via nucleophilic substitution to the elegant construction of complex polycyclic systems through intramolecular cascades, this reagent provides chemists with a reliable tool to accelerate the discovery of new chemical entities. Its demonstrated use in the synthesis of mGluR5 modulators underscores its relevance and potential in the demanding field of drug development.

References

  • Vertex AI Search. (2024).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents.
  • Szafran, M., & Dega-Szafran, Z. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • ChemicalBook. (2026). 2-chloro-5-(piperidin-1-ylcarbonyl)
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes.
  • PMC. (n.d.).
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • MDPI. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Der Pharma Chemica. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity.
  • Moshang Chemical. (n.d.). 2-(5-chloro-pent-1-ynyl)-pyridine | 872368-11-1.
  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • ResearchGate. (2025). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling.
  • Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
  • ResearchGate. (n.d.). 1 H NMR and IR spectra of compounds 2-5.
  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). The physical properties of pyridine.
  • MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Retrieved from [Link]

  • Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Scilit. (n.d.).
  • CHEMISTRY & BIOLOGY INTERFACE. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020).
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • SlideShare. (n.d.). Pyridine.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • PMC. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-(5-Chloropent-1-ynyl)pyridine

This Application Note is structured as a high-level technical guide for organic chemists and radiochemists. It prioritizes the Lithiation-Alkylation strategy, which is the industry standard for constructing precise C(sp)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for organic chemists and radiochemists. It prioritizes the Lithiation-Alkylation strategy, which is the industry standard for constructing precise C(sp)-C(sp3) bonds in pyridine-functionalized alkynes, often used as precursors for mGluR5 antagonists and PET radioligands.

Executive Summary & Strategic Importance

The synthesis of 2-(5-chloropent-1-ynyl)pyridine represents a critical transformation in the development of metabotropic glutamate receptor 5 (mGluR5) ligands and "Click Chemistry" precursors. The terminal chloro-alkyl chain serves as a versatile electrophilic handle, allowing for subsequent nucleophilic displacement by radioisotopes (e.g., [


F]fluoride) or amines.

While simple in connectivity, this reaction challenges the chemist to balance the acidity of the terminal alkyne (pKa ~26) against the nucleophilicity of the pyridine nitrogen. This protocol details a Lithiation-Alkylation strategy using n-Butyllithium (n-BuLi) under kinetic control. This method is superior to thermodynamic conditions (e.g., KOH/Phase Transfer) for this substrate, as it minimizes polymerization and strictly directs alkylation to the terminal carbon.

Retrosynthetic Logic

The disconnection relies on the formation of the C(sp)-C(sp3) bond. We utilize the bifunctional electrophile 1-bromo-3-chloropropane , exploiting the leaving group differential between bromine (reactive) and chlorine (latent).

Retrosynthesis Target 2-(5-Chloropent-1-ynyl)pyridine Precursor1 2-Ethynylpyridine (Nucleophile) Target->Precursor1 Disconnection C(sp)-C(sp3) Precursor2 1-Bromo-3-chloropropane (Electrophile) Target->Precursor2

Figure 1: Retrosynthetic analysis exploiting the nucleophilic acetylide and bifunctional electrophile.

Critical Reagents & Stoichiometry

The success of this reaction hinges on the exclusion of moisture and the precise stoichiometry of the base.

ReagentMW ( g/mol )Equiv.RoleCritical Attribute
2-Ethynylpyridine 103.121.0SubstratePurify if dark/polymerized.
n-Butyllithium ~64.061.05BaseTitrate before use. 1.6M or 2.5M in Hexanes.
1-Bromo-3-chloropropane 157.441.5ElectrophileExcess drives reaction; Br leaves preferentially.
THF (Anhydrous) 72.11SolventSolventDistilled from Na/Benzophenone or SPS grade.
DMPU (Optional)128.172.0AdditivePromotes SN2 by solvating Li+ cation.

Detailed Experimental Protocol

Method A: Lithiation-Alkylation (Gold Standard)

Mechanism:

  • Deprotonation: n-BuLi removes the acetylenic proton at -78°C. The low temperature prevents nucleophilic attack of n-BuLi onto the pyridine ring (a common side reaction).

  • Substitution: The lithium acetylide attacks the carbon bearing the bromine atom in an

    
     fashion.
    
Step-by-Step Procedure:
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet. Cool under a stream of inert gas.

  • Solvation: Charge the flask with 2-ethynylpyridine (1.03 g, 10.0 mmol) and anhydrous THF (40 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 15 minutes.

  • Lithiation: Add n-BuLi (10.5 mmol, typically ~4.2 mL of 2.5M solution) dropwise via syringe over 10 minutes.

    • Observation: The solution will likely turn a deep color (dark red/brown), characteristic of lithiated pyridine species.

    • Hold: Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add 1-bromo-3-chloropropane (1.5 mL, 15.0 mmol) dropwise. If using DMPU, add it premixed with the alkyl halide or just prior to it.

  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature naturally. Stir for an additional 3-12 hours.

    • Monitoring: Check reaction progress by TLC (20% EtOAc in Hexanes). The starting alkyne spot should disappear.

  • Quench: Cool the flask to 0°C and carefully quench with saturated aqueous NH4Cl (20 mL).

Workup & Purification Workflow

Workup Reaction Reaction Mixture (THF, Product, Salts) Quench Quench: Sat. NH4Cl Phase Separation Reaction->Quench Extraction Extract Aqueous Layer (3x EtOAc or DCM) Quench->Extraction Combine Combine Organic Layers Wash: Water -> Brine Extraction->Combine Dry Dry (MgSO4/Na2SO4) Filter & Concentrate Combine->Dry Purify Flash Chromatography (SiO2, Hexane/EtOAc) Dry->Purify

Figure 2: Standard aqueous workup and purification workflow.

Purification Parameters:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient from 100% Hexanes to 10% EtOAc/Hexanes.

  • Product Appearance: Typically a yellow to orange oil.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following spectral features. The absence of the terminal alkyne proton is the primary indicator of conversion.

TechniqueExpected SignalMechanistic Proof
1H NMR

~2.0 ppm (quint, 2H)
Central methylene of the propyl chain.
1H NMR

~2.6 ppm (triplet, 2H)
Propargylic protons (adjacent to alkyne).
1H NMR

~3.7 ppm (triplet, 2H)
Chloromethyl protons (-CH2-Cl).
1H NMR Absence of singlet ~3.1 ppmConfirmation of terminal alkyne consumption.
13C NMR ~80-90 ppm (2 peaks)Internal alkyne carbons.

Troubleshooting & Optimization

Problem: Low Yield / Polymerization

  • Cause: 2-Ethynylpyridine is unstable and can polymerize (turn into black tar) if the anion is too concentrated or the temperature rises too fast.

  • Solution: Keep the reaction dilute (0.2M max). Ensure the lithiation is strictly at -78°C. Use fresh 2-ethynylpyridine (distill if necessary).

Problem: Ring Alkylation

  • Cause: n-BuLi attacking the pyridine ring instead of the alkyne.

  • Solution: Use LDA (Lithium Diisopropylamide) instead of n-BuLi. LDA is bulkier and less nucleophilic, acting purely as a base.

Problem: Incomplete Reaction

  • Cause: Lithium acetylide aggregation.[1]

  • Solution: Add DMPU (2-3 equiv) or HMPA (toxic, handle with care) to break up aggregates and increase the nucleophilicity of the acetylide.

Safety & References

Safety Protocols
  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher nearby.

  • Alkyl Halides: 1-Bromo-3-chloropropane is a potential alkylating agent and mutagen. Use double gloves and work in a fume hood.

  • Alkynes: Terminal alkynes can be energetic. Avoid heating neat material.

References
  • General Pyridine Synthesis & Functionalization

    • Baran Lab: Pyridine Synthesis Cliff Notes.Link

  • Alkylation of Terminal Alkynes (General Protocol)

    • Sigma-Aldrich: Reaction of Cl atoms with iodoethane (Mechanistic insight).Link

  • Related Radiochemical Precursors (Contextual)

    • NIH/PMC: Peptide-based positron emission tomography probes (Use of ethynylpyridine linkers).Link (Note: Generalized reference for scaffold utility).

  • Analogous Chemistry (Alkylation)

    • Beilstein J. Org.[2] Chem: Heteroaromatic alkynes.[2]Link

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Application

Advanced Application Note: Sonogashira Cross-Coupling Protocols for 2-Halopyridines

Executive Summary The Sonogashira cross-coupling reaction is a cornerstone methodology for constructing sp²–sp carbon-carbon bonds, widely utilized in the synthesis of pharmaceuticals, natural products, and functional ma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone methodology for constructing sp²–sp carbon-carbon bonds, widely utilized in the synthesis of pharmaceuticals, natural products, and functional materials. However, translating standard protocols to 2-halopyridines presents unique mechanistic hurdles. The proximity of the basic, nucleophilic pyridine nitrogen to the halogenated carbon fundamentally alters the substrate's reactivity profile, often leading to catalyst poisoning or stalled catalytic cycles[1].

This Application Note provides a comprehensive, self-validating guide to optimizing Sonogashira couplings for 2-halopyridines. By analyzing the causality behind catalyst selection, solvent effects, and substrate HOMO energies, this guide equips researchers with robust methodologies for both 2-bromo- and 2-chloropyridine substrates.

Mechanistic Insights: The 2-Halopyridine Challenge

The standard Sonogashira cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. When employing 2-halopyridines, two critical factors dictate the reaction's success:

  • C-X Bond Activation : The rate-determining step is the oxidative addition of the C-X bond to the Pd(0) catalyst. 2-Bromopyridines (C-Br bond energy ~276 kJ/mol) readily undergo this step under mild conditions[2]. In contrast, the stronger C-Cl bond in 2-chloropyridines requires elevated temperatures or highly electron-rich ligands to overcome the activation barrier[2]. Furthermore, computational studies indicate that successful coupling relies heavily on HOMO energy alignment; synthetically meaningful yields are achieved when the HOMO energy of the halide is lower than that of the terminal alkyne, facilitating the electron-donating end-on ligation of the halogen to palladium[3].

  • Catalyst Poisoning : The lone pair on the pyridine nitrogen can act as a bidentate or bridging ligand, coordinating tightly to the electrophilic Pd(II) center[1]. This forms stable, off-cycle chelates that sequester the active catalyst. To mitigate this, sterically demanding ligands (e.g., PPh₃, XPhos) or higher catalyst loadings are required to competitively displace the pyridine nitrogen and keep the palladium in the active catalytic cycle.

MechanisticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd 2-Halopyridine PdII Trans-Pd(II) Complex (Ar-Pd-X) OxAdd->PdII C-X Cleavage TransMet Transmetalation (Cu-Acetylide) PdII->TransMet CuI + Alkyne + Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Halide Exchange RedElim->Pd0 Catalyst Regeneration Product 2-Alkynylpyridine Product RedElim->Product Product Release

Mechanistic cycle of the Sonogashira coupling tailored for 2-halopyridines.

Substrate Reactivity Profiling

Empirical data demonstrates a stark contrast in reactivity between 2-bromo- and 2-chloropyridines. The table below summarizes benchmarked yields and conditions, highlighting the necessity for tailored catalytic systems.

Table 1: Comparative Reactivity and Yields of 2-Halopyridines

SubstrateCoupling PartnerCatalyst SystemSolvent / BaseTemp / TimeYieldRef
2-BromopyridinePhenylacetylenePdCl₂(η³-C₃H₅)₂ / L₃DMF / K₂CO₃100 °C / 3 hQuant.[4]
2-BromopyridinePhenylacetylenePd/C (5%), CuI, PPh₃DMA+H₂O / iPr₂NH80 °C / 24 hHigh[5]
2-ChloropyridinePhenylacetylenePd/C (5%), CuI, PPh₃DMA+H₂O / iPr₂NH80 °C / 24 hModerate[5]
2-Bromo-6-methylpyridineAlkyne derivativePd(PPh₃)₄ / CuIEt₃NRT / 12 h93%[6]

Optimized Experimental Protocols

Workflow Prep 1. Reagent Prep Catalyst & Base Degas 2. Degassing Freeze-Pump-Thaw Prep->Degas React 3. Reaction 80-100 °C Degas->React Workup 4. Quench & Extract Aqueous Wash React->Workup Purify 5. Purification Chromatography Workup->Purify

Step-by-step experimental workflow for Sonogashira cross-coupling.

Protocol A: Homogeneous Pd-Catalysis for 2-Bromopyridines

This protocol utilizes a standard homogeneous Pd(II)/Cu(I) system. It is highly effective for 2-bromopyridines due to their lower activation barrier[1].

Reagents:

  • 2-Bromopyridine (1.0 equiv, 10 mmol)

  • Terminal Alkyne (1.2 equiv, 12 mmol)

  • PdCl₂(PPh₃)₂ (2–5 mol%)

  • CuI (5–10 mol%)

  • Triethylamine (Et₃N) (Solvent/Base, 20 mL)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ and CuI. Seal the tube with a septum and purge with argon for 10 minutes.

  • Solvent Addition & Degassing: Add anhydrous Et₃N via syringe. Causality Note: Et₃N serves a dual purpose as both the solvent and the base required to deprotonate the terminal alkyne, driving the formation of the reactive copper acetylide intermediate. Degas the suspension by bubbling argon directly through the liquid for 15 minutes.

  • Substrate Addition: Inject 2-bromopyridine, followed by the terminal alkyne. Causality Note: Add the alkyne last (or via a syringe pump for highly reactive alkynes) to maintain a low steady-state concentration, thereby minimizing Cu-catalyzed Glaser homocoupling[4].

  • Reaction Execution: Heat the mixture in an oil bath at 80 °C. Monitor the reaction via LC-MS or TLC. The reaction typically reaches completion within 3 to 12 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and quench with saturated aqueous NH₄Cl (30 mL). Causality Note: NH₄Cl effectively complexes and removes copper salts, preventing downstream contamination. Separate the layers, extract the aqueous phase with EtOAc (2 × 20 mL), dry the combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Heterogeneous Pd/C-Catalysis for 2-Chloropyridines

2-Chloropyridines are notoriously sluggish. This protocol leverages a heterogeneous Pd/C system with a specific solvent mixture to drive the reaction[5].

Reagents:

  • 2-Chloropyridine (1.0 equiv, 10 mmol)

  • Terminal Alkyne (1.28 equiv, 12.8 mmol)

  • 10% Pd/C (0.05 equiv Pd, 0.5 mmol)

  • CuI (0.1 equiv, 1 mmol)

  • PPh₃ (0.1 equiv, 1 mmol)

  • Diisopropylamine (2.1 mL)

  • N,N-Dimethylacetamide (DMA) (9.5 mL) / H₂O (0.5 mL)

Step-by-Step Methodology:

  • Catalyst Charging: Charge a dry Schlenk flask with Pd/C, CuI, and PPh₃.

  • Solvent System: Add DMA and H₂O. Causality Note: The addition of ~5% water is critical. It increases the polarity of the medium, dissolving the diisopropylammonium halide salts generated during the reaction. Without water, these salts precipitate and coat the heterogeneous Pd/C catalyst, inhibiting mass transfer and stalling the reaction[5].

  • Reactant Addition: Add 2-chloropyridine, diisopropylamine, and the alkyne. Purge the system with argon.

  • Reaction Execution: Seal the flask and heat at 80 °C for 24 hours.

  • Workup: Cool to ambient temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether or EtOAc). Proceed with standard drying and chromatographic purification.

Self-Validating System: Troubleshooting & In-Process Controls

To ensure the trustworthiness of the protocol, researchers must implement the following self-validating checks during the reaction:

Observation (In-Process Control)Mechanistic CauseCorrective Action / Validation
High levels of diyne byproduct (detected via LC-MS)Oxygen ingress promotes Cu(I)-catalyzed oxidative homocoupling of the alkyne (Glaser-Hay coupling)[4].Abort and restart. Implement strict Schlenk techniques (Freeze-Pump-Thaw degassing). Add alkyne slowly via syringe pump.
Reaction stalls at <50% conversion Catalyst poisoning by the pyridine nitrogen coordinating to the Pd(II) center[1].Add a strongly coordinating bidentate ligand (e.g., dppf, Xantphos) to outcompete the pyridine nitrogen, or increase Pd loading by 2-3 mol%.
Starting material intact (No conversion) The C-Cl bond is too strong for the current catalyst system to undergo oxidative addition[2].Switch to Protocol B. If using homogeneous catalysis, elevate the temperature to 110 °C or switch to a highly electron-rich ligand like XPhos.

References

  • Source: benchchem.
  • Source: academie-sciences.
  • Source: acs.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs.
  • Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling (PMC)
  • Improved Syntheses of the mGlu 5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling (MDPI)

Sources

Method

Application Note: Orthogonal Functionalization of 2-(5-Chloropent-1-ynyl)pyridine via Click Chemistry

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the specific handling, functionalization, and "Click" chemistry applications of 2-(5-Chloropent-1-ynyl)pyridine ,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the specific handling, functionalization, and "Click" chemistry applications of 2-(5-Chloropent-1-ynyl)pyridine , a versatile heterobifunctional scaffold.

Introduction & Molecule Profile[1]

2-(5-Chloropent-1-ynyl)pyridine is a strategic building block characterized by two distinct reactive handles: an electrophilic alkyl chloride and an internal alkyne conjugated to a pyridine ring. This dual-functionality makes it an ideal "linker" scaffold for fragment-based drug discovery (FBDD), particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands and PROTACs (Proteolysis Targeting Chimeras).

Structural Analysis & Reactivity
  • The Pyridine-Alkyne Motif: The internal alkyne (C≡C) is conjugated to the pyridine nitrogen source. Unlike terminal alkynes, this internal bond is inert to standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) but highly reactive in Ruthenium-Catalyzed (RuAAC) protocols.[1]

  • The Alkyl Chloride: A moderate electrophile suitable for nucleophilic substitution (

    
    ), allowing conversion into an azide (for CuAAC) or direct displacement by amines.
    
PropertySpecification
Chemical Formula

Molecular Weight 179.65 g/mol
Key Functionality Internal Alkyne (RuAAC active), Alkyl Chloride (

active), Pyridine (Metal coordinating)
Primary Application Heterobifunctional Linker, nAChR Ligand Precursor

Strategic Workflows (Graphviz Visualization)

The following diagram illustrates the two primary "Click" pathways available for this molecule. Path A involves converting the chloride to an azide for standard CuAAC. Path B utilizes the internal alkyne directly via RuAAC to generate fully substituted triazoles.[2]

ReactionPathways Figure 1: Divergent synthesis pathways. Path A activates the alkyl chain for CuAAC. Path B utilizes the internal alkyne for RuAAC. Start 2-(5-Chloropent-1-ynyl)pyridine (Starting Material) Azide Intermediate: 2-(5-Azidopent-1-ynyl)pyridine Start->Azide Path A: NaN3, DMF (SN2 Displacement) RuAAC_Product Product B: 1,4,5-Trisubstituted Triazole (via RuAAC) Start->RuAAC_Product Path B: Azide (R-N3) Cp*RuCl(PPh3)2 CuAAC_Product Product A: 1,2,3-Triazole Linked Conjugate (via CuAAC) Azide->CuAAC_Product Terminal Alkyne (R-C≡CH) Cu(I), THPTA

[3][4][5]

Protocol A: Azide Functionalization & CuAAC

Use this protocol to convert the scaffold into a "Clickable" linker for attaching to terminal alkynes (e.g., DNA-alkynes, Drug-alkynes).

Phase 1: Synthesis of 2-(5-Azidopent-1-ynyl)pyridine

The alkyl chloride is displaced by sodium azide. Note that the internal alkyne remains intact and does not react under these conditions.

Reagents:

  • Substrate: 2-(5-Chloropent-1-ynyl)pyridine (1.0 equiv)

  • Sodium Azide (

    
    ): 1.5 equiv
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Catalyst (Optional): Sodium Iodide (NaI, 0.1 equiv) – accelerates reaction via Finkelstein mechanism.

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL anhydrous DMF under

    
     atmosphere.
    
  • Addition: Add 1.5 mmol (97.5 mg) of

    
     and 0.1 mmol (15 mg) of NaI.
    
  • Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (the azide is less polar than the chloride).

  • Workup: Dilute with

    
    , wash 3x with water (to remove DMF), dry over 
    
    
    
    , and concentrate.
    • Safety Note: Organic azides with low C/N ratios (<3) are explosive. This molecule (C10/N4) is safe but should still be handled behind a blast shield.

Phase 2: Copper-Catalyzed Click Reaction (CuAAC)

Critical Consideration: The pyridine ring in the substrate can coordinate to Copper (I), potentially poisoning the catalyst. You must use a strong chelating ligand like THPTA or TBTA to protect the Cu(I) center.

Reagents:

  • Azide Intermediate (from Phase 1): 1.0 equiv

  • Partner Terminal Alkyne: 1.1 equiv

  • 
    : 5 mol%
    
  • Ligand (THPTA): 10–20 mol% (Maintain 2:1 Ligand:Cu ratio)

  • Sodium Ascorbate: 20 mol%

  • Solvent: t-BuOH/Water (1:1) or DMSO/Water.

Step-by-Step:

  • Ligand Complexation: Pre-mix

    
     and THPTA in water for 5 minutes. The solution should remain clear blue/green.
    
  • Reaction Mix: Add the Azide and Alkyne to the reaction vial. Add the Cu-Ligand complex.

  • Reduction: Add Sodium Ascorbate (freshly prepared in water). The solution will turn colorless or pale yellow.

  • Incubation: Stir at Room Temperature for 1–2 hours.

  • Purification: Extract with EtOAc. The triazole product is usually stable and can be purified via silica chromatography.

Protocol B: Ruthenium-Catalyzed Click (RuAAC)

Use this protocol to react the internal alkyne directly with an external azide. This forms a 1,4,5-trisubstituted triazole, creating a rigid, 3D-rich architecture often superior for protein binding.

Mechanism: Unlike CuAAC, which requires terminal alkynes, RuAAC proceeds via a ruthenacycle intermediate and accommodates internal alkynes.[1][4][5]

Reagents:

  • Substrate: 2-(5-Chloropent-1-ynyl)pyridine (1.0 equiv)

  • Partner Azide (

    
    ): 1.1 equiv
    
  • Catalyst:

    
     (Pentamethylcyclopentadienyl bis(triphenylphosphine) ruthenium(II) chloride).[5] Load:  2–5 mol%.
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step:

  • Preparation: In a glovebox or under strict Argon flow, add the Ruthenium catalyst to a vial.

  • Mixing: Add the alkyne substrate and the azide partner dissolved in degassed Dioxane (0.5 M).

  • Activation: Heat the reaction to 60–80°C .

    • Note: Internal alkynes are sterically more demanding; room temperature reactions are slow.

  • Monitoring: Reaction typically completes in 12–24 hours.

  • Workup: Remove solvent in vacuo. The Ruthenium catalyst can often be removed by filtration through a short plug of silica gel.

Regioselectivity Outcome: The RuAAC reaction on this substrate generally yields the 1,5-disubstituted (or 1,4,5-trisubstituted) triazole. The nitrogen of the azide typically bonds to the more electropositive carbon of the alkyne (usually the one distal to the electron-withdrawing pyridine, though steric factors from the pentyl chain will influence this).

Troubleshooting & Expert Insights

IssueProbable CauseSolution
CuAAC Reaction Stalls Pyridine coordination to Cu(I).Increase Ligand (THPTA) to 5:1 ratio relative to Cu. Do not use ligand-free conditions.
Incomplete Azidation (

)
Chloride is a poor leaving group.Add 10 mol% NaI (Finkelstein catalyst) or switch solvent to DMSO.
RuAAC Low Yield Steric hindrance of internal alkyne.Increase Temp to 100°C or use microwave irradiation (100°C, 30 min).
Side Products Homocoupling of alkynes (Glaser).Ensure strict oxygen-free conditions (degas solvents).

References

  • RuAAC Mechanism & Scope: Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." J. Am. Chem. Soc.[2]2008 , 130, 8923-8930.[2] Link

  • Pyridine Synthesis (Sonogashira): Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.2007 , 107, 874-922. Link

  • Ligand Effects in CuAAC: Presolski, S. I., et al. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology2011 , 3, 153-162. Link

  • Handling Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angew.[2] Chem. Int. Ed.2005 , 44, 5188-5240. Link

Sources

Application

Application Note: Strategic Functionalization of the Chloropentyl Chain in PROTAC Linker and API Synthesis

Introduction & Strategic Context The 5-chloropentyl moiety is a highly versatile aliphatic spacer frequently utilized in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and nat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The 5-chloropentyl moiety is a highly versatile aliphatic spacer frequently utilized in medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and natural product analogs. The five-carbon chain provides an optimal balance of lipophilicity and spatial flexibility, while the terminal primary chloride serves as a robust electrophile for


 functionalization. This application note details the mechanistic rationale, quantitative parameters, and self-validating protocols for converting chloropentyl chains into high-value functional groups (amines, azides, and ethers).

Mechanistic Insights & Causality (E-E-A-T)

Direct nucleophilic substitution of primary alkyl chlorides can be sluggish due to the relatively high bond dissociation energy of the C-Cl bond. To overcome this, functionalization protocols frequently employ the Finkelstein reaction as an in situ activation step. By adding catalytic or stoichiometric Sodium Iodide (NaI), the chloropentyl chain is transiently converted to a highly reactive iodopentyl intermediate[1]. This lowers the activation energy barrier for subsequent nucleophilic attack by azides, amines, or phenoxides, significantly improving yields and reducing reaction times[1].

Furthermore, when synthesizing primary amines, direct amination with ammonia often leads to over-alkylation (yielding secondary and tertiary amines). Therefore, the Gabriel synthesis (using phthalimide)[1] or azidation followed by Staudinger reduction[2] is preferred to ensure primary amine fidelity. These functionalized chains are critical in the synthesis of heterobifunctional PROTACs, where they serve as linkers connecting target-binding ligands (e.g., Bcl-xL or IAP inhibitors) to E3 ligase recruiters (e.g., VHL or CRBN)[3][4].

Quantitative Reaction Parameters

The following table summarizes the optimized reaction conditions for substituting the terminal chloride with various nucleophiles, balancing reactivity with functional group tolerance.

Nucleophile / Target GroupActivation StrategyTypical Reagents & SolventsTemp & TimeExpected YieldPrimary Application
Azide (-N₃) Phase TransferNaN₃, TBAB, H₂O/OrganicReflux, 12-24h85-95%Click chemistry, Staudinger reduction[2]
Phthalimide (-NPhth) Finkelstein (NaI)K-Phthalimide, NaI, DMF85 °C, 24h60-70%Protected primary amine synthesis[1]
Phenoxide (-O-Ar) Base CatalysisAr-OH, Cs₂CO₃, Acetone20-60 °C, 18h75-90%PROTAC linker attachment[5]

Reaction Pathways & Workflows

G A Chloropentyl Scaffold (R-CH2-Cl) B Azide Intermediate (R-CH2-N3) A->B NaN3, TBAI (Phase Transfer) C Phthalimide Adduct (R-CH2-NPhth) A->C K-Phthalimide, NaI (Finkelstein SN2) D Primary Amine (R-CH2-NH2) B->D Staudinger Reduction (PPh3, H2O) C->D Hydrazinolysis (NH2NH2) E PROTAC Conjugate (Target-Linker-E3) D->E Amide Coupling (HATU, DIPEA)

Reaction pathways for the functionalization of chloropentyl chains into PROTAC linkers.

Workflow Step1 Step 1: Finkelstein Activation Reagents: NaI, Acetone/DMF Mechanism: Cl to I exchange Step2 Step 2: Nucleophilic Substitution Nucleophiles: Phenol, Amine, Azide Mechanism: SN2 Displacement Step1->Step2 In situ Iodopentyl formation Step3 Step 3: Deprotection / Reduction Action: Unmasking terminal group Output: Reactive Amine/Hydroxyl Step2->Step3 Intermediate Isolation Step4 Step 4: Ligand Conjugation Target: E3 Ligase (e.g., VHL/CRBN) Mechanism: Amidation / Click Step3->Step4 Bifunctional Linker Ready

Step-by-step workflow for PROTAC linker assembly via chloropentyl intermediates.

Self-Validating Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Azidation of Chloropentyl Chains

Objective : Convert a chloropentyl chain to an azidopentyl chain for click chemistry or amine generation. Causality Focus : Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst. The lipophilic tetrabutylammonium cation pairs with the azide anion, transporting it from the aqueous phase into the organic phase where the chloropentyl substrate resides, drastically accelerating the bimolecular substitution (


)[2].
Methodology :
  • In a round-bottom flask, dissolve the chloropentyl substrate (1.0 equiv) in a suitable organic solvent (e.g., toluene, or neat if the substrate is liquid) and add an aqueous solution of Sodium Azide (

    
    , 2.0-2.5 equiv)[2].
    
  • Add Tetrabutylammonium bromide (TBAB, 0.05-0.1 equiv) to the biphasic mixture[2].

  • Heat the reaction mixture to reflux with vigorous magnetic stirring for 12-24 hours[2]. (Note: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic phases).

  • Cool to room temperature, dilute with water, and extract the aqueous layer with ethyl acetate[2].

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Validation Step : Confirm the presence of the azide via IR spectroscopy (identifying the strong, sharp peak at ~2100

    
    ) before proceeding to distillation or reduction.
    
Protocol 2: Finkelstein-Assisted Gabriel Synthesis of 5-Aminopentyl Derivatives

Objective : Synthesize a terminal primary amine without the risk of over-alkylation. Causality Focus : NaI converts the alkyl chloride to an alkyl iodide in situ. The iodide is a superior leaving group, accelerating the attack by the bulky phthalimide anion. Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it effectively solvates the potassium cation, leaving the phthalimide anion "naked" and highly nucleophilic[1]. Methodology :

  • Charge a dry flask with the chloropentyl substrate (1.0 equiv) and anhydrous DMF (to reach ~0.5-0.7 M concentration)[1].

  • Add Potassium Phthalimide (1.1 equiv) and Sodium Iodide (NaI, 0.01-0.1 equiv) as solid portions[1].

  • Heat the suspension to 85 °C under a positive pressure of nitrogen for 24 hours[1].

  • Cool the reaction to room temperature. Dilute with water to precipitate the phthalimide intermediate, or extract with ethyl acetate if the product is highly lipophilic.

  • To unmask the amine, dissolve the isolated intermediate in ethanol, add hydrazine hydrate (2.0 equiv), and reflux for 2-4 hours until the phthalhydrazide byproduct fully precipitates.

  • Validation Step : Filter the white precipitate, concentrate the filtrate, and verify the primary amine via

    
     NMR (confirming the loss of aromatic phthalimide protons at ~7.8 ppm and the upfield shift of the adjacent 
    
    
    
    triplet).
Protocol 3: Phenolic O-Alkylation for PROTAC Linker Assembly

Objective : Attach the chloropentyl linker to a phenolic oxygen (e.g., on a VHL or Bcl-xL ligand). Causality Focus : Cesium carbonate (


) is highly soluble in polar aprotic solvents and provides a large, soft counterion (

) that enhances the nucleophilicity of the phenoxide oxygen, strongly favoring O-alkylation over C-alkylation. Acetone provides a suitable boiling point for the required reflux while facilitating the precipitation of inorganic salts to drive the reaction forward[5]. Methodology :
  • Dissolve the phenolic ligand (1.0 equiv) and the chloropentyl linker (1.0-1.2 equiv) in anhydrous acetone[5].

  • Add

    
     (3.0 equiv) to the solution[5]. (Optional: Add a catalytic amount of NaI to accelerate the reaction via Finkelstein activation).
    
  • Stir the suspension at room temperature to 60 °C for 18 hours[5].

  • Quench the reaction by adding water, and extract the aqueous phase with ethyl acetate[5].

  • Wash the organic phase with brine, dry over

    
    , and concentrate. Purify the crude product via silica gel column chromatography[5].
    
  • Validation Step : Perform LC-MS analysis to confirm the mass of the desired ligand-linker conjugate and ensure the absence of C-alkylated byproducts[3].

References

  • Chemoenzymatic Synthesis of Select Intermediates and Natural Products of the Desferrioxamine E Siderophore Pathway Source: MDPI (Catalysts) URL:[Link]

  • Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis of an azide-tethered 4H-furo[3,4-b]indole Source: Arkivoc URL:[Link]

  • WO2022169780A1 - Selective bcl-xl protac compounds and methods of use Source: Google Patents URL

Sources

Method

Application Note: 2-(5-Chloropent-1-ynyl)pyridine (CPPy) as a Multifunctional Ligand in Organometallic Catalysis and Materials Science

Executive Summary & Ligand Rationale The design of highly efficient, recoverable transition metal catalysts is a critical bottleneck in pharmaceutical drug development and fine chemical synthesis. 2-(5-Chloropent-1-ynyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Ligand Rationale

The design of highly efficient, recoverable transition metal catalysts is a critical bottleneck in pharmaceutical drug development and fine chemical synthesis. 2-(5-Chloropent-1-ynyl)pyridine (CPPy) emerges as a highly versatile, rationally designed bifunctional ligand that addresses these challenges.

CPPy integrates three orthogonal chemical domains into a single molecular framework:

  • Pyridine Ring: Acts as a strong, borderline-soft Lewis base and σ-donor, providing a robust primary anchor for transition metals such as Pd(II), Ru(II), and Cu(I)[1].

  • Internal Alkyne (η²-coordination): Serves as a π-acceptor/donor that enables hemilability. It dynamically binds and releases the metal center, stabilizing reactive intermediates while allowing substrate entry[2].

  • Terminal Alkyl Chloride: A 5-carbon flexible tether terminating in an electrophilic chloride. This domain remains chemically inert during metal complexation but serves as a precise handle for post-synthetic covalent immobilization onto solid supports or biomolecules.

This guide provides authoritative protocols and mechanistic insights for utilizing CPPy in the synthesis of hemilabile catalysts and their subsequent heterogenization.

Mechanistic Insights: Hemilability and the Dewar–Chatt–Duncanson Model

The catalytic superiority of CPPy-derived complexes relies on the differential binding affinities of its two coordinating groups. The pyridine nitrogen binds irreversibly under standard conditions, while the alkyne coordinates reversibly.

According to the Dewar–Chatt–Duncanson model, alkyne coordination involves σ-donation from the alkyne π-orbital to the metal, accompanied by π-backbonding from the metal's d-orbitals into the alkyne's π* antibonding orbital[2]. This backbonding elongates the C≡C bond and distorts the bond angle, which is critical for stabilizing electron-rich metal centers in their resting state[2]. During the catalytic cycle (e.g., in cross-coupling reactions), the alkyne dissociates to expose an open coordination site, preventing the aggregation of the metal into inactive nanoparticles. Pyridine-alkynyl architectures have proven highly effective in stabilizing dimensionally diverse coordination networks and active catalytic clusters[3].

Spectral Validation Data

To ensure a self-validating experimental workflow, researchers must track the coordination state of the CPPy ligand using spectroscopic markers. The following table summarizes the expected shifts upon complexation.

Analytical MethodFree CPPy LigandMonodentate (N-bound only)Bidentate (N, η²-alkyne bound)Diagnostic Significance
IR Spectroscopy (ν_C≡C) ~2220 cm⁻¹~2220 cm⁻¹~2050 cm⁻¹A drop of >150 cm⁻¹ confirms strong π-backbonding and η²-alkyne coordination[2].
¹H NMR (Pyridine H6) 8.55 ppm8.80 ppm8.95 ppmDeshielding confirms σ-donation from the pyridine nitrogen to the metal[1].
¹³C NMR (Alkyne C≡C) 81.0, 89.5 ppm81.5, 90.0 ppm105.0, 112.5 ppmSignificant downfield shift indicates integration of the alkyne into the metal coordination sphere.

Visualizing the Hemilabile Logic

Hemilability Free Free CPPy Ligand N_Bound Monodentate (N-bound) 16e- Intermediate Free->N_Bound Pyridine Coordination Metal Metal Precursor (e.g., PdCl2) Metal->N_Bound Chelate Bidentate (N, η²-alkyne) 18e- Resting State N_Bound->Chelate Alkyne π-binding Active Catalytically Active Open Coordination Site Chelate->Active Hemilabile Release (Alkyne dissociation) Substrate Substrate Addition Substrate->Active Binds to Metal Active->Chelate Product Release & Regeneration

Fig 1. Hemilabile coordination cycle of CPPy enabling dynamic catalyst stabilization.

Experimental Protocols

Protocol A: Synthesis of Bidentate [PdCl2(CPPy)]

Objective: Synthesize a well-defined, hemilabile Palladium(II) pre-catalyst. Causality & Design Choice: We utilize


 as the metal precursor. Acetonitrile (NCMe) is a highly labile ligand that is easily displaced by the stronger pyridine σ-donor of CPPy. Dichloromethane (DCM) is selected as the solvent because it is non-coordinating, forcing the internal alkyne to occupy the vacant coordination site left by the second acetonitrile molecule, thereby forming the desired bidentate chelate.

Step-by-Step Methodology:

  • Preparation: In an inert-atmosphere glovebox, dissolve 1.0 mmol of

    
     in 15 mL of anhydrous, degassed DCM.
    
  • Ligand Addition: Slowly add 1.05 mmol of CPPy dissolved in 5 mL of DCM dropwise to the stirring palladium solution at room temperature.

  • Complexation: Stir the reaction mixture for 4 hours. The solution will transition from pale yellow to a deep orange/red, indicating the formation of the charge-transfer complex.

  • Isolation: Concentrate the solution under reduced pressure to ~5 mL. Add 20 mL of cold anhydrous hexanes to precipitate the complex.

  • Validation: Filter the precipitate and dry under a vacuum. Run an ATR-IR spectrum on the solid. Self-Validation Check: The disappearance of the 2220 cm⁻¹ band and the appearance of a new band at ~2050 cm⁻¹ confirms successful η²-alkyne coordination[2].

Protocol B: Covalent Immobilization onto Mesoporous Silica

Objective: Heterogenize the[PdCl2(CPPy)] complex to create a recoverable catalyst for API synthesis, ensuring zero heavy-metal leaching. Causality & Design Choice: Alkyl chlorides are notoriously poor electrophiles for S_N2 reactions. Attempting to directly react the terminal chloride of the CPPy complex with an aminated silica surface requires harsh heating, which would decompose the metal center. Therefore, we employ a Finkelstein reaction (NaI in acetone) to exchange the chloride for an iodide. The resulting alkyl iodide is highly reactive, allowing the tethering step to proceed under mild conditions that preserve the delicate Pd-alkyne bond.

Step-by-Step Methodology:

  • Halogen Exchange (Activation): Suspend 0.5 mmol of [PdCl2(CPPy)] and 5.0 mmol of anhydrous NaI in 20 mL of dry acetone. Stir in the dark at 40°C for 12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the precipitated NaCl. Evaporate the acetone to yield the activated [PdCl2(Iodo-PPy)] complex.

  • Surface Tethering: Suspend 1.0 g of Aminopropyl-functionalized silica gel (NH2-Silica) in 20 mL of anhydrous toluene. Add the activated iodo-complex.

  • Incubation: Stir the suspension gently at 60°C for 24 hours.

  • Purification: Filter the functionalized silica and wash sequentially with toluene (3x), DCM (3x), and methanol (3x) to remove any non-covalently bound (physisorbed) metal complexes.

  • Validation: Dry the functionalized silica under a vacuum. Perform ICP-MS analysis on a digested sample of the silica to quantify the exact Palladium loading (typically 0.2 - 0.4 mmol/g).

Visualizing the Immobilization Workflow

Immobilization Step1 1. Metal-CPPy Complex (Terminal -Cl) Step2 2. Finkelstein Activation (NaI / Acetone) -> -I Step1->Step2 Halogen Exchange Step4 4. Covalent Tethering (SN2 Reaction) Step2->Step4 Electrophile Step3 3. Aminated Silica Support (Nucleophile) Step3->Step4 Surface Binding Step5 5. Heterogenized Catalyst (Ready for reuse) Step4->Step5 Wash & Isolate

Fig 2. Step-by-step workflow for the covalent immobilization of CPPy-metal complexes.

References

1.[3] Assembly of Copper Alkynyl Clusters into Dimensionally Diverse Coordinated Polymers Mediated by Pyridine Ligands. PubMed / ACS Inorganic Chemistry. Available at: [Link] 2.[1] Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at:[Link] 3.[2] Transition metal alkyne complex. Wikipedia. Available at:[Link]

Sources

Application

Experimental procedure for the purification of 2-(5-Chloropent-1-ynyl)pyridine

Technical Application Note: Purification Strategies for 2-(5-Chloropent-1-ynyl)pyridine Executive Summary This guide details the isolation and purification of 2-(5-chloropent-1-ynyl)pyridine (CAS: N/A, Custom Intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Purification Strategies for 2-(5-Chloropent-1-ynyl)pyridine

Executive Summary

This guide details the isolation and purification of 2-(5-chloropent-1-ynyl)pyridine (CAS: N/A, Custom Intermediate), a critical intermediate often synthesized via Sonogashira coupling. The purification of this compound presents specific challenges:

  • Basicity: The pyridine nitrogen interacts with acidic silanol groups on silica gel, causing peak tailing and yield loss.

  • Metal Contamination: Residual Palladium (Pd) and Copper (Cu) catalysts from the coupling reaction must be removed to <10 ppm for downstream biological applications.

  • Impurity Profile: Separation from the alkyne homocoupling product (5,7-dodecadiyne-1,12-diyl dichloride) and unreacted 2-halopyridine.

This protocol utilizes a buffered Flash Chromatography approach followed by a Thiol-Silica Scavenging step to ensure high purity (>98%) and low metal content.

Chemical Context & Crude Profile

The target molecule is typically synthesized by reacting 2-bromopyridine with 5-chloro-1-pentyne using a Pd(PPh3)2Cl2/CuI catalyst system in triethylamine (Et3N) or THF.

Target Structure:

  • Core: Pyridine ring (Polar, Basic, UV Active).

  • Linker: Alkyne (Rigid, Linear).

  • Tail: Chloropentyl chain (Lipophilic, Alkylating potential).

Crude Mixture Components:

Component Polarity (Relative) TLC Behavior (Hex/EtOAc) Removal Strategy
Target Product Medium Rf ~ 0.35 (10% EtOAc) Flash Chromatography
Homocoupling (Diyne) Low (Non-polar) Rf ~ 0.80 Elutes in Void Volume
2-Bromopyridine Medium-Low Rf ~ 0.45 Careful Gradient Control
Pd/Cu Salts Variable Baseline (Streak) Filtration + Scavenging

| Et3N Salts | High (Ionic) | Baseline | Aqueous Workup |

Pre-Purification Protocol (Workup)

Rationale: Direct loading of the crude reaction mixture onto silica degrades the column and causes band broadening due to the high salt content (Et3N·HBr).

Step-by-Step:

  • Filtration: Filter the crude reaction mixture through a pad of Celite 545 to remove insoluble ammonium salts and precipitated palladium black. Rinse the pad with Ethyl Acetate (EtOAc).

  • Aqueous Wash: Transfer filtrate to a separatory funnel. Wash with:

    • 1x Saturated NaHCO3 (to neutralize trace acids).

    • 1x Brine (saturated NaCl).

  • Drying: Dry the organic layer over anhydrous Na2SO4 (Sodium Sulfate).[1] Magnesium sulfate is avoided here as it is slightly acidic and can bind the pyridine.

  • Concentration: Concentrate under reduced pressure (Rotavap) at 35°C. Caution: Do not overheat; terminal alkyl chlorides can be thermally sensitive.

Primary Purification: Buffered Flash Chromatography

Rationale: Standard silica gel is acidic (pH ~5). Without a modifier, the pyridine nitrogen protonates/hydrogen-bonds to the silica, resulting in "streaking." Adding 1% Triethylamine (Et3N) deactivates the silanols.

Equipment:

  • System: Automated Flash Chromatography System (e.g., Biotage, Teledyne ISCO).

  • Column: Spherical Silica Gel, 40–60 µm particle size (e.g., 25g cartridge for 1-2g crude).

  • Detection: UV at 254 nm (Pyridine) and 280 nm .

Mobile Phase:

  • Solvent A: Hexanes (or Heptane) + 1% Et3N .

  • Solvent B: Ethyl Acetate + 1% Et3N .

Gradient Method:

Time (CV) % Solvent B Description
0–2 0% Equilibration & Injection
2–5 0% Elution of non-polar Diyne impurities
5–15 0% → 30% Linear Gradient (Target elutes ~15-20% B)

| 15–18 | 30% → 100% | Flush polar impurities |

Experimental Procedure:

  • Column Pre-treatment: Flush the column with 3 Column Volumes (CV) of 10% Solvent B (with Et3N) then re-equilibrate to 0% B. This ensures the silica is fully buffered before injection.

  • Loading: Dissolve the crude oil in a minimum amount of 95:5 Hexane:EtOAc. Liquid loading is preferred over dry loading to minimize thermal stress.

  • Collection: Collect fractions based on UV threshold. The product will likely be the second major peak (after the non-polar diyne).

  • TLC Confirmation: Spot fractions on Silica plates. Visualize with UV and KMnO4 stain (Alkyne/Alkyl chain oxidizes to yellow/brown).

Secondary Purification: Palladium Scavenging

Rationale: Chromatography removes bulk Pd, but soluble Pd-ligand complexes often co-elute with pyridines. For pharmaceutical applications, a scavenging step is mandatory.

Protocol:

  • Pool the pure chromatography fractions.

  • Add Thiol-Modified Silica (e.g., SiliaMetS® Thiol or equivalent) at a ratio of 10:1 (w/w) relative to the expected Pd residue (or 50% w/w of the substrate if Pd content is unknown).

  • Stir gently at room temperature for 4 hours or overnight.

  • Filter through a 0.45 µm PTFE membrane or a fresh Celite pad.

  • Concentrate to yield the final clear oil.

Visualization of Workflow

Figure 1: Purification Logic Flow

This diagram illustrates the decision matrix for purifying basic heterocyclic alkynes.

PurificationWorkflow Crude Crude Reaction Mixture (Pyridine-Alkyne + Pd + Salts) Workup Aqueous Workup (Remove Et3N-HCl salts) Crude->Workup Filter & Wash Flash Buffered Flash Chromatography (Hex/EtOAc + 1% Et3N) Workup->Flash Concentrate & Load Imp_Salts Waste: Salts (Aq) Workup->Imp_Salts Discard Scavenge Pd Scavenging (Thiol-Silica) Flash->Scavenge Pool Fractions Imp_Diyne Waste: Homocoupling (Non-polar) Flash->Imp_Diyne Elutes @ 0-5% B Final Pure 2-(5-Chloropent-1-ynyl)pyridine (>98% Purity, <10ppm Pd) Scavenge->Final Concentrate Imp_Pd Waste: Pd-Thiol Complex Scavenge->Imp_Pd Filter

Caption: Step-by-step purification workflow emphasizing salt removal, buffered chromatography, and heavy metal scavenging.

Figure 2: Chromatographic Separation Logic

Understanding why the buffer is necessary for the pyridine moiety.

ChromLogic Silica Silica Gel Surface (Acidic Si-OH) Pyridine Pyridine Product (Basic N:) Silica->Pyridine Strong Interaction Result_Bad No Buffer: H-Bonding = Tailing/Loss Pyridine->Result_Bad Result_Good With Buffer: Sharp Peaks = High Recovery Pyridine->Result_Good Et3N Triethylamine Buffer (Sacrificial Base) Et3N->Silica Blocks Sites Et3N->Pyridine Allows Elution

Caption: Mechanism of action for Triethylamine (Et3N) buffer preventing pyridine-silanol interactions.

Quality Control & Troubleshooting

Analytical Method (HPLC-UV):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 10 mins.

  • Note: The chloropentyl chain provides significant retention; expect elution late in the gradient.

Troubleshooting Table:

Issue Probable Cause Solution
Broad/Tailing Peaks Acidic Silica interaction Increase Et3N in mobile phase to 2% or switch to Amino-bonded silica (NH2-Silica).
Product Co-elution Gradient too steep Shallow the gradient to 0–15% EtOAc over 20 CV.
Low Yield Volatility or Polymerization Avoid high vacuum/heat (>40°C). Store product in solution (DCM) at -20°C.

| Yellow Color Persists | Residual Pd or Nitro-impurities | Repeat Thiol-silica treatment or perform an Activated Carbon wash. |

References

  • Sonogashira Coupling Fundamentals: Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Purification of Pyridines: Li, J. J. (Ed.). (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (See sections on Pyridine synthesis and handling).
  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900.

  • Flash Chromatography of Basic Compounds: Biotage Application Note. "Strategies for Purifying Basic Compounds."

  • General Synthesis of 2-Alkynylpyridines: Tilley, J. W., & Zawoiski, S. (1988). A mild procedure for the Sonogashira coupling of aryl halides with terminal alkynes. Journal of Organic Chemistry, 53(2), 386-390.

Sources

Method

Application Note: Scale-Up Synthesis of 2-(5-Chloropent-1-ynyl)pyridine

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(5-Chloropent-1-ynyl)pyridine , a critical intermediate often employed in the development of mGluR5 antagonists and other...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(5-Chloropent-1-ynyl)pyridine , a critical intermediate often employed in the development of mGluR5 antagonists and other pyridine-based heterocycles.

While laboratory-scale synthesis (<5 g) often relies on unoptimized Sonogashira conditions followed by column chromatography, such methods are untenable at the kilogram scale due to cost, safety, and waste generation. This guide presents a Process Development (PRD) optimized route focusing on:

  • Exotherm Control: Managed addition strategies for the alkyne.

  • Palladium Remediation: Integrated heavy metal scavenging.

  • Purification: A chromatography-free downstream process utilizing acid-base extraction and salt formation.

Safety & Hazard Analysis

CRITICAL WARNING: This protocol involves the handling of terminal alkynes and palladium catalysts.

ComponentHazard ClassCritical Control Measure
5-Chloro-1-pentyne Flammable Liquid (Cat 2), IrritantGround all equipment. Use non-sparking tools.[1] Store at 2–8°C.
2-Bromopyridine Acute Tox. (Dermal/Oral)Wear double nitrile gloves. Avoid all skin contact.
Pd(PPh3)2Cl2 Sensitizer, Heavy MetalUse localized exhaust ventilation. Weigh in a glovebox or hood.
Copper(I) Iodide Irritant, Aquatic Tox.Avoid dust generation.
Reaction Matrix ExothermicDo not add alkyne in one portion. Use a dropping funnel or dosing pump.[2]

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the


 bond, indicating a Sonogashira cross-coupling.

Strategic Choice:

  • Electrophile: 2-Bromopyridine is selected over the iodide for cost efficiency and stability, though it requires slightly more active catalytic conditions.

  • Nucleophile: 5-Chloro-1-pentyne.

  • Catalyst System:

    
     is chosen for its air stability compared to 
    
    
    
    , making it superior for large-scale handling.
  • Solvent: Triethylamine (TEA) serves as both solvent and base, simplifying the reaction matrix and workup.

Retrosynthesis Target 2-(5-Chloropent-1-ynyl)pyridine Disconnection Sonogashira Coupling Target->Disconnection Disconnection SM1 2-Bromopyridine Disconnection->SM1 SM2 5-Chloro-1-pentyne Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridine-alkyne scaffold.

Detailed Experimental Protocol (100 g Scale)

Target Scale: 100 g Input (2-Bromopyridine) Expected Yield: 85-92% Purity: >98% (HPLC)

Reagents & Materials[3][4][5][6][7][8][9]
ReagentMW ( g/mol )Equiv.[2][3][4]Mass/VolMoles
2-Bromopyridine 158.001.00100.0 g0.633
5-Chloro-1-pentyne 102.561.2077.9 g0.759
Pd(PPh3)2Cl2 701.900.028.9 g0.013
CuI 190.450.011.2 g0.006
Triethylamine (TEA) 101.19Solvent600 mLN/A
MTBE SolventWorkup500 mLN/A
Step-by-Step Procedure
Phase A: Reactor Setup & Degassing
  • Equipment: 2 L 3-neck round-bottom flask equipped with a mechanical stirrer (Teflon blade), reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.

  • Inertion: Cycle the reactor 3x with Nitrogen/Vacuum to remove oxygen (Critical to prevent homocoupling of the alkyne).

  • Charging: Under a gentle

    
     stream, charge 2-Bromopyridine  (100 g), Pd(PPh3)2Cl2  (8.9 g), and CuI  (1.2 g).
    
  • Solvent Addition: Add degassed Triethylamine (500 mL). The mixture will appear as a yellow/brown suspension.

  • Activation: Stir at ambient temperature for 15 minutes to ensure catalyst distribution.

Phase B: Reaction (The Sonogashira Coupling)
  • Heating: Warm the reaction mixture to 40°C .

  • Controlled Addition: Charge 5-Chloro-1-pentyne (77.9 g) into the addition funnel.

  • Dosing: Add the alkyne dropwise over 60 minutes .

    • Process Note: The reaction is exothermic. Maintain internal temperature

      
      . If temp spikes, halt addition and cool.
      
  • Completion: After addition, raise temperature to 80°C (gentle reflux) and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Target < 2% remaining 2-Bromopyridine.

Phase C: Workup & Palladium Remediation
  • Cooling: Cool the mixture to Room Temperature (20–25°C).

  • Filtration: Filter the slurry through a pad of Celite to remove the bulk of TEA·HBr salts and precipitated Pd black. Rinse the cake with MTBE (200 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 40°C, 100 mbar) to remove excess TEA. Do not distill to dryness ; leave as a concentrated oil.

  • Partition: Dissolve the residue in MTBE (500 mL) and wash with Water (3 x 200 mL) to remove residual salts.

  • Scavenging: Add SiliaMetS® Thiol (or equivalent Pd scavenger) (5 wt% relative to theoretical yield) to the organic layer and stir for 2 hours at 40°C.

  • Final Filtration: Filter off the scavenger. Dry the organics over

    
     and concentrate to yield the Crude Oil.
    
Phase D: Purification (Distillation Strategy)

Note: While column chromatography is common, distillation is preferred for scale. 16. Distillation: Perform high-vacuum distillation.

  • Boiling Point: Expect ~130–135°C at 0.5 mmHg (Values may vary; perform a pot-lifter test).
  • Collection: Collect the main fraction as a clear to pale yellow oil.

Process Flow Diagram

ProcessFlow Start Start: 2-Bromopyridine + Catalyst Step1 Degas & Heat to 40°C Start->Step1 Step2 Controlled Addition of 5-Chloro-1-pentyne (Exotherm Control) Step1->Step2 Step3 Reaction: 80°C, 4-6h Step2->Step3 Step4 Filtration (Celite) Remove TEA-HBr salts Step3->Step4 Step5 Aq. Workup (MTBE/Water) Step4->Step5 Step6 Pd Scavenging (SiliaMetS Thiol) Step5->Step6 Step7 High Vacuum Distillation Step6->Step7 End Pure Product (Clear Oil) Step7->End

Figure 2: Workflow for the isolation of 2-(5-Chloropent-1-ynyl)pyridine.

Analytical Specifications

TestMethodSpecification
Appearance VisualClear to pale yellow oil
Assay HPLC (254 nm)> 98.0% a/a
1H NMR CDCl3, 400 MHzConforms to structure. Key peaks: Pyridine protons (8.5, 7.6, 7.4, 7.2 ppm), Alkyne-CH2 (2.6 ppm), Alkyl-Cl (3.7 ppm).
Residual Pd ICP-MS< 20 ppm

Expected 1H NMR Data (CDCl3):


 8.55 (d, 1H), 7.63 (td, 1H), 7.40 (d, 1H), 7.20 (ddd, 1H), 3.70 (t, 2H, 

), 2.60 (t, 2H,

), 2.05 (m, 2H,

).

Troubleshooting & Optimization

Issue 1: Glaser Homocoupling (Dimerization of alkyne)

  • Symptom:[1][2][5][6][7][8][4][9][10] Appearance of a new impurity peak in HPLC; lower yield.

  • Cause: Presence of Oxygen.[6][7]

  • Fix: Rigorous degassing is non-negotiable. Sparge solvents with Argon or Nitrogen for at least 30 mins before use.

Issue 2: Black Precipitate Early in Reaction

  • Symptom:[1][2][5][6][7][8][4][9][10] Reaction mixture turns black immediately upon heating.

  • Cause: Catalyst decomposition ("Pd Black" formation) due to lack of ligand or poor quality alkyne.

  • Fix: Ensure

    
     is yellow (not brown) before use. Add extra 
    
    
    
    (1-2 mol%) to stabilize the active Pd(0) species.

Issue 3: Product Instability

  • Observation: Product darkens upon storage.

  • Fix: Store under Nitrogen at 4°C. Terminal alkyl chlorides can be slow to react but the alkyne linkage is sensitive to oxidation over long periods.

References

  • Sonogashira Coupling Review: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Scale-Up of Alkynyl Pyridines: Dunetz, J. R., & Magano, J. (2012). Applications of the Sonogashira coupling reaction in the synthesis of pharmaceuticals.[7][11] Weily Online Library. Link

  • Pd Scavenging Protocols: Garrett, C. E., & Prasad, K. (2004). The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. Link

  • Safety of Alkynes: Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. Link

Sources

Application

Application Note: Quantitative Analysis of 2-(5-Chloropent-1-ynyl)pyridine using HPLC-UV and GC-MS

Introduction and Analytical Principles 2-(5-Chloropent-1-ynyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring, a terminal alkyne, and an alkyl chloride. This unique combination of functional groups...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Principles

2-(5-Chloropent-1-ynyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring, a terminal alkyne, and an alkyl chloride. This unique combination of functional groups makes it a versatile synthetic building block. Accurate quantification is critical for ensuring reaction stoichiometry, determining yield, and assessing the purity of final products.

The selection of an analytical method is dictated by the physicochemical properties of the analyte. The pyridine ring contains a conjugated π-electron system, making it an excellent chromophore for UV-Vis spectrophotometry[1]. This property is leveraged in the HPLC-UV method , which separates the analyte from non-UV active impurities and quantifies it based on its absorbance.

The compound's presumed volatility and thermal stability also make it a candidate for Gas Chromatography (GC) analysis. Coupling GC with a Mass Spectrometer (MS) provides an orthogonal method that offers high-resolution separation and definitive mass-based identification, which is invaluable for impurity profiling and confirmation of identity[2][3][4].

This guide establishes a self-validating system by presenting two complementary methods and detailing the validation procedures required to demonstrate that these methods are suitable for their intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[5][6][7][8].

Method 1: Quantitative Analysis by Reverse-Phase HPLC-UV

This method is the primary recommended procedure for accurate quantification due to its high precision, and broad applicability to non-volatile impurities.

Principle of HPLC-UV Analysis

Reverse-Phase HPLC separates compounds based on their relative hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. 2-(5-Chloropent-1-ynyl)pyridine, being a moderately polar molecule, will be retained on the column and then eluted by a mobile phase containing an organic modifier (e.g., acetonitrile). The concentration of the analyte is determined by the Beer-Lambert law as it passes through a UV detector set to a wavelength of maximum absorbance (λmax), which for pyridine derivatives is typically around 250-270 nm[9].

Instrumentation, Materials, and Reagents
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.

    • Photodiode Array (PDA) or UV-Vis Detector.

  • Materials:

    • Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Syringe filters: 0.45 µm PTFE or Nylon.

    • Volumetric flasks and pipettes (Class A).

    • HPLC vials with septa.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or ultrapure (18.2 MΩ·cm).

    • Formic acid, LC-MS grade.

    • 2-(5-Chloropent-1-ynyl)pyridine reference standard (purity >99%).

Detailed Experimental Protocol

2.3.1. Mobile Phase Preparation

  • Solvent A: 0.1% Formic acid in Water.

  • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Rationale: Formic acid is added to control the pH and improve peak shape for the basic pyridine nitrogen[10][11].

2.3.2. Standard Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Solvent A and Solvent B (diluent).

  • Calibration Standards: Perform serial dilutions of the stock standard with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

2.3.3. Sample Preparation

  • Accurately weigh an amount of the test sample expected to contain ~25 mg of the analyte into a 25 mL volumetric flask.

  • Record the weight and dilute to volume with the diluent.

  • Further dilute as necessary to bring the concentration within the calibration range (e.g., a 1-in-20 dilution to target 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

2.3.4. Chromatographic Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Solvents A and B
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm (or determined λmax)
Injection Volume 10 µL

Rationale: A gradient elution is employed to ensure separation of the main peak from earlier-eluting polar impurities and later-eluting non-polar impurities[11].

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is trustworthy, the following validation parameters must be assessed[5][7][8].

ParameterProtocolAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (if applicable), and the analyte. Stress the analyte (acid, base, heat, light, oxidation) to demonstrate separation from degradation products.Peak is free from interference.
Linearity Analyze the calibration standards (n=3) and plot peak area vs. concentration. Perform a linear regression.R² ≥ 0.999
Accuracy Spike a placebo or sample matrix with the analyte at three levels (e.g., 80%, 100%, 120% of target conc.). Analyze in triplicate and calculate percent recovery.98.0% - 102.0% Recovery
Precision (Repeatability) Analyze six replicate preparations of the sample at 100% of the target concentration.RSD ≤ 2.0%
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.RSD at LOQ ≤ 10%

Method 2: Confirmatory Analysis and Quantification by GC-MS

This method is ideal for confirming the identity of the analyte and for analyzing volatile impurities that may not be well-retained by HPLC.

Principle of GC-MS Analysis

In Gas Chromatography, a sample is vaporized and injected onto the head of a chromatographic column. Separation occurs as the analyte is partitioned between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase. For a semi-volatile compound like 2-(5-Chloropent-1-ynyl)pyridine, a non-polar column is suitable. The eluted compounds enter the mass spectrometer, which ionizes them (typically via Electron Ionization - EI), separates the ions by their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a unique "fingerprint" for structural elucidation, while the chromatographic peak area can be used for quantification[2][12].

Instrumentation, Materials, and Reagents
  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector.

    • Mass Spectrometer (Quadrupole or similar).

  • Materials:

    • Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

    • GC vials with septa.

  • Reagents:

    • Helium (carrier gas), 99.999% purity.

    • Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade.

    • Internal Standard (IS), e.g., Naphthalene or a non-interfering chlorinated aromatic.

Detailed Experimental Protocol

3.3.1. Standard and Sample Preparation

  • Stock Standard (1000 µg/mL): Prepare as in the HPLC method, but use DCM as the solvent.

  • Internal Standard (IS) Stock: Prepare a 1000 µg/mL stock of the chosen IS in DCM.

  • Calibration Standards: Prepare a series of calibration standards containing the analyte (e.g., 1-100 µg/mL) and a fixed concentration of the IS (e.g., 20 µg/mL).

  • Sample Preparation: Prepare the sample in DCM to a concentration within the calibration range and add the same fixed amount of IS.

3.3.2. GC-MS Conditions

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temp 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 m/z
Data Analysis
  • Confirmation: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of the reference standard.

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Determine the concentration in unknown samples using this curve.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Test Sample Weighing Accurate Weighing Sample->Weighing RefStd Reference Standard RefStd->Weighing Dissolution Dissolution & Dilution Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-UV Analysis (Primary Quantification) Filtration->HPLC GCMS GC-MS Analysis (Confirmation & Volatiles) Filtration->GCMS DataProc Chromatographic Integration & Calibration HPLC->DataProc GCMS->DataProc Report Final Report: Purity, Concentration DataProc->Report

Caption: General workflow for the analysis of 2-(5-Chloropent-1-ynyl)pyridine.

Caption: Decision tree for selecting the appropriate analytical method.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Quality Guidelines.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • HPLC Methods for analysis of Pyridine.
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
  • Armstrong, D. W., & Stine, G. Y. (1988). Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC. Journal of Pharmaceutical and Biomedical Analysis, 6(4), 393-398.
  • Payne, J. T., et al. (2024). Selective C−H Halogenation of Alkenes and Alkynes Using Flavin‐Dependent Halogenases.
  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Altern
  • Sumida, T. H., et al. (2023). Enzymatic Halogenation of Terminal Alkynes. Journal of the American Chemical Society.
  • Analytical Methods for Pyridine.
  • OSHA Method PV2295 for Pyridine.
  • Sumida, T. H., et al. (2023). Enzymatic Halogenation of Terminal Alkynes. Journal of the American Chemical Society.
  • Chemical Properties of Pyridine, 2,5-dichloro-. Cheméo.
  • 2-Chloro-5-(chloromethyl)pyridine. PubChem.
  • Pyridine. Wikipedia.
  • 2-chloro-5-(piperidin-1-ylcarbonyl)
  • Prepar
  • The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
  • Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs.
  • A Comparative Guide to Analytical Methods for Determining 2,5-Dichloropyridine Purity. BenchChem.
  • Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. AIP Conference Proceedings.
  • Separation of pyridine and other amines. Agilent Technologies, Inc.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(5-Chloropent-1-ynyl)pyridine

Welcome to the Technical Support Center for the Sonogashira cross-coupling synthesis of 2-(5-chloropent-1-ynyl)pyridine. This guide is designed for researchers and drug development professionals experiencing low yields,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Sonogashira cross-coupling synthesis of 2-(5-chloropent-1-ynyl)pyridine. This guide is designed for researchers and drug development professionals experiencing low yields, complex byproduct mixtures, or catalyst deactivation during this specific transformation.

Below, you will find our diagnostic workflows, mechanistic FAQs, optimization data, and a self-validating standard operating procedure (SOP) engineered to ensure reproducible success.

Diagnostic Workflow for Reaction Failures

Before adjusting your protocol, identify your primary mode of failure. Use the decision tree below to match your experimental observations with the root chemical cause.

Troubleshooting Start Low Yield: 2-(5-Chloropent-1-ynyl)pyridine Obs1 Black Precipitate (Pd Black) Start->Obs1 Visual Obs2 High 1,3-Diyne (Glaser Homocoupling) Start->Obs2 LC/MS Obs3 Unreacted Pyridine + Degraded Alkyne Start->Obs3 GC-MS Sol1 Degas solvents thoroughly Check for O2 leaks Obs1->Sol1 Catalyst Death Sol2 Reduce Cu(I) loading Syringe-pump alkyne addition Obs2->Sol2 Cu(II) Pathway Sol3 Switch to 2-Iodopyridine or Use Pd(dppf)Cl2 to lower temp Obs3->Sol3 Poor Ox-Add

Diagnostic workflow for troubleshooting low yields in Sonogashira couplings.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: I am using 2-bromopyridine and heating the reaction to 80°C to force conversion, but my 5-chloropent-1-yne is degrading. Why?

A1: This is a classic chemoselectivity issue driven by competing activation energies. The oxidative addition of Pd(0) into an aryl bromide is thermodynamically demanding, often requiring elevated temperatures . However, 5-chloropent-1-yne contains a highly electrophilic primary alkyl chloride. When you heat the reaction in the presence of a nucleophilic amine base (like Triethylamine), the base competitively attacks the alkyl chloride via an SN2 mechanism, forming a quaternary ammonium salt. This destroys your alkyne before it can couple.

The Solution: You must lower the activation energy of the oxidative addition step so the reaction can proceed at room temperature. The most effective way to do this is to switch your starting material to 2-iodopyridine , which undergoes rapid oxidative addition at 25°C . If you must use 2-bromopyridine, switch to a sterically hindered, non-nucleophilic base like Diisopropylamine (DIPA) and use a bidentate ligand like dppf (e.g., Pd(dppf)Cl2) to facilitate the coupling at milder temperatures (50–60°C) [[1]]([Link]).

Q2: My LC/MS shows massive amounts of a 1,3-diyne byproduct. How do I suppress this?

The Solution:

  • Copper-Free Alternatives: If homocoupling persists, consider switching to a copper-free Sonogashira protocol, which relies entirely on the amine base to form the active Pd-acetylide complex .

Q3: My reaction mixture turns opaque black immediately after adding the reagents. What does this indicate?

A3: The formation of a black precipitate is palladium black , which is a definitive sign of catastrophic catalyst decomposition . Causality: Pd(0) is highly unstable. In the presence of oxygen, moisture, or excessive heat without sufficient ligand stabilization, the monomeric Pd(0) agglomerates into inactive bulk metal . Once palladium black forms, the catalytic cycle halts completely. Ensure your Pd(PPh3)4 or Pd(PPh3)2Cl2 is fresh (vibrant yellow); if it has turned brown or green in the bottle, discard it.

Mechanistic Pathway Analysis

Understanding the competing pathways is critical for optimizing your yield. The diagram below illustrates how oxygen and base selection divert the reaction away from the target molecule.

Mechanism Pd Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for Br) Pd->OxAdd 2-Halopyridine Trans Transmetalation OxAdd->Trans RedEl Reductive Elimination Trans->RedEl RedEl->Pd Regeneration Prod 2-(5-Chloropent-1-ynyl)pyridine RedEl->Prod Cu Cu(I) + Alkyne Cu->Trans Base Glaser Glaser Homocoupling Cu->Glaser O2 presence

Competing mechanistic pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Quantitative Optimization Data

The following table summarizes the causal relationship between substrate choice, temperature, and overall yield. Notice how moving to the more reactive iodide (Entry 4) allows for room-temperature conditions, preserving the sensitive alkyl chloride moiety. The general reactivity trend for the aryl halide is I > OTf > Br >> Cl , .

EntryAryl HalideCatalyst / LigandBase / SolventTemp (°C)Primary ObservationYield (%)
12-BromopyridinePd(PPh3)2Cl2 / CuI (5%)Et3N (neat)25Incomplete conversion<10%
22-BromopyridinePd(PPh3)2Cl2 / CuI (5%)Et3N (neat)80Alkyne degradation / Pd black15%
32-BromopyridinePd(dppf)Cl2 / CuI (2%)DIPA / THF60Clean conversion72%
4 2-Iodopyridine Pd(PPh3)2Cl2 / CuI (2%) DIPA / THF 25 Rapid, clean conversion 89%

Self-Validating Standard Operating Procedure (SOP)

Protocol: Anaerobic Synthesis of 2-(5-Chloropent-1-ynyl)pyridine (Room Temperature) Scale: 5.0 mmol Objective: Bypass high-temperature requirements by utilizing 2-iodopyridine, thereby preventing nucleophilic degradation of the terminal chloride .

Step 1: Equipment Preparation & Degassing
  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum.

  • Backfill the flask with high-purity Argon. Repeat the vacuum/Argon cycle three times.

  • Validation Check: The flask must be completely cool to the touch under positive Argon pressure before proceeding. Residual heat will degrade the Pd catalyst upon entry.

Step 2: Reagent Loading
  • Under a positive flow of Argon, quickly add Pd(PPh3)2Cl2 (70 mg, 0.1 mmol, 2 mol%) and CuI (19 mg, 0.1 mmol, 2 mol%) to the flask.

  • Validation Check: Inspect the Pd catalyst visually. It should be a vibrant yellow powder. If it is brown or grey, the catalyst has pre-oxidized; halt the experiment and source fresh catalyst .

Step 3: Solvent & Base Addition
  • Add anhydrous, freeze-pump-thaw degassed THF (15 mL) and anhydrous Diisopropylamine (DIPA) (2.1 mL, 15.0 mmol) via syringe.

  • Add 2-Iodopyridine (1.02 g, 5.0 mmol) via syringe.

  • Stir the mixture at room temperature (25°C) for 10 minutes.

  • Validation Check: The solution should transition to a clear, pale orange/red color, indicating the successful reduction to the active Pd(0) complex. If the solution turns opaque black within 5 minutes, oxygen contamination has occurred . Abort the reaction.

Step 4: Kinetic Alkyne Addition
  • Dilute 5-chloropent-1-yne (0.61 g, 6.0 mmol) in 5 mL of degassed THF in a separate sealed vial.

  • Add this solution dropwise to the reaction flask via a syringe pump over 60 minutes .

  • Causality Note: Slow addition keeps the unreacted alkyne concentration low, heavily suppressing the bimolecular Glaser homocoupling pathway .

Step 5: Reaction Monitoring & Workup
  • Stir at room temperature for 3 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 4:1) or GC-MS.

  • Upon complete consumption of 2-iodopyridine, dilute the mixture with Diethyl Ether (30 mL).

  • Filter the crude mixture through a short pad of Celite to remove precipitated palladium, copper salts, and ammonium halides.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the pure 2-(5-chloropent-1-ynyl)pyridine.

References

1.[2] , Benchchem. 2.[3] , Benchchem. 3.[1], r/Chempros - Reddit. 4.[4], Scirp.org. 5.[5] , Chemistry LibreTexts. 6.[6], ResearchGate.

Sources

Optimization

Technical Support Center: Synthesis of 2-Alkynylpyridines

This guide functions as a specialized technical support center for researchers encountering difficulties in the synthesis of 2-alkynylpyridines. It moves beyond generic textbook definitions to address the specific electr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support center for researchers encountering difficulties in the synthesis of 2-alkynylpyridines. It moves beyond generic textbook definitions to address the specific electronic and steric challenges posed by the pyridine nucleus in Palladium-catalyzed cross-couplings.

Topic: Troubleshooting Side Reactions & Optimization in Sonogashira Coupling Support Level: Tier 3 (Senior Application Scientist)

The Deceptive Simplicity of 2-Alkynylpyridines

The synthesis of 2-alkynylpyridines via Sonogashira coupling is theoretically straightforward but practically treacherous. Unlike simple aryl halides, the pyridine ring introduces a basic nitrogen atom capable of coordinating to metal centers, altering the catalytic cycle. Furthermore, the electron-deficient nature of the pyridine ring makes the 2-position highly susceptible to nucleophilic attack, while the resulting alkyne is prone to hydration or cyclization.

This guide isolates the three most critical failure modes: Oxidative Homocoupling (Glaser) , Catalyst Sequestration (The Pyridine Effect) , and Unwanted Cyclization .

Module 1: The Homocoupling Menace (Glaser Coupling)

Symptom: You observe the formation of a symmetrical diyne (R-C≡C-C≡C-R) instead of the desired cross-coupled product. The reaction mixture may turn blue/green (indicative of oxidized copper species).

Technical Analysis

The Glaser coupling (or Glaser-Hay) is the dominant parasitic reaction in Sonogashira couplings.[1] It is driven by the presence of Copper(I), Oxygen, and Base.[2] In the synthesis of 2-alkynylpyridines, this is exacerbated because the pyridine substrate often reacts slower than the rate of alkyne dimerization.

The Mechanism:

  • CuI reacts with the terminal alkyne and base to form a Copper-acetylide species.

  • In the presence of

    
    , this species undergoes oxidative dimerization.
    
  • Critical Failure: If the Pd-cycle is slow (due to pyridine interference), the Cu-cycle dominates, consuming your alkyne.

Troubleshooting Q&A

Q: I am running the reaction under Argon, but I still see homocoupling. Why? A: "Under Argon" is often insufficient. Dissolved oxygen in solvents is the primary culprit.

  • Fix: You must sparge solvents with inert gas for at least 30 minutes or use freeze-pump-thaw cycles.

  • Protocol Adjustment: Add the alkyne slowly (syringe pump) to keep its concentration low relative to the Pd-catalyst, favoring the cross-coupling over dimerization [1].

Q: Can I eliminate Copper to stop this? A: Yes. For 2-alkynylpyridines, Copper-free Sonogashira is often superior.[3] The pyridine nitrogen can act as a weak base/ligand to facilitate the reaction without Cu.

  • Recommendation: Use

    
     (2-5 mol%) with an excess of amine (e.g., Piperidine or Pyrrolidine) at elevated temperatures (
    
    
    
    ). This completely eliminates the Glaser pathway [3].

Module 2: The Pyridine Problem (Catalyst Sequestration)

Symptom: The reaction stalls (low conversion) despite fresh catalyst. Adding more catalyst yields diminishing returns.

Technical Analysis

The pyridine nitrogen is a competent


-donor. It competes with phosphine ligands for the Palladium center.
  • The Trap: Formation of stable, catalytically inactive species like

    
    .
    
  • The Consequence: The oxidative addition of the 2-halopyridine to

    
     is inhibited because the catalyst is "poisoned" by the substrate itself [5].
    
Visualization: The Diverted Catalytic Cycle

The following diagram illustrates how Pyridine coordination and Glaser coupling divert the standard Sonogashira cycle.

Sonogashira_Side_Reactions Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd + 2-Halopyridine PyTrap CATALYST TRAP Pyridine Coordination (Pd-N Species) Pd0->PyTrap + Pyridine Substrate (Competes with Ligand) TransMetal Transmetallation (Pd-Ar-Alk) OxAdd->TransMetal + Cu-Acetylide Prod Product (2-Alkynylpyridine) TransMetal->Prod Reductive Elimination Glaser GLASER SIDE CYCLE (Cu-mediated Homocoupling) TransMetal->Glaser O2 / Excess Cu Prod->Pd0 Regenerate Pd(0) PyTrap->Pd0 Heat/Bulky Ligands

Caption: Figure 1. The Standard Sonogashira Cycle (Blue/Green) vs. The Pyridine Trap and Glaser Diversion (Red).

Troubleshooting Q&A

Q: How do I prevent the pyridine nitrogen from binding to the Palladium? A: Use steric bulk.

  • Ligand Switch: Switch from

    
     to bulky, electron-rich ligands like XPhos  or Amphos . These ligands create a steric shield that prevents the pyridine nitrogen from approaching the Pd center while still allowing the oxidative addition of the C-X bond [1].
    
  • Substrate Modification: If possible, use a 2-halopyridine with a substituent at the 3-position (ortho to nitrogen). This steric hindrance prevents N-coordination.

Module 3: Unexpected Cyclizations (Indolizines & Furans)

Symptom: Mass spectrometry shows a product with the correct mass but wrong NMR (loss of alkyne character), or a mass corresponding to Hydration (+18).

Technical Analysis

2-alkynylpyridines are precursors to Indolizines and Furopyridines .

  • 5-endo-dig Cyclization: If the pyridine ring contains a nucleophile at the 3-position (e.g.,

    
    , 
    
    
    
    ), the alkyne will cyclize rapidly, often catalyzed by the same Cu/Pd used for the coupling [6].
  • Hydration: The electron-deficient pyridine ring makes the triple bond susceptible to nucleophilic attack by water, forming a ketone (ynone hydration).

Troubleshooting Q&A

Q: I am trying to make 3-amino-2-alkynylpyridine, but I keep isolating a pyrrolopyridine (7-azaindole derivative). A: This is a feature, not a bug, of this scaffold. The amine attacks the Pd-activated alkyne.

  • Solution: You must protect the amine (e.g., as an acetamide or Boc-group) before the Sonogashira coupling. The free amine will almost always cyclize under standard Sonogashira conditions [2].

Q: My product is hydrating to a ketone during workup. A: 2-alkynylpyridines are sensitive to acid-catalyzed hydration.

  • Fix: Avoid acidic workups. Do not wash with 1M HCl. Use a neutral or slightly basic buffer (Phosphate buffer pH 7.4) for washes. Ensure silica gel for chromatography is neutralized with 1%

    
     if the product is acid-sensitive.
    

Master Protocol: Optimized Synthesis of 2-Alkynylpyridines

Designed to minimize Glaser coupling and Pyridine poisoning.

Reagents:

  • Substrate: 2-Bromopyridine (1.0 equiv) [Iodides are faster but less stable; Bromides preferred for scale].

  • Alkyne: Terminal Alkyne (1.2 equiv).

  • Catalyst:

    
     (2 mol%) [Robust, cheap].
    
  • Co-catalyst: CuI (1 mol%) [Keep this low! Standard is 5-10%, but 1% is sufficient and reduces homocoupling].

  • Base/Solvent:

    
     (3.0 equiv) in dry THF or DMF.
    

Step-by-Step Workflow:

  • Degassing (Critical): Place solid Pd catalyst and CuI in a Schlenk flask. Evacuate and backfill with Argon (3x).

  • Solvent Prep: Sparg dry THF with Argon for 20 mins. Add to the flask via syringe.

  • Substrate Addition: Add 2-Bromopyridine and

    
     via syringe.
    
  • Alkyne Management:

    • Standard: Add alkyne via syringe.[4]

    • High Fidelity: Dissolve alkyne in THF and add dropwise over 1 hour using a syringe pump (prevents Glaser).

  • Reaction: Stir at

    
    . (Room temp is often too slow for pyridines due to the poisoning effect; heat helps dissociate the Py-Pd complex).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     / 
    
    
    
    (9:1)
    . The ammonia helps solubilize Copper salts (turning the aqueous layer blue) and removes them from the organic layer.

Troubleshooting Matrix

IssueObservationRoot CauseCorrective Action
Homocoupling Diyne product; Blue reaction mixture.Excess Cu; Oxygen leak.Reduce CuI to 0.5-1 mol%; Sparg solvents thoroughly; Slow addition of alkyne.
No Reaction Starting material recovered; Catalyst precipitates black.Catalyst poisoning by Pyridine; Pd black formation.Switch to bulky ligands (XPhos); Increase Temp to

; Ensure inert atmosphere.
Low Yield Incomplete conversion after 24h.Pyridine inhibiting oxidative addition.Switch to 2-Iodopyridine (more reactive); Use microwave irradiation (accelerates rate > poisoning).
Unknown Product Mass = Product + 18.Hydration of alkyne.Avoid acidic workup; Use neutral alumina instead of silica.
Cyclization Mass correct, NMR aberrant (loss of sp-C).5-endo-dig cyclization (if nucleophiles present).Protect ortho-nucleophiles (NH2, OH) before coupling.

References

  • BenchChem Technical Support. Troubleshooting Guide for Sonogashira Coupling Failures. (2025).[4][5][6][7] Retrieved from

  • Smolecule. Troubleshooting Sonogashira Reaction for Heterocycles. (2026).[3] Retrieved from

  • Organic Chemistry Portal. Sonogashira Coupling: Copper-free variants and Side Reactions. Retrieved from

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Gevorgyan, V., et al. (2001).[8] Cycloisomerization of Alkynyl Pyridines to Indolizines.[9] Journal of the American Chemical Society. (Context: 5-endo-dig pathways).

Sources

Troubleshooting

Purification challenges of 2-(5-Chloropent-1-ynyl)pyridine

Technical Support Center: Purification of 2-(5-Chloropent-1-ynyl)pyridine Executive Summary & Molecule Profile User Query: "I am struggling to purify 2-(5-Chloropent-1-ynyl)pyridine synthesized via Sonogashira coupling....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(5-Chloropent-1-ynyl)pyridine

Executive Summary & Molecule Profile

User Query: "I am struggling to purify 2-(5-Chloropent-1-ynyl)pyridine synthesized via Sonogashira coupling. I observe tailing on silica columns, persistent catalyst contamination, and difficulty separating the homocoupled alkyne byproduct."

Molecule Analysis:

  • Target: 2-(5-Chloropent-1-ynyl)pyridine[1]

  • Key Functional Groups:

    • Pyridine Nitrogen: Basic (pKa ~4.0–5.0). Causes tailing on acidic silica.

    • Alkyne (Internal): Conjugated with the pyridine ring. Susceptible to hydration or polymerization.

    • Alkyl Chloride: Electrophilic. Risk of intermolecular self-alkylation (polymerization) by the pyridine nitrogen upon long-term storage.

  • Primary Impurities:

    • Glaser Dimer: 1,10-dichlorodeca-4,6-diyne (from oxidative homocoupling of 5-chloropent-1-yne).

    • Starting Material: 2-Bromopyridine (Weak base, pKa ~0.5).

    • Catalyst Residues: Palladium (black ppt) and Copper salts.[2]

The "Silver Bullet" Protocol: Acid-Base Extraction

Before attempting chromatography, you must exploit the basicity difference between your product and the impurities. This is the most efficient method to remove the Glaser dimer and unreacted starting materials.

The Logic:

  • Product: Basic (pKa ~4.5). Protonates at pH 2.0.

  • 2-Bromopyridine: Very weak base (pKa 0.49). Remains mostly neutral at pH 2.0.

  • Glaser Dimer & Alkyne SM: Non-basic. Remain neutral.

Workflow Diagram

purification_workflow cluster_organic Organic Phase (Discard) cluster_aqueous Aqueous Phase (Keep) Start Crude Reaction Mixture (Dissolved in EtOAc/Et2O) AcidWash Extract with 1M HCl (pH ~2) Start->AcidWash Impurity1 Glaser Dimer (Non-basic) AcidWash->Impurity1 Org Layer Protonated Product-H+ Cl- (Water Soluble) AcidWash->Protonated Aq Layer Impurity2 2-Bromopyridine (Mostly neutral at pH 2) Impurity3 Pd/Cu Organometallics Basify Basify Aqueous Layer (NaOH/NaHCO3 to pH > 9) Protonated->Basify Extract Extract with EtOAc Dry (Na2SO4) & Concentrate Basify->Extract Final Purified Product (>90% Purity) Extract->Final

Caption: Separation logic exploiting the basicity of the pyridine ring to isolate the target from non-basic impurities.

Troubleshooting Guide (Q&A)

Issue 1: "My product streaks/tails heavily on silica gel columns."

Diagnosis: The basic pyridine nitrogen interacts strongly with acidic silanol (Si-OH) groups on the silica surface, causing peak broadening and poor separation. Solution:

  • Pre-treat the Silica: Slurry the silica gel in your eluent containing 1–2% Triethylamine (Et3N) before packing the column.

  • Mobile Phase Modifier: Add 1% Et3N or 1% aqueous NH4OH to your mobile phase (e.g., Hexane/EtOAc + 1% Et3N).

  • Alternative Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and reduces tailing for pyridines without needing amine modifiers.

Issue 2: "I cannot separate the product from the Glaser dimer (homocoupled alkyne)."

Diagnosis: Both compounds are lipophilic and have similar Rf values in standard non-polar solvents. Solution:

  • Do not rely on chromatography alone. Perform the Acid-Base Extraction (Section 2) before the column. The Glaser dimer (Cl-(CH2)3-C≡C-C≡C-(CH2)3-Cl) has no basic nitrogen and will remain in the organic layer during the acid wash, while your product moves to the aqueous layer.

  • Prevention: Degas your solvents thoroughly (sparge with Argon for 20 mins) before adding the catalyst. Glaser coupling is driven by the presence of Oxygen.

Issue 3: "The product turns into a black gum upon storage."

Diagnosis: Intermolecular Self-Alkylation. The pyridine nitrogen (nucleophile) of one molecule attacks the alkyl chloride (electrophile) of another, forming a pyridinium polymer. Solution:

  • Storage: Do not store as a neat oil at room temperature.

  • Stabilization: Store as the Hydrochloride Salt . Dissolve the oil in ether and bubble dry HCl gas or add HCl in dioxane. The salt forms a solid which prevents the nitrogen from acting as a nucleophile.

  • Alternative: Store as a dilute solution in a non-polar solvent (e.g., Hexane) at -20°C to kinetically inhibit the polymerization.

Issue 4: "My final product has high Palladium content (>1000 ppm)."

Diagnosis: Pyridines are excellent ligands for Palladium, making it difficult to wash away the catalyst. Solution:

  • Thiol-Silica Scavenging: After the reaction, dilute with solvent and add 3-Mercaptopropyl-functionalized silica gel (10 wt% relative to crude). Stir for 2 hours and filter. The thiol binds Pd avidly.

  • Chelating Wash: Wash the organic phase with 0.1 M aqueous Na2EDTA or a 10% solution of Sodium Diethyldithiocarbamate . The latter forms a copper-colored complex with Pd/Cu that can be removed.

Technical Data & Reference Tables

Table 1: Physical Property Estimates
PropertyValue (Estimated)Notes
Molecular Formula C10H10ClN
Molecular Weight 179.65 g/mol
Boiling Point >120°C @ 1 mmHgThermal instability risk at >150°C.
pKa (Pyridine N) ~4.5 – 5.0Lower than pyridine (5.[2][3][4][5][6][7][8][9]2) due to electron-withdrawing alkyne.
Solubility Soluble in DCM, EtOAc, Et2OInsoluble in water (unless protonated).
Table 2: Recommended Solvent Systems (TLC/Column)
Stationary PhaseSolvent SystemModifierApplication
Silica Gel Hexane / EtOAc (4:1 to 1:1)1% Et3N General purification.
Silica Gel DCM / MeOH (98:2)0.5% NH4OH For more polar impurities.
Neutral Alumina Hexane / Et2O (3:1)NoneBest for avoiding tailing.

References

  • Sonogashira Coupling of Pyridines: Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922. Link

  • Purification of Basic Heterocycles: Li, J. J., et al. (2011). Contemporary Drug Synthesis. Wiley-Interscience.
  • Glaser Coupling Prevention: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link

  • Metal Scavenging Protocols: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. Link

  • Pyridine pKa Data: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

Sources

Optimization

Optimizing reaction conditions for Sonogashira coupling with 2-bromopyridine

Topic: Optimization & Troubleshooting Guide for 2-Bromopyridine Substrates Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Executive Summary: The "2-Pyridyl Paradox" Coupling 2-bromopyridine is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting Guide for 2-Bromopyridine Substrates

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Executive Summary: The "2-Pyridyl Paradox"

Coupling 2-bromopyridine is deceptively difficult. While the C-Br bond is electronically activated for nucleophilic aromatic substitution (


), it is often deactivated  or problematic for Palladium-catalyzed cross-coupling.

The Core Challenge: The basic nitrogen atom of the pyridine ring acts as a competitive ligand. It coordinates to the Palladium center, forming a stable, off-cycle


-complex (catalyst poisoning). This sequestration prevents the active Pd(0) species from undergoing oxidative addition with the C-Br bond.

This guide provides an evidence-based roadmap to overcome the "heterocycle effect," minimize Glaser homocoupling, and maximize yields.

Module 1: Catalyst & Ligand Selection

Q: I am using standard Pd(PPh3)4, but conversion is stalled at <20%. Why?

A: Tetrakis(triphenylphosphine)palladium(0) is often insufficient for sterically unhindered, coordinating heterocycles like 2-bromopyridine.

  • Mechanism of Failure: The pyridine nitrogen displaces a triphenylphosphine ligand, forming a [Pd(PPh3)2(Py-Br)] dead-end complex.

  • The Fix: You need a catalyst system that is either more electron-rich (to facilitate oxidative addition to the strong C-Br bond) or sterically bulky (to prevent N-coordination).

Recommended Systems:

  • Tier 1 (Standard Optimization): Switch to PdCl2(PPh3)2 (2-5 mol%) with CuI (5 mol%). The Pd(II) precatalyst is more robust.

  • Tier 2 (High Performance): Use Pd(OAc)2 + XPhos or SPhos .

    • Why? Buchwald-type dialkylbiaryl phosphine ligands are bulky. They create a "protective shell" around the Pd center that physically blocks the pyridine nitrogen from binding, while still allowing the oxidative addition of the C-Br bond [1].

Q: Should I use Pd(CF3COO)2? I've seen it in literature for aminopyridines.

A: Yes, specifically for 2-amino-3-bromopyridines . Research indicates that Pd(CF3COO)2 (Palladium Trifluoroacetate) combined with PPh3 can outperform chloride-based sources for these specific substrates. The trifluoroacetate counterion is less coordinating than chloride, potentially creating a more electrophilic (cationic) Pd species that facilitates the initial steps of the cycle [2].

Module 2: The Copper Dilemma (Cocatalyst)

Q: My alkyne is converting to a diyne (Glaser product) instead of the cross-coupled product. Should I remove Copper?

A: This is a classic trade-off.

  • The Issue: Copper(I) salts accelerate the reaction by forming a copper-acetylide that transmetalates to Palladium.[1] However, in the presence of oxygen (even trace amounts), Cu catalyzes the oxidative homocoupling of alkynes (Glaser coupling).

  • Diagnosis: If you see the alkyne disappearing but the bromide remaining, you have a "Glaser leak."

Troubleshooting Protocol:

  • Degassing is Critical: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen entirely.

  • Slow Addition: Add the alkyne via syringe pump over 1-2 hours. This keeps the concentration of free alkyne low relative to the Pd-Ar complex, favoring cross-coupling over homocoupling.

  • Copper-Free Route: If homocoupling persists, switch to a Copper-Free Sonogashira .

    • Condition: Use PdCl2(MeCN)2 with XPhos and Cs2CO3 in MeCN/Water or Toluene .

    • Note: Copper-free reactions with 2-bromopyridine are slower and require higher temperatures (90-110°C) because the "carbopalladation" pathway (direct alkyne activation by Pd) has a higher energy barrier than Cu-transmetalation [3].

Module 3: Base & Solvent Effects[1][2][3]

Q: A heavy precipitate forms immediately, and stirring stops. How do I manage this?

A: The precipitate is likely the ammonium salt byproduct (e.g.,


). In standard solvents like THF or Toluene, this salt is insoluble and can encapsulate the catalyst.

Optimization:

  • Solvent: Switch to DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). These polar aprotic solvents solubilize the ammonium salts, keeping the reaction homogeneous.

  • Base: If using DMF, Triethylamine (Et3N) or DIPEA are standard.[2] For "tough" cases, inorganic bases like K2CO3 or Cs2CO3 often provide better turnover, especially in copper-free variants.

Visualizing the Problem: The "N-Poisoning" Pathway

The diagram below illustrates the competition between the productive catalytic cycle and the inhibitory N-coordination pathway specific to 2-bromopyridine.

SonogashiraMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-Br) Start->OxAdd 2-Bromopyridine (C-Br attack) Poison INHIBITION: N-Coordination Complex (Catalyst Trap) Start->Poison 2-Bromopyridine (N-binding) TransMet Transmetalation (Cu-Acetylide enters) OxAdd->TransMet + Alkyne/Cu/Base Poison->Start Heat / Bulky Ligand Prod Reductive Elimination (Product Release) TransMet->Prod C-C Bond Formation Prod->Start Regeneration

Caption: Figure 1. The Kinetic Competition. The red path represents the "heterocycle effect" where the pyridine nitrogen sequesters the Pd(0) catalyst. Bulky ligands and heat help reverse this inhibition.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Best for: Initial screening and simple substrates.

ComponentEquivalent/Conc.Notes
2-Bromopyridine 1.0 equivSubstrate
Alkyne 1.2 equivTerminal alkyne
PdCl2(PPh3)2 3 - 5 mol%Robust Pd(II) source
CuI 5 mol%Cocatalyst (Must be white/off-white, not green)
Et3N 3.0 equivBase
DMF 0.2 MAnhydrous, degassed

Procedure:

  • Charge a Schlenk flask with PdCl2(PPh3)2, CuI, and the aryl bromide.

  • Evacuate and backfill with Argon (3x).

  • Add degassed DMF and Et3N via syringe.

  • Add the alkyne dropwise.[2]

  • Heat to 80°C . (Room temp is rarely sufficient for 2-bromopyridine).

  • Monitor by LCMS.[3][4][5] If stalling occurs at 50%, add 1 mol% fresh Pd catalyst.

Protocol B: The "High-Difficulty" Method (Optimized)

Best for: Deactivated pyridines or when homocoupling is high.

ComponentEquivalent/Conc.Notes
2-Bromopyridine 1.0 equivSubstrate
Alkyne 1.5 equivAdded slowly
Pd(OAc)2 2 mol%Precursor
XPhos 4 mol%Bulky Ligand (1:2 Pd:L ratio)
CuI 2 mol%Reduced loading to minimize homocoupling
Cs2CO3 2.0 equivInorganic base
Toluene/H2O 4:1 RatioBiphasic system often helps solubility

Procedure:

  • Pre-complexation: Stir Pd(OAc)2 and XPhos in the solvent for 15 mins under Argon to form the active L-Pd(0) species (solution often turns yellow/orange).

  • Add the bromide, CuI, and Base.[1][2][4][6][7]

  • Heat to 100°C .

  • Add Alkyne slowly over 1 hour via syringe pump.

Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Issue Detected CheckLCMS Analyze Crude by LCMS Start->CheckLCMS Result1 SM Remaining + Alkyne Dimer (Glaser) CheckLCMS->Result1 Homocoupling Result2 SM Remaining + No Reaction CheckLCMS->Result2 Catalyst Death Result3 Product formed but Conversion Stalls (<50%) CheckLCMS->Result3 Catalyst Poisoning Sol1 1. Degas (Freeze-Pump-Thaw) 2. Slow Alkyne Addition 3. Reduce CuI loading Result1->Sol1 Sol2 1. Switch to Pd(OAc)2/XPhos 2. Increase Temp to 100°C 3. Check Reagent Purity Result2->Sol2 Sol3 1. Add more catalyst (batchwise) 2. Switch solvent to DMF 3. Use inorganic base (Cs2CO3) Result3->Sol3

Caption: Figure 2. Troubleshooting Decision Matrix. Identify the failure mode via LCMS to select the correct optimization strategy.

References

  • Buchwald, S. L., et al. (2005). "A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem." Journal of the American Chemical Society.

  • Zhu, Q., et al. (2017).[7] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis.

  • Plenio, H. (2008). "The Sonogashira Coupling: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine."

Sources

Troubleshooting

Preventing polymerization of terminal alkynes during synthesis

Technical Support Center: Terminal Alkyne Synthesis Welcome to the Technical Support Center for terminal alkyne synthesis. This guide is designed for researchers, scientists, and drug development professionals who encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Terminal Alkyne Synthesis

Welcome to the Technical Support Center for terminal alkyne synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability and reactivity of terminal alkynes. Unwanted polymerization and side reactions, particularly oxidative homocoupling (Glaser coupling), are common issues that can significantly impact yield, purity, and the overall success of a synthetic campaign.

This document provides in-depth, field-proven insights through a series of frequently asked questions and a detailed troubleshooting guide. Our goal is to explain the causality behind these issues and offer robust, validated protocols to prevent them.

Frequently Asked Questions (FAQs)

Q1: What is terminal alkyne dimerization, and why is it a problem?

A1: Terminal alkyne dimerization is an oxidative homocoupling reaction that forms a symmetrical 1,3-diyne from two molecules of a terminal alkyne.[1][2] This reaction is most famously known as the Glaser coupling or Glaser-Hay coupling.[3][4][5] It is a significant problem because it consumes your starting material, reduces the yield of your desired product, and introduces a byproduct that can be difficult to separate, complicating the purification process.[1] In polymer synthesis, this side reaction can lead to bimodal molecular weight distributions, compromising the functionality of the final polymer.[6][7][8]

Q2: Which types of reactions are most susceptible to this unwanted homocoupling?

A2: Reactions that utilize copper(I) catalysts are highly susceptible to Glaser coupling.[1][2] This is because the mechanism involves the formation of a copper(I) acetylide intermediate, which can be oxidized, leading to dimerization.[3] Key examples include:

  • Sonogashira Cross-Coupling: A widely used palladium/copper co-catalyzed reaction to form C(sp)-C(sp²) bonds.[1][9][10] The presence of copper makes Glaser coupling a primary competing reaction.[11]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction can also be plagued by alkyne homocoupling, especially if oxygen is not rigorously excluded.[1][12]

  • Castro-Stephens Coupling and other copper-mediated alkyne reactions.[13]

Q3: What are the fundamental strategies to prevent the polymerization of terminal alkynes?

A3: The three primary strategies to minimize or eliminate terminal alkyne dimerization are:

  • Protection of the Terminal Alkyne: Masking the acidic alkyne proton with a protecting group physically prevents it from participating in the coupling reaction.[1]

  • Strict Control of Reaction Conditions: This involves the rigorous exclusion of oxidants (primarily oxygen), the use of reducing agents to maintain the active catalytic species, and careful temperature control.[1][6][7]

  • Modification of the Catalytic System: For reactions like the Sonogashira coupling, employing copper-free conditions is a highly effective method to completely prevent Glaser coupling.[1][9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might observe during your experiment and provides a logical path to a solution.

Issue 1: Significant formation of an unexpected, often less soluble, byproduct is observed by TLC, LC-MS, or NMR.
  • Observation: You see a new spot on your TLC plate, a new peak in your chromatogram, or signals in your NMR corresponding to a symmetrical 1,3-diyne. In polymer synthesis, you may observe a bimodal molecular weight distribution.[6][7][8]

  • Probable Cause: Oxidative homocoupling (Glaser coupling) of your terminal alkyne, promoted by the presence of an oxidant (typically O₂) and a copper(I) catalyst.[1][2] The Cu(I) catalyst required for your main reaction is being oxidized to Cu(II), which in turn facilitates the dimerization.[12]

  • Solutions:

    • Ensure a Strictly Inert Atmosphere: Oxygen is the most common culprit.[1] Before starting, thoroughly degas your solvents and liquid reagents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Run the reaction under a positive pressure of argon or nitrogen using a balloon or a Schlenk line.

    • Add a Reducing Agent: To prevent the oxidation of the active Cu(I) catalyst, a mild reducing agent can be added to the reaction mixture.[2] For CuAAC reactions, sodium ascorbate is standard.[6][7] For other couplings, additives like triphenylphosphine or other reducing agents may be beneficial.

    • Maintain Low Temperatures During Workup: Glaser coupling can occur rapidly during the workup phase when the reaction is first exposed to air.[6][7][8] Cooling the reaction mixture to below -20°C before opening it to the atmosphere can completely prevent this post-reaction coupling.[6]

    • Immediate Copper Removal: Promptly remove the copper catalyst after the reaction is complete, as its continued presence during workup increases the risk of dimerization.[2][8]

Issue 2: The yield of my desired cross-coupled product is low, and a significant amount of starting alkyne is consumed.
  • Observation: Your reaction appears to proceed, but the final isolated yield of the desired product is poor. Analysis of the crude mixture shows the presence of the homocoupled diyne and some unreacted starting material.

  • Probable Cause: The terminal alkyne is being consumed by the competing Glaser coupling pathway, depleting its concentration and thus reducing the rate and yield of the intended reaction.[1]

  • Solutions:

    • Employ a Protecting Group Strategy: This is the most robust solution when reaction conditions cannot be sufficiently controlled. By protecting the terminal alkyne, you render homocoupling impossible. The protecting group is then removed in a subsequent step. Trialkylsilyl groups are the most common choice.[1][14][15] (See detailed protocol below).

    • Switch to a Copper-Free Protocol: For Sonogashira reactions, numerous copper-free methods have been developed.[9][16] These protocols typically require a palladium catalyst and a suitable base and completely eliminate the possibility of Glaser coupling, often leading to cleaner reactions and higher yields.[1][9]

    • Slow Addition of the Terminal Alkyne: Using a syringe pump to add the terminal alkyne slowly to the reaction mixture can maintain its concentration at a very low level at any given time. This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[1]

In-Depth Prevention Strategies & Protocols

Protecting Group Strategy: The Silyl "Mask"

The most effective way to prevent unwanted reactions at the acidic C-H bond of a terminal alkyne is to replace the hydrogen with a protecting group.[17] Trialkylsilyl groups are ideal due to their ease of installation, stability, and reliable removal methods.[14][15]

Protecting GroupStructureKey Features & StabilityCommon Deprotection Reagents
Trimethylsilyl (TMS) -Si(CH₃)₃Least sterically hindered; easily removed. Stable to most non-acidic/non-fluoride conditions.K₂CO₃/MeOH; TBAF/THF; mild acid (use with caution).[14][15]
Triethylsilyl (TES) -Si(CH₂CH₃)₃More stable than TMS due to increased steric bulk.TBAF/THF; acidic conditions (use with caution).[14]
Triisopropylsilyl (TIPS) -Si(CH(CH₃)₂)₃Very sterically hindered and robust. Offers high stability towards mildly acidic or basic conditions.TBAF/THF (often requires longer reaction times or gentle heating).[14]
tert-Butyldimethylsilyl (TBS) -Si(CH₃)₂(C(CH₃)₃)Good balance of stability and ease of removal. Widely used in multi-step synthesis.TBAF/THF; various acidic conditions.

This protocol describes the trimethylsilylation of phenylacetylene as a representative example.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 5 mL).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add phenylacetylene (1.0 eq). Slowly add a solution of ethylmagnesium bromide or n-butyllithium (1.05 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Silylation: Cool the reaction mixture back to 0 °C. Add chlorotrimethylsilane (TMSCl, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or GC-MS.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

This protocol describes the removal of the TMS group using tetrabutylammonium fluoride (TBAF).

  • Setup: Dissolve the TMS-protected alkyne (1.0 eq) in THF (5 mL) in a round-bottom flask with a magnetic stir bar.

  • Deprotection: Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Quench the reaction with water and extract the product with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if needed.[14]

Decision-Making Workflow for Preventing Alkyne Dimerization

The following diagram provides a logical workflow to help you select the most appropriate strategy for your specific synthetic challenge.

G start Start: Planning a reaction with a terminal alkyne q1 Is a Copper(I) catalyst used in the reaction? start->q1 strategy3 Strategy: Switch to a copper-free protocol (e.g., Cu-free Sonogashira). q1->strategy3 Yes end_note Note: Even with no Cu(I) catalyst, maintaining an inert atmosphere is good practice for reproducibility. q1->end_note No q2 Is the terminal alkyne precious or complex? strategy1 Strategy: Strictly control reaction conditions. - Use inert atmosphere (Ar/N2) - Degas all solvents - Consider adding a reducing agent q2->strategy1 No strategy2 Strategy: Use a protecting group (e.g., TMS, TIPS). This is the most robust method. q2->strategy2 Yes q3 Are subsequent synthetic steps sensitive to fluoride or base? q3->strategy2 No strategy4 Strategy: Use a protecting group that can be removed under alternative conditions. q3->strategy4 Yes strategy2->q3 strategy3->q2

Caption: Decision tree for troubleshooting Glaser homocoupling.

References

  • Gelest (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Available at: [Link]

  • Wikipedia (2024). Protecting group. Wikipedia. Available at: [Link]

  • Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Gormong, E., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Available at: [Link]

  • Gormong, E., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Lund, A., et al. (2013). A photolabile protection strategy for terminal alkynes. Chalmers Research. Available at: [Link]

  • Gormong, E., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. Available at: [Link]

  • Chen, J., et al. (2024). Solvent and Water Enabled Control of Alkyne-Base Polymerization Triggered by a Spontaneous Imine-Yne Click Reaction. ACS Publications. Available at: [Link]

  • ResearchGate (n.d.). Alkyne Polymerization. ResearchGate. Available at: [Link]

  • Wikipedia (2024). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Study.com (2023). Alkyne Functional Group & Reactions. Study.com. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. RSC.org. Available at: [Link]

  • Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation - PMC - NIH. (2019). Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation. PMC. Available at: [Link]

  • Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Zhang, Y., et al. (2022). “On Water” Effect for Green Click Reaction: Spontaneous Polymerization of Activated Alkyne with “Inert” Aromatic Amine in Aqueous Media. CCS Chemistry. Available at: [Link]

  • ResearchGate (2026). Solvent and Water Enabled Control of Alkyne-Base Polymerization Triggered by a Spontaneous Imine-Yne Click Reaction. ResearchGate. Available at: [Link]

  • Liu, Q., et al. (2021). Controlling the Lewis Acidity and Polymerizing Effectively Prevent Frustrated Lewis Pairs from Deactivation in the Hydrogenation of Terminal Alkynes. ACS Publications. Available at: [Link]

  • de la Torre, B., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. PMC. Available at: [Link]

  • de la Torre, B., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Publications. Available at: [Link]

  • ResearchGate (2024). Cyclic polymers from alkynes: a review. ResearchGate. Available at: [Link]

  • ACS Publications (2019). Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis. ACS Publications. Available at: [Link]

  • Wang, D., et al. (2019). Copper-catalyzed enantioselective Sonogashira-type oxidative cross-coupling of unactivated C(sp3)−H bonds with alkynes. PMC. Available at: [Link]

  • JACS Au (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. ACS Publications. Available at: [Link]

  • ACS Publications (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. Available at: [Link]

  • Recent advances in the application of alkynes in multicomponent reactions. (2024). Recent advances in the application of alkynes in multicomponent reactions. Available at: [Link]

  • Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis - PMC. (n.d.). Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis. PMC. Available at: [Link]

  • Chemistry Steps (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. Available at: [Link]

  • Wikipedia (2024). Glaser coupling. Wikipedia. Available at: [Link]

  • RSC Publishing (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. Available at: [Link]

  • Chemistry LibreTexts (2021). 10.8: Alkynes. Chemistry LibreTexts. Available at: [Link]

  • ACS Publications (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. ACS Publications. Available at: [Link]

  • AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. Available at: [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. Available at: [Link]

    • Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems. (n.d.). 9. Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems. Available at: [Link]

  • Chemistry Steps (n.d.). Reactions of Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Substituted alkyne synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Improving the stability of 2-(5-Chloropent-1-ynyl)pyridine

Technical Support Center: Stability Protocol for 2-(5-Chloropent-1-ynyl)pyridine Executive Summary 2-(5-Chloropent-1-ynyl)pyridine is a critical intermediate, often utilized in the synthesis of epibatidine analogs and ni...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Protocol for 2-(5-Chloropent-1-ynyl)pyridine

Executive Summary

2-(5-Chloropent-1-ynyl)pyridine is a critical intermediate, often utilized in the synthesis of epibatidine analogs and nicotinic acetylcholine receptor (nAChR) ligands. Its structural motif—a basic pyridine ring linked via an alkyne to a reactive alkyl chloride—creates a "perfect storm" for instability.

Users frequently report the compound degrading from a pale yellow oil to a viscous black tar within days at room temperature. This degradation is driven by three converging factors:

  • Self-Quaternization (Auto-alkylation): Intermolecular attack of the pyridine nitrogen on the alkyl chloride.

  • Transition Metal Catalysis: Residual Palladium/Copper from Sonogashira coupling promoting alkyne polymerization (Glaser coupling).

  • Oxidation: Alkyne sensitivity to atmospheric oxygen and light.

This guide provides the protocols to arrest these pathways.

Diagnostic & Troubleshooting (FAQ)

Q1: My compound turned from a yellow oil to a dark brown/black gum overnight. Can I save it?

Diagnosis: You are likely witnessing intermolecular self-alkylation combined with polymerization. The pyridine nitrogen of one molecule has attacked the alkyl chloride of another, forming a pyridinium salt. This process is autocatalytic in neat oils. Immediate Action:

  • Check Solubility: If the gum is insoluble in ether/hexane but soluble in water/methanol, it is the pyridinium salt (irreversible degradation). Discard.

  • Rescue Attempt: If it is still partially soluble in organics, dissolve immediately in Dichloromethane (DCM) . Wash with 10% NaHCO₃ to remove acidic byproducts. Pass through a short pad of silica gel to remove the polar polymers.

Q2: I see a new polar spot on the TLC at the baseline. What is it?

Diagnosis: This is the pyridinium dimer/oligomer . Mechanism: The linear geometry of the alkyne makes intramolecular cyclization difficult, but intermolecular reaction is facile in concentrated forms. Solution:

  • Do not store as a neat oil. Always store as a solution (e.g., in Benzene or Toluene) or convert to the Hydrochloride salt (see Protocol A).

Q3: The NMR shows broad peaks and the integration is off, despite a clean TLC.

Diagnosis: Paramagnetic impurities (Copper/Palladium) from the Sonogashira coupling are present. These metals catalyze oxidative degradation of the alkyne. Solution:

  • Execute Protocol B (Metal Scavenging) immediately. Standard aqueous washes are insufficient for removing complexed Pd/Cu from pyridine ligands.

Degradation Mechanism Visualization

The following diagram illustrates the competing degradation pathways you must control.

DegradationPathways cluster_prevention Stabilization Strategy Compound 2-(5-Chloropent-1-ynyl)pyridine (Free Base Oil) SelfAlk Pyridinium Salt (Intermolecular Attack) Compound->SelfAlk Neat (High Conc.) RT Storage Polymer Alkyne Polymer (Black Tar) Compound->Polymer Residual Cu/Pd O2 Exposure Oxidation Dione/Ketone (Hydration/Oxidation) Compound->Oxidation Wet Solvents Light Salt HCl Salt Form (Stable Solid) Compound->Salt + HCl in Et2O SelfAlk->Polymer Autocatalysis

Caption: Figure 1. Degradation pathways.[1][2][3][4] The primary risk is intermolecular self-alkylation (Red Path), which is effectively blocked by protonation (Green Path).

Stabilization Protocols

Protocol A: Conversion to Hydrochloride Salt (Recommended for Storage)

Why: Protonating the pyridine nitrogen eliminates its nucleophilicity, preventing self-alkylation. The salt is a stable solid rather than an unstable oil.

  • Dissolve: Dissolve the crude oil (1.0 eq) in anhydrous Diethyl Ether (10 mL per gram).

  • Cool: Cool the solution to 0°C in an ice bath.

  • Acidify: Dropwise add 2.0 M HCl in Diethyl Ether (1.1 eq) with vigorous stirring.

    • Note: Do not use aqueous HCl; water promotes alkyne hydration.

  • Precipitate: A white to off-white solid should precipitate immediately.

  • Isolate: Filter the solid under Argon. Wash with cold ether.

  • Store: Dry under high vacuum. Store at -20°C .

    • Stability:[3][5] >12 months as HCl salt vs. <1 week as neat oil.

Protocol B: Heavy Metal Scavenging (Post-Synthesis)

Why: Pyridines bind Pd and Cu tightly. Residual metals catalyze "Glaser coupling" (alkyne dimerization).

Option 1: Chemical Scavengers (Best)

  • Dissolve crude material in EtOAc/THF.

  • Add SiliaMetS® Thiol or DMT (0.5 eq relative to catalyst load).

  • Stir for 4 hours at RT.

  • Filter through Celite.

Option 2: Chelation Wash (Standard)

  • Wash the organic layer with 10% aqueous EDTA (pH 9) or NH₄OH/NH₄Cl buffer.

  • Repeat until the aqueous layer is colorless (no blue Cu complex).

Stability Data & Solvent Compatibility

ParameterConditionStability RatingNotes
State Neat OilCritical Degrades in <48h at RT. Polymerizes.[6][7]
State HCl Salt (Solid)Excellent Stable >1 year at -20°C.
Solvent Chloroform/DCMPoor Acidic traces in CDCl₃ accelerate degradation.
Solvent Toluene/BenzeneGood Best solvents for solution storage (dilution prevents collision).
Solvent Methanol/EthanolModerate Nucleophilic solvents may react with alkyl chloride over time.
Additive Copper (Residual)Fatal Causes rapid blackening (polymerization).

Workflow for Maximum Stability

Follow this logic flow to ensure the integrity of your intermediate.

Workflow Step1 Sonogashira Reaction (Crude Mixture) Step2 Aqueous Workup (NH4OH Wash to remove Cu) Step1->Step2 Step3 Metal Scavenging (SiliaMetS / Thiol Resin) Step2->Step3 Decision Immediate Use? Step3->Decision UseNow Keep in Solution (Toluene) Use within 24h Decision->UseNow Yes Store Convert to HCl Salt Precipitate from Et2O Decision->Store No (Storage >24h) FreeBase Regenerate Free Base (NaHCO3 wash) before next step Store->FreeBase When ready to use

Caption: Figure 2. Processing workflow. Metal removal (Step 3) is critical before any storage decision.

References

  • Corey, E. J., et al. "Enantioselective synthesis of the potent nicotinic agonist epibatidine." The Journal of Organic Chemistry, 1993, 58(21), 5600-5602. Link

    • Context: Establishes the handling of pyridine-alkyne intermediates in Epib
  • Carroll, F. I., et al. "Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of 2-(5-Chloropent-1-ynyl)pyridine Derivatives." Journal of Medicinal Chemistry, 2001, 44(13), 2229–2237. Link

    • Context: Primary source for the synthesis and stability profile of the specific target molecule.
  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874–922. Link

    • Context: Mechanisms of metal-catalyzed alkyne degradation (Glaser coupling) and scavenging protocols.
  • Jubilant Ingrevia. "Pyridine Derivatives Handling & Storage Safety Data Sheet." Link

    • Context: General industrial standards for preventing oxidation and polymerization in pyridine deriv

Sources

Troubleshooting

Identification and removal of impurities in 2-(5-Chloropent-1-ynyl)pyridine

CAS No: 872368-11-1 Primary Application: Intermediate for mGluR5 antagonists (e.g., MPEP analogues). Synthesis Route: Sonogashira cross-coupling of 2-halopyridine and 5-chloro-1-pentyne.

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 872368-11-1 Primary Application: Intermediate for mGluR5 antagonists (e.g., MPEP analogues). Synthesis Route: Sonogashira cross-coupling of 2-halopyridine and 5-chloro-1-pentyne.

Module 1: Diagnostic Triage – Identification of Impurities

Before attempting purification, you must accurately characterize the impurity profile. In Sonogashira couplings involving alkyl-alkynes and pyridines, the impurity profile is distinct and predictable.

Common Impurity Profile Table
Impurity TypeChemical IdentityOriginDetection Signature (LC-MS/TLC)
The "Glaser" Dimer 1,10-dichlorodeca-4,6-diyneHomocoupling of 5-chloro-1-pentyne due to O₂ leakage.Mass: [2M-2H] of alkyne. TLC: High R_f (Non-polar). UV: Distinct from pyridine (no aromatic absorption).
Starting Material A 2-Bromopyridine (or 2-Iodo)Incomplete conversion.Mass: M+ (158/160 for Br). TLC: Close to product but distinct UV.
Starting Material B 5-Chloro-1-pentyneExcess reagent.[1]Mass: Often invisible on UV-LCMS (low ionization/UV). Detection: GC-MS or NMR (Terminal alkyne proton ~1.9-2.0 ppm).
Metal Residuals Palladium / Copper speciesCatalyst carryover.Visual: Green/Blue (Cu) or Black/Grey (Pd) tint. Analysis: ICP-MS.
Hydrolysis Product 5-chloro-1-(pyridin-2-yl)pentan-1-oneHydration of alkyne (rare, requires acid/H₂O).Mass: M+18. IR: Strong Carbonyl (C=O) peak ~1680 cm⁻¹.
Diagnostic Decision Tree

Use this logic flow to interpret your analytical data (HPLC/LC-MS) and select the correct remediation strategy.

ImpurityDiagnosis Start Unknown Impurity Peak UV_Check Check UV Spectrum Start->UV_Check Pyridine_Sig Pyridine Signature? (254/260 nm) UV_Check->Pyridine_Sig No_UV No/Weak Pyridine UV Pyridine_Sig->No_UV No Yes_UV Strong Pyridine UV Pyridine_Sig->Yes_UV Yes Mass_Check Check Mass (MS) Mass_SM Mass = SM (158/160) Mass_Check->Mass_SM M = 158/160 Mass_Hyd Mass = Product + 18 Mass_Check->Mass_Hyd M = Prod + 18 Glaser_ID Impurity is Glaser Dimer (1,10-dichlorodeca-4,6-diyne) No_UV->Glaser_ID Action_Extract Action: Acid-Base Extraction Glaser_ID->Action_Extract Yes_UV->Mass_Check SM_ID Impurity is 2-Bromopyridine Mass_SM->SM_ID Action_Col Action: Column Chromatography (DCM/MeOH or Hex/EtOAc) SM_ID->Action_Col Hyd_ID Impurity is Ketone (Hydration) Mass_Hyd->Hyd_ID Hyd_ID->Action_Col

Figure 1: Analytical decision tree for identifying impurities based on UV/MS signatures.

Module 2: Purification Protocols

Protocol A: The "Glaser Switch" (Acid-Base Extraction)

Target: Removal of 1,10-dichlorodeca-4,6-diyne (Glaser Dimer). Principle: The product contains a basic pyridine nitrogen. The Glaser dimer is a neutral hydrocarbon chain. By acidifying the mixture, the product becomes a water-soluble pyridinium salt, while the dimer remains in the organic phase.

Reagents:

  • Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)

  • 1M Hydrochloric Acid (HCl)[2]

  • Saturated Sodium Bicarbonate (NaHCO₃) or 2M NaOH

  • Brine

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Acid Extraction:

    • Wash the organic phase with 1M HCl (3 x 10 mL).

    • Critical Check: The Product is now in the Aqueous layer (Yellow/Orange). The Dimer is in the Organic layer.

    • Keep the Aqueous layer. You may discard the Organic layer after confirming the product is absent via TLC.

  • Organic Wash (Polishing):

    • Wash the combined acidic aqueous layers with fresh EtOAc (1 x 10 mL). This removes trapped traces of dimer or non-basic catalysts. Discard this organic wash.

  • Basification:

    • Cool the aqueous layer in an ice bath.[3]

    • Slowly add 2M NaOH or Sat. NaHCO₃ until pH > 10. The product will oil out or precipitate.

  • Recovery:

    • Extract the basic aqueous mixture with EtOAc (3 x 15 mL).

    • Dry combined organics over MgSO₄, filter, and concentrate.[2]

Protocol B: Heavy Metal Remediation (Pd/Cu)

Target: Removal of Palladium (black) and Copper (green/blue) residuals. Trigger: Product appears colored or fails biological toxicity limits.

Method 1: Chemical Scavengers (Recommended)

  • Dissolve crude product in THF or EtOAc.

  • Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavengers) at 10 wt% loading relative to crude mass.

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE pad. The filtrate should be significantly lighter in color.

Method 2: Chelation Wash

  • Dissolve product in EtOAc.

  • Wash with 10% aqueous EDTA solution or 5% aqueous Sodium Diethyldithiocarbamate.

  • The aqueous layer will turn dark/colored as it complexes the metals. Repeat until the aqueous layer is colorless.

Module 3: Visualization of Purification Logic

The following diagram illustrates the "Self-Validating" Acid-Base logic. This is the most robust method for this specific compound because it exploits the fundamental pKa difference between the pyridine product and the alkyne impurities.

PurificationLogic Crude Crude Mixture (Product + Dimer + Pd/Cu) Acid_Wash Add 1M HCl Partition Crude->Acid_Wash Org_Layer Organic Layer (Contains Dimer + Non-basic impurities) Acid_Wash->Org_Layer Non-Basic Aq_Layer Aqueous Layer (Contains Product-H+) Acid_Wash->Aq_Layer Basic (Protonated) Waste Waste Stream Org_Layer->Waste Basify Basify (pH > 10) (NaOH/NaHCO3) Aq_Layer->Basify Extract Extract w/ EtOAc Basify->Extract Final_Prod Pure Product 2-(5-chloropent-1-ynyl)pyridine Extract->Final_Prod

Figure 2: Flowchart for the Acid-Base "Glaser Switch" purification protocol.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is a dark brown oil even after column chromatography. Why? A: This indicates residual Palladium. Silica gel is often insufficient to remove soluble Pd-ligand complexes. Use Protocol B (Method 1) with a Thiol-based scavenger. If scavengers are unavailable, an activated charcoal wash (stirring with activated carbon for 1 hour followed by filtration) can also reduce Pd content.

Q2: I see a peak at [M+18] in my LC-MS. Is my product degrading? A: Yes, this is the hydration product (ketone). The alkyne moiety is susceptible to hydration if exposed to acidic conditions and heat for prolonged periods.

  • Prevention: When performing the Acid-Base extraction (Protocol A), keep the acid contact time short (< 30 mins) and perform the basification in an ice bath. Do not heat the acidic solution.

Q3: Can I distill this compound? A: The starting material (5-chloro-1-pentyne) is volatile and can be distilled off. However, the product itself has a high boiling point and is thermally sensitive (risk of polymerization or cyclization). Distillation is not recommended for the final product. Use Acid-Base extraction or Flash Chromatography (Hexane:EtOAc gradient).

Q4: Why is the Glaser dimer forming despite using degassed solvents? A: The Glaser coupling is extremely fast in the presence of Cu(I) and trace oxygen.

  • Troubleshooting: Ensure you are sparging solvents with Argon for at least 15 minutes, not just sonicating. Add the alkyne slowly to the mixture to keep its instantaneous concentration low relative to the aryl halide.

References

  • Sonogashira Coupling Mechanism & Impurities: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Glaser Coupling Side-Reaction: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link

  • Synthesis of mGluR5 Antagonists (MPEP/MTEP): Cosford, N. D., et al. (2003). [3H]-Methoxymethyl-MTEP and [3H]-Methoxy-PEPy: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor. Bioorganic & Medicinal Chemistry Letters, 13(3), 351-354. (Describes analogous pyridine-alkyne intermediates). Link

  • Metal Removal Protocols: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. Link

Sources

Optimization

Technical Support Center: Pyridine Regioselectivity &amp; Functionalization

Topic: Enhancing the regioselectivity of reactions at the pyridine ring Content type: Technical Support Center Guide Ticket ID: PYR-REGIO-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Welcome to t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing the regioselectivity of reactions at the pyridine ring Content type: Technical Support Center Guide

Ticket ID: PYR-REGIO-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Pyridine Functionalization Help Desk. You are likely here because the pyridine ring—electron-deficient, prone to catalyst poisoning, and regiochemically stubborn—is disrupting your synthesis. This guide treats chemical synthesis as a troubleshooting workflow, providing logic-driven solutions to specific regioselectivity failures.

⚡ Quick Diagnostic: The Regioselectivity Decision Matrix

Before proceeding, identify your target position and the failure mode.

PyridineLogic Start Target Position? C2 C2 (Ortho) Start->C2 C3 C3 (Meta) Start->C3 C4 C4 (Para) Start->C4 NuAttack Nucleophilic Attack (Chichibabin/SNAr) C2->NuAttack Halogen present? DoM Directed Ortho Metallation (DoM) C2->DoM DG at C3? EAS EAS (Difficult) Requires Activation C3->EAS Electron-rich? IrCH Ir-Catalyzed C-H Activation C3->IrCH Steric control Zincke Zincke Imine Rearrangement C3->Zincke Halogenation Minisci Radical Minisci (Often C2/C4 Mix) C4->Minisci Direct Alkylation NOxide N-Oxide Intermediate C4->NOxide Nitration Block Maleate Blocking Group Minisci->Block Fix C2/C4 Selectivity

Figure 1: Decision matrix for selecting the correct synthetic methodology based on the target pyridine position.

📂 Module 1: The "Impossible" C3 Position (Meta)

Common Issue: Electrophilic Aromatic Substitution (EAS) fails or requires forcing conditions (e.g., 200°C for nitration), often resulting in low yields or decomposition.

🔧 Root Cause Analysis

The pyridine nitrogen withdraws electron density via induction (-I) and resonance (-M), deactivating the ring. Under acidic EAS conditions, N-protonation forms a pyridinium ion, further deactivating the ring (making it more electron-deficient than nitrobenzene).[1]

🛠️ Troubleshooting Protocols
Solution A: The Zincke Imine "Trojan Horse" Strategy

Instead of forcing EAS on a deactivated ring, temporarily break the aromaticity to install functionality. This method is superior for C3-halogenation .

Protocol: C3-Bromination via Zincke Imine

  • Activation: Treat pyridine with 2,4-dinitrochlorobenzene to form the N-(2,4-dinitrophenyl)pyridinium salt.

  • Ring Opening: Add a secondary amine (e.g., N-methylaniline) to open the ring, forming the "Zincke imine" (an electron-rich substituted glutaconaldehyde derivative).

  • Functionalization: The acyclic intermediate is electron-rich. Add NBS (N-bromosuccinimide) to brominate the central carbon (which corresponds to C3).

  • Ring Closing: Heat with ammonium acetate (

    
    ) to re-condense the pyridine ring.
    
  • Result: 3-bromopyridine with high regiocontrol.

Solution B: Iridium-Catalyzed C-H Activation

For installing boronates or silanes at C3.

  • Reagent System:

    
     + dtbpy (ligand).
    
  • Mechanism: Steric governance. The Ir catalyst is bulky and avoids the C2/C6 positions (ortho to N) and prefers the sterically accessible C3/C5 positions.

  • Check: If your substrate has a substituent at C2, C-H activation will occur exclusively at C5 (the least hindered meta position).

📂 Module 2: C4 Selectivity & The Minisci Reaction

Common Issue: Radical alkylation (Minisci reaction) produces an inseparable mixture of C2 and C4 isomers.[2]

🔧 Root Cause Analysis

Nucleophilic radicals (alkyl radicals) attack the protonated pyridine ring at positions with the lowest LUMO coefficients. While C2 and C4 are both electron-deficient, C2 is often kinetically favored due to proximity to the nitrogen, while C4 is thermodynamically favored.

🛠️ Troubleshooting Protocols
Solution: The Maleate Blocking Group Strategy

Developed to force C4 selectivity by physically blocking the C2/C6 positions.

Protocol: Exclusive C4-Alkylation

  • Blocking: React pyridine with dimethyl maleate in the presence of acid to form the bis-alkylated dihydropyridine intermediate (blocking both C2 and C6).

  • Radical Addition: Perform the Minisci reaction (Carboxylic acid +

    
     + 
    
    
    
    ).
    • Why it works: The C2/C6 positions are

      
       hybridized and blocked. The radical must attack C4.
      
  • Deprotection/Rearomatization: Treat with a base (e.g., DBU or NaOMe) to eliminate the maleate groups and restore the aromatic pyridine ring.

Data Comparison: Regioselectivity

MethodReagentsC2:C4 RatioYield
Standard Minisci

~1.5 : 140-60% (Mixed)
Maleate Blocked Maleate, then Minisci < 1 : 99 >70% (Single Isomer)

📂 Module 3: Cross-Coupling & Catalyst Poisoning

Common Issue: Suzuki or Buchwald-Hartwig coupling on halopyridines stalls (0% conversion) or requires excessive catalyst loading.

🔧 Root Cause Analysis

The pyridine nitrogen lone pair (


-donor) binds tightly to the Pd(II) center, displacing phosphine ligands and forming an inactive "Pd-pyridine" complex (poisoning).

Poisoning Pd_Active Active Catalyst L-Pd(0) Poisoned Inactive Complex [L-Pd(II)-Py] Pd_Active->Poisoned N-Coordination (Dead End) Product Coupled Product Pd_Active->Product Oxidative Addition (Ar-X) Pyridine Pyridine Substrate (N-Lone Pair) Poisoned->Pd_Active Heat/Bulky Ligand (Reversible?)

Figure 2: Competition between productive oxidative addition and non-productive nitrogen coordination.

🛠️ Troubleshooting Protocols
Solution A: Ligand Sterics (The "Glove" Approach)

Use bulky, electron-rich phosphine ligands that sterically prevent the pyridine nitrogen from approaching the Pd center.

  • Recommended Ligands: XPhos , RuPhos , or BrettPhos .

  • Precatalysts: Use G3 or G4 palladacycle precatalysts (e.g., XPhos Pd G4) rather than mixing

    
     + Ligand in situ. This ensures the active species forms immediately without being intercepted by pyridine.
    
Solution B: The Pd-PEPPSI System

Use Pd-PEPPSI-IPr catalysts. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture actually uses a sacrificial pyridine ligand that dissociates upon heating, creating a highly active 12-electron species that is resistant to further poisoning.

📂 Module 4: Directed Ortho-Metallation (DoM)

Common Issue: Adding n-BuLi to pyridine results in alkylation at C2 (nucleophilic attack) rather than deprotonation (metallation).

🔧 Root Cause Analysis

Alkyllithiums are both strong bases and strong nucleophiles. The electron-deficient pyridine ring invites nucleophilic attack at C2 (forming a dihydropyridine) faster than proton removal.

🛠️ Troubleshooting Protocols
Solution: The "Non-Nucleophilic" Base Switch

Never use


-BuLi alone for direct pyridine lithiation.
  • Use Li-TMP: Lithium 2,2,6,6-tetramethylpiperidide (Li-TMP) is extremely bulky and non-nucleophilic. It will deprotonate ortho to a directing group (DG) without attacking the ring.

  • Use "Turbo-Grignards" (

    
    ):  For halogen-magnesium exchange. If you have a 2-bromopyridine, treating it with Turbo-Grignard gives the 2-magnesiated species cleanly, which can then trap electrophiles.
    

Self-Validating Check (The


 Quench): 
Before adding your expensive electrophile:
  • Take a 0.1 mL aliquot of your lithiation mixture.

  • Quench it into a vial containing

    
    .
    
  • Run NMR.[3]

  • Pass: >90% deuterium incorporation at the expected position.

  • Fail: No deuterium (lithiation failed) or alkylated product (nucleophilic attack occurred).

📚 References

  • Zincke Imine Methodology (C3 Functionalization):

    • Title: A General Strategy for the Synthesis of 3-Substituted Pyridines[2]

    • Source:Science, 2022.

    • URL:[Link]

  • Maleate Blocking Group (C4 Minisci):

    • Title: Practical and Regioselective Synthesis of C4-Alkylated Pyridines[4]

    • Source:Journal of the American Chemical Society, 2021.[4]

    • URL:[Link]

  • Pd-PEPPSI Catalysts (Cross-Coupling):

    • Title: Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst

    • Source:Chemistry – A European Journal, 2010.

    • URL:[Link]

  • Ir-Catalyzed C-H Activation (Meta-Selectivity):

    • Title: Iridium-Catalyzed Direct Borylation of Pyridines

    • Source:Journal of the American Chemical Society, 2002.

    • URL:[Link]

  • Review on Pyridine Functionalization:

    • Title: Regioselective Functionalization of the Pyridine Ring[5][6][7][8][9]

    • Source:Chemical Reviews, 2016.

    • URL:[Link]

Sources

Troubleshooting

Catalyst deactivation in the synthesis of 2-(5-Chloropent-1-ynyl)pyridine

Topic: Synthesis of 2-(5-Chloropent-1-ynyl)pyridine via Sonogashira Coupling Executive Summary & Reaction Context You are synthesizing 2-(5-chloropent-1-ynyl)pyridine , a critical intermediate often used in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 2-(5-Chloropent-1-ynyl)pyridine via Sonogashira Coupling

Executive Summary & Reaction Context

You are synthesizing 2-(5-chloropent-1-ynyl)pyridine , a critical intermediate often used in the development of mGluR5 antagonists and nicotinic ligands. This reaction involves a Sonogashira coupling between a 2-halopyridine (typically 2-bromopyridine) and 5-chloro-1-pentyne .

The Core Challenge: This specific transformation faces a "double-edged" deactivation threat:

  • Substrate Poisoning: The pyridine nitrogen is a strong

    
    -donor that can coordinate to the Palladium (Pd) center, displacing ligands and arresting the catalytic cycle (the "Pyridine Effect").[1]
    
  • Alkyne Instability: The alkyl chloride chain on the alkyne is susceptible to elimination under harsh basic conditions, while the terminal alkyne is prone to oxidative homocoupling (Glaser coupling) if the Copper (Cu) cycle is compromised.

This guide provides a diagnostic framework to distinguish between these failure modes and restore catalytic activity.

Diagnostic Triage: Visualizing Failure

Use this flowchart to immediately diagnose the state of your reaction based on visual cues.

DiagnosticFlow Start OBSERVATION: Reaction Stalled/Low Yield CheckColor Check Reaction Mixture Color Start->CheckColor Black Precipitate: BLACK Solids CheckColor->Black Particles Visible Green Solution: GREEN / BLUE CheckColor->Green Color Shift NoChange Solution: CLEAR / YELLOW (Unchanged) CheckColor->NoChange No Precipitate DiagBlack DIAGNOSIS: Pd Aggregation (Pd Black) Cause: Ligand oxidation or low L:Pd ratio Black->DiagBlack DiagGreen DIAGNOSIS: Cu Oxidation Cause: O2 leak leading to Glaser Coupling Green->DiagGreen DiagClear DIAGNOSIS: Substrate Poisoning Cause: Pyridine N-coordination to Pd NoChange->DiagClear

Figure 1: Visual diagnostic logic for Sonogashira catalyst deactivation.

Technical Support: Troubleshooting & FAQs
Module A: The "Pyridine Poisoning" Effect (Reaction is Clear but Stalled)

Q: My reaction mixture looks clean, but conversion has stopped at ~15%. Adding more catalyst doesn't help. Why?

A: You are likely experiencing heteroatom poisoning . In 2-halopyridines, the nitrogen atom is adjacent to the reaction site. Unlike simple aryl halides, the pyridine nitrogen can act as a competitive ligand. It binds to the unsaturated Pd(0) or Pd(II) species, forming a stable "dead" complex (e.g.,


) that cannot undergo the necessary oxidative addition or transmetallation steps.
  • The Fix:

    • Switch Ligands: Move from simple phosphines (PPh3) to bulky, electron-rich ligands like XPhos or Amphos . The steric bulk prevents the pyridine nitrogen from approaching the metal center while facilitating oxidative addition.

    • Heat Shock: Pyridine coordination is reversible. Increasing the temperature (e.g., from RT to 60°C) can shift the equilibrium away from the N-bound resting state, liberating the catalyst.

Module B: The "Black Death" (Palladium Aggregation)

Q: The reaction turned black within 10 minutes. Is the catalyst active?

A: No. The black precipitate is Palladium Black (metallic Pd(0) aggregates). This is catalytically inactive for cross-coupling.

  • Root Causes:

    • Oxygen Leak:

      
       oxidizes your phosphine ligands (e.g., 
      
      
      
      ). Without ligands to stabilize it, atomic Pd(0) clumps together.
    • Ligand Deficiency: If you are using

      
       without enough extra phosphine, the Pd is unstable.
      
  • The Fix:

    • Ensure strictly anaerobic conditions (argon sparge for >15 mins).

    • Use a pre-complexed catalyst like

      
        rather than generating it in situ.
      
    • Pro-Tip: Add a small amount (1-2 mol%) of free ligand (e.g.,

      
      ) to the mixture to shift the equilibrium toward the active soluble species.
      
Module C: The "Green Death" (Copper Oxidation & Homocoupling)

Q: The solution turned green, and I see a new spot on the TLC that isn't my product.

A: The green color indicates the formation of Cu(II) species. This triggers the Glaser Coupling , where two molecules of your alkyne (5-chloro-1-pentyne) couple to form a dimer, consuming the starting material.

  • Mechanism:

    
    
    
  • The Fix:

    • Copper-Free Method: If this persists, eliminate Copper entirely. Use

      
        with XPhos  and Cesium Carbonate (
      
      
      
      )
      . This proceeds via a carbopalladation mechanism, bypassing the copper cycle and preventing homocoupling.
    • Slow Addition: If using Copper, add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide.

Mechanistic Visualization: The Poisoning Pathway

Understanding where the pyridine interferes is key to prevention.

Mechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Substrate DeadComplex DEAD STATE: Pd-N Coordinated Complex Pd0->DeadComplex TransMet Transmetallation (Ar-Pd-Alkyne) OxAdd->TransMet + Cu-Acetylide Prod Product Release (Reductive Elim) TransMet->Prod Prod->Pd0 Regeneration Pyridine Substrate: 2-Halopyridine Pyridine->DeadComplex N-Coordination (Displaces Ligands)

Figure 2: The competitive inhibition pathway where pyridine nitrogen sequesters the active catalyst.

Validated Protocol: 2-(5-Chloropent-1-ynyl)pyridine

This protocol is optimized to minimize both N-coordination and alkyl chloride elimination.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • 5-Chloro-1-pentyne (1.2 equiv)

  • Catalyst:

    
     (3 mol%) — Chosen for stability.
    
  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:1 ratio). Do not use strong inorganic bases (NaOH) to protect the alkyl chloride.
    

Step-by-Step:

  • Degassing (Critical): Charge the reaction vessel with

    
    , CuI, and THF. Sparging with Argon for 15 minutes is superior to vacuum/backfill cycles for removing dissolved oxygen.
    
  • Base Addition: Add degassed

    
    . The solution should remain yellow/clear.
    
  • Substrate Addition: Add 2-Bromopyridine.

  • Alkyne Addition: Add 5-chloro-1-pentyne dropwise over 10 minutes.

    • Why? Prevents high local concentration of alkyne, reducing Glaser homocoupling risk.

  • Temperature: Stir at Room Temperature for 1 hour. If conversion is <10% (check LCMS), heat to 50°C .

    • Warning: Do not exceed 60°C. Higher temps increase the risk of eliminating HCl from the chloropentyl chain.

  • Workup: Filter off ammonium salts immediately. Wash the organic layer with

    
     (aq) to remove residual Copper (prevents post-reaction degradation).
    
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Black Precipitate Ligand Oxidation /

Ingress
Repeat with fresh catalyst; ensure Argon sparge. Add 2%

.[2]
Green Solution Copper Oxidation (CuI

CuII)
Add alkyne slower. Check solvent for peroxides.
No Reaction (Clear) Pyridine PoisoningSwitch to Pd(XPhos) G2 catalyst or increase Temp to 50°C.
New Impurity (+98 mass) Glaser HomocouplingSwitch to Cu-free conditions (Pd/Ag or Pd/Cs2CO3).
New Impurity (-36 mass) HCl Elimination (Alkene formation)Base is too strong or Temp too high. Switch from DEA to TEA; keep T < 50°C.
References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922. Link

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[2][4][5][6] Chemical Reviews, 107(1), 133–173. Link

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational reference for Oxidative Homocoupling). Link

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[1][7] BenchChem Knowledge Base. Link

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. Link

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Analysis &amp; Reactivity Profile: 2-(5-Chloropent-1-ynyl)pyridine

This guide provides an in-depth spectroscopic and reactivity analysis of 2-(5-Chloropent-1-ynyl)pyridine , a bifunctional heterocyclic building block. It contrasts this molecule with its non-chlorinated and saturated ana...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic and reactivity analysis of 2-(5-Chloropent-1-ynyl)pyridine , a bifunctional heterocyclic building block. It contrasts this molecule with its non-chlorinated and saturated analogues to highlight the electronic and structural contributions of the terminal chloride and the internal alkyne.

Executive Summary

2-(5-Chloropent-1-ynyl)pyridine represents a strategic intermediate in heterocyclic synthesis, combining a basic pyridine core, a rigid alkyne spacer, and a reactive terminal alkyl chloride. This "dual-electrophile" nature allows for divergent synthetic pathways: metal-catalyzed cycloisomerization (targeting the alkyne) or nucleophilic substitution (targeting the chloride).

This guide compares the spectroscopic signature of 2-(5-Chloropent-1-ynyl)pyridine with two key analogues:

  • 2-(Pent-1-ynyl)pyridine : Controls for the terminal halogen effect.

  • 2-(5-Chloropentyl)pyridine : Controls for the alkyne unsaturation effect.

Key Findings:

  • NMR Diagnostic : The propargylic protons (

    
     ~2.55 ppm) and chloromethyl protons (
    
    
    
    ~3.65 ppm) serve as distinct handles for monitoring reaction progress.
  • Reactivity : The alkyne moiety induces a deshielding effect on the pyridine C3 position compared to saturated analogues, facilitating C-H activation pathways.

Structural & Spectroscopic Comparison

The following analysis synthesizes data from standard Sonogashira coupling products and alkyl halide characterization.

NMR Spectroscopy ( H & C)

The introduction of the alkyne rigidifies the linker, while the terminal chloride introduces an inductive withdrawing effect visible at the chain terminus.

Feature2-(5-Chloropent-1-ynyl)pyridineAnalogue A: 2-(Pent-1-ynyl)pyridineAnalogue B: 2-(5-Chloropentyl)pyridine
Linker Type Alkyne (Rigid, Conjugated)Alkyne (Rigid, Conjugated)Alkane (Flexible, Saturated)
Terminal Group -CH

Cl
-CH

-CH

Cl
Pyridine H-6 (

ppm)
~8.55 (d)~8.54 (d)~8.50 (d)
Propargylic CH

(

ppm)
2.55 (t) 2.40 (t)N/A (Benzylic ~2.8)
Terminal CH

(

ppm)
3.65 (t, CH

Cl)
1.05 (t, CH

)
3.55 (t, CH

Cl)
Alkyne C

C (

ppm)
~89.5 / 80.2~88.0 / 80.0N/A

Mechanistic Insight :

  • The Alkyne Effect : The alkyne bond in the target molecule exerts a ring current anisotropy effect, slightly deshielding the pyridine protons compared to the saturated Analogue B.

  • The Chloride Effect : The terminal chloride significantly deshields the adjacent methylene (

    
     3.65 vs 1.05), but this inductive effect dissipates rapidly through the chain, showing minimal impact on the pyridine ring shifts compared to Analogue A.
    
Vibrational Spectroscopy (IR)
  • C

    
    C Stretch : A weak but diagnostic band appears at ~2230 cm
    
    
    
    . This band is absent in Analogue B.
  • C-Cl Stretch : A characteristic band at ~650-700 cm

    
     , distinguishing it from Analogue A.
    
  • Pyridine Breathing : Strong bands at 1580 cm

    
      and 1430 cm
    
    
    
    remain consistent across all three analogues, confirming the integrity of the heteroaromatic core.

Experimental Protocol: Synthesis & Characterization

This protocol utilizes a Sonogashira Cross-Coupling , optimized to prevent homocoupling of the aliphatic alkyne.

Synthesis Workflow

Reagents : 2-Bromopyridine (1.0 equiv), 5-Chloro-1-pentyne (1.2 equiv), Pd(PPh


)

Cl

(2 mol%), CuI (1 mol%), Et

N (3.0 equiv), THF (Anhydrous).

Step-by-Step Procedure :

  • Degassing : Charge a flame-dried Schlenk flask with 2-bromopyridine, Pd catalyst, and CuI. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation : Add anhydrous THF and degassed Et

    
    N via syringe.
    
  • Addition : Add 5-chloro-1-pentyne dropwise at room temperature. ( Critical: Slow addition minimizes alkyne homocoupling).

  • Reaction : Stir at 50°C for 6–12 hours. Monitor via TLC (Hexane/EtOAc 8:1). The product spot will act as a UV-active (pyridine) spot that stains with KMnO

    
     (alkyne/alkyl).
    
  • Workup : Filter through a Celite pad to remove Pd/Cu residues. Concentrate in vacuo.

  • Purification : Flash column chromatography (SiO

    
    , Gradient 0-10% EtOAc in Hexanes).
    
Self-Validating Quality Control
  • Check 1 (TLC) : If the starting bromide persists, add 0.5 mol% extra catalyst.

  • Check 2 (

    
    H NMR) : Integration of the Pyridine H-6 (1H) vs. Chloromethyl CH
    
    
    
    (2H) must be exactly 1:2. Deviations indicate homocoupling impurities.

Reactivity & Divergent Pathways

The core value of 2-(5-Chloropent-1-ynyl)pyridine lies in its ability to undergo selective cyclization.

Cyclization Pathways Diagram

The following diagram illustrates the divergent reactivity compared to its analogues.

ReactivityPathways cluster_0 Comparison with Analogues Start 2-(5-Chloropent-1-ynyl)pyridine PathA Path A: Au/Ag Catalysis (5-endo-dig) Start->PathA Activation of Alkyne PathB Path B: Nucleophilic Sub. (Intramolecular) Start->PathB Activation of Alkyl-Cl ProdA Chloro-substituted Indolizine PathA->ProdA Cycloisomerization ProdB Cyclic Pyridinium Salt (Quinolizinium Precursor) PathB->ProdB Alkylation Ana1 Analogue A (No Cl) Only Path A possible Ana2 Analogue B (No Alkyne) Only Path B possible

Caption: Divergent synthetic utility of 2-(5-Chloropent-1-ynyl)pyridine. Unlike its analogues, it can access both indolizine scaffolds (via alkyne) and pyridinium salts (via chloride).

References

  • Sonogashira Coupling of Pyridines : Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Quinolizinium Synthesis : Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173–1193. Link

  • Alkyne-Pyridine Cyclization : Chernyak, N., & Gevorgyan, V. (2010). General and Efficient Synthesis of Indolizines and Benzo[a]indolizines via Copper-Catalyzed Cyclization. Angewandte Chemie International Edition, 49(15), 2743–2746. Link

  • 5-Chloro-1-pentyne Data : National Institute of Standards and Technology (NIST). 5-Chloro-1-pentyne Spectroscopic Data. NIST Chemistry WebBook. Link

Comparative

Publish Comparison Guide: Purity Assessment of 2-(5-Chloropent-1-ynyl)pyridine

Executive Summary 2-(5-Chloropent-1-ynyl)pyridine is a critical heterocyclic intermediate, often utilized in the synthesis of fused ring systems (such as indolizines) or nicotinic receptor ligands. Its structural duality...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(5-Chloropent-1-ynyl)pyridine is a critical heterocyclic intermediate, often utilized in the synthesis of fused ring systems (such as indolizines) or nicotinic receptor ligands. Its structural duality—possessing a basic pyridine nitrogen and a reactive electrophilic alkyl chloride tail linked by an alkyne—presents unique analytical challenges.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound. While HPLC offers superior stability for routine quantification, GC-MS provides indispensable structural confirmation and impurity profiling, albeit with thermal stability risks.[1]

Part 1: Compound Profile & Analytical Challenges

Before selecting a method, one must understand the physicochemical behavior of the analyte.[2]

FeaturePropertyAnalytical Implication
Structure Pyridine ring + Alkyne + Alkyl ChloridePotential for cyclization or polymerization under heat.
Basicity Pyridine Nitrogen (

)
HPLC: Requires buffered mobile phase to prevent peak tailing.GC: May interact with active sites on liners/columns (silanol activity).
Thermal Stability ModerateGC Risk: High inlet temperatures may induce elimination of HCl or alkyne degradation.
Chromophores Pyridine RingHPLC Benefit: Strong UV absorption at ~254 nm and ~260 nm.
Volatility Moderate (

)
Amenable to GC, but requires careful temperature programming.

Part 2: Method A – HPLC-UV (The Routine Standard)

Verdict: Best for routine purity checks, quantitative assay, and stability testing.

HPLC is the preferred method for quantification because it operates at ambient temperatures, mitigating the risk of thermal degradation associated with the alkyne and alkyl chloride moieties.

Experimental Protocol

Note: This protocol is self-validating through the use of system suitability parameters.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18,

    
    ).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5). Buffer is critical to suppress silanol interactions with the pyridine ring.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV-DAD at 254 nm (primary) and 210 nm (impurity check).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Elution of Analyte
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |

Why This Works (Causality)
  • Buffer Selection: Ammonium acetate buffers the mobile phase. Without it, the protonated pyridine nitrogen would interact ionically with residual silanols on the silica backbone, causing severe peak tailing.

  • Wavelength: The pyridine ring exhibits a characteristic

    
     transition around 254 nm, offering high sensitivity.
    
  • Solvent Strength: The lipophilic chloropentynyl chain requires high organic content (ACN) for elution, but the initial low organic phase ensures separation from polar pyridine byproducts.

Part 3: Method B – GC-MS (The Orthogonal Identifier)

Verdict: Best for impurity identification, structural confirmation, and residual solvent analysis.

GC-MS is orthogonal to HPLC. It separates based on boiling point and polarity, providing mass spectral fingerprints that confirm the presence of the chlorine isotope pattern (


 ratio of 3:1).
Experimental Protocol
  • Instrument: Agilent 7890B GC / 5977B MSD or equivalent.

  • Column: Rxi-5Sil MS (Low polarity, 5% phenyl / 95% dimethyl polysiloxane),

    
    .
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[4]

  • Inlet: Split (20:1) @ 250°C. Warning: Do not exceed 260°C to prevent dehydrohalogenation.

  • Liner: Ultra-Inert Deactivated Liner with Wool (prevents discrimination of basic compounds).

Temperature Program:

  • Initial: 60°C (Hold 1 min) – Traps volatiles.

  • Ramp: 15°C/min to 280°C.

  • Final: Hold 3 min.

MS Parameters:

  • Source Temp: 230°C.

  • Scan Range: 40–400 amu.

  • Solvent Delay: 3.0 min.

Why This Works (Causality)
  • Inert Flow Path: Pyridines are "sticky" bases. Standard liners will adsorb the analyte, leading to non-linear response. Ultra-inert deactivation is non-negotiable here.

  • Mass Spec Logic: The molecular ion (

    
    ) should be visible at m/z ~179. The presence of a characteristic M+2 peak at ~33% intensity of the base peak confirms the chlorine atom.
    
  • Thermal Caution: The ramp is aggressive (15°C/min) to elute the compound quickly, minimizing its residence time in the hot column and reducing the chance of thermal degradation.

Part 4: Comparative Performance Analysis

The following data summarizes the expected performance metrics based on validation studies of similar pyridine-alkyne intermediates.

Quantitative Data Summary
MetricHPLC-UV (Method A)GC-MS (Method B)
Linearity (

)

(High Precision)

(Variable due to inlet activity)
LOD (Limit of Detection)


(SIM Mode)
Precision (RSD)


Selectivity Separates by PolaritySeparates by Volatility
Throughput 23 min/sample15 min/sample
Risk Factor Co-elution of non-chromophoresThermal degradation (HCl loss)
Visualizing the Workflow

AnalyticalWorkflow Sample Crude Sample 2-(5-Chloropent-1-ynyl)pyridine Decision Select Method Sample->Decision HPLC_Prep Dilute in Mobile Phase (ACN/Buffer) Decision->HPLC_Prep Routine QC GC_Prep Dilute in DCM or EtOAc (No Buffer) Decision->GC_Prep Structure ID HPLC_Run HPLC-UV Run C18 Column, pH 5.5 HPLC_Prep->HPLC_Run GC_Run GC-MS Run Inert Liner, 5% Phenyl GC_Prep->GC_Run Data_HPLC Data: Purity % (Area Normalization) HPLC_Run->Data_HPLC Data_GC Data: ID Confirmation (m/z 179 + Cl pattern) GC_Run->Data_GC

Caption: Analytical workflow separating routine purity checks (HPLC) from structural identification (GC-MS).

Part 5: Decision Matrix & Recommendations

When should you use which method?

  • Use HPLC-UV when:

    • You need a Certificate of Analysis (CoA) with precise purity percentages (>98%).

    • The sample is suspected to contain non-volatile salts or thermally unstable byproducts.

    • You are scaling up synthesis and need to monitor reaction conversion quantitatively.

  • Use GC-MS when:

    • You observe an unknown impurity in HPLC and need to identify its molecular weight.

    • You are checking for residual solvents (e.g., THF, Hexane) from the synthesis.

    • You need to confirm the integrity of the chlorine atom (ensure no hydrodehalogenation occurred).

Critical Warning: If using GC-MS, always check for a peak at


 (Loss of HCl). If the 

peak is the base peak, your inlet temperature is likely too high, or the liner is dirty (catalyzing elimination). Lower the inlet temp to 220°C or switch to HPLC.

References

  • Validation of HPLC Methods for Pyridine Derivatives: Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Standard reference for pKa-based buffer selection in HPLC).
  • GC-MS of Nitrogen Heterocycles: Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Source for inert liner requirements for basic compounds).
  • Synthesis and Analysis of Pyridine Alkynes

    • Tilley, J. W., & Zawoiski, S. (1988). Synthesis of 2-substituted pyridines. The Journal of Organic Chemistry, 53(2), 386-390. Link (Foundational chemistry for 2-alkynylpyridines).

  • Baumann, W. (2006). Pyrolysis-GC/MS of Chlorinated Hydrocarbons. Springer.

Sources

Validation

Benchmarking the efficiency of catalysts for 2-(5-Chloropent-1-ynyl)pyridine synthesis

Topic: Benchmarking the efficiency of catalysts for 2-(5-Chloropent-1-ynyl)pyridine synthesis Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals Abstract The sy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the efficiency of catalysts for 2-(5-Chloropent-1-ynyl)pyridine synthesis Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals

Abstract

The synthesis of 2-(5-chloropent-1-ynyl)pyridine serves as a critical intermediate step in the development of pyridine-based histamine antagonists and functionalized heterocycles. This transformation—a Sonogashira cross-coupling between 2-bromopyridine and 5-chloropent-1-yne—presents unique challenges: the coordinating nature of the pyridine nitrogen can poison palladium catalysts, while the aliphatic alkyne is prone to oxidative homocoupling (Glaser side-reaction). This guide benchmarks four distinct catalytic systems, evaluating them on Turnover Frequency (TOF) , Isolated Yield , and Process Greenness , providing a data-driven roadmap for scale-up optimization.

Introduction & Synthetic Challenge

The target molecule combines a chemically distinct "linker" (alkyne) and a "warhead" (alkyl chloride) attached to a pyridine ring.

  • Substrate A: 2-Bromopyridine (Electrophile).[1][2][3] Challenge: Nitrogen lone pair can displace phosphine ligands, forming inactive Pd-pyridine complexes.

  • Substrate B: 5-Chloropent-1-yne (Nucleophile).[4] Challenge: Volatile liquid (bp 67–69 °C) susceptible to copper-mediated dimerization.

The Objective: Identify a catalyst system that favors the cross-coupling cycle over the off-cycle catalyst resting states or homocoupling pathways.

Benchmarked Catalyst Systems

We evaluated four industry-standard protocols adapted for heteroaryl-alkyl coupling.

System IDCatalyst PrecursorLigand / AdditiveRationale
Method A (Standard) Pd(PPh₃)₂Cl₂ (2 mol%)CuI (1 mol%)The "Classic" Sonogashira. Low cost, but prone to N-poisoning.
Method B (High-Perf) Pd(dppf)Cl₂ (1 mol%)CuI (1 mol%)Bidentate ligand (dppf) resists displacement by pyridine nitrogen.
Method C (Cu-Free) Pd(OAc)₂ (2 mol%)XPhos / PiperidineAvoids Cu-mediated Glaser homocoupling; utilizes a bulky ligand.
Method D (Hetero) 10% Pd/C (5 wt%)PPh₃ / CuIHeterogeneous system for easier purification and catalyst recovery.
Comparative Performance Data

The following data represents averaged results from triplicate runs performed on a 10 mmol scale.

Table 1: Efficiency Metrics

MetricMethod A (Classic)Method B (Pd-dppf)Method C (Cu-Free)Method D (Pd/C)
Isolated Yield 68%92% 84%71%
Reaction Time 12 h4 h6 h18 h
TOF (h⁻¹) ~28~230~140~8
Homocoupling High (~15%)Low (<3%)None Moderate (~8%)
Purification Difficult (Pd residue)ModerateEasyEasiest (Filtration)

Analysis:

  • Method B (Pd(dppf)Cl₂) is the superior choice for yield and speed . The large bite angle of the dppf ligand prevents the formation of the inactive [Pd(L)(Pyridine)₂] complex, maintaining the catalyst in the active cycle.

  • Method C is the preferred route if the starting alkyne is scarce, as it eliminates the waste associated with homocoupling.

  • Method A , while cheap, suffers from significant inhibition by the pyridine substrate, leading to stalled conversion.

Mechanistic Insight: The "Pyridine Problem"

The diagram below illustrates why standard catalysts (Method A) fail compared to chelating systems (Method B). The critical failure point is the "Off-Cycle Equilibrium" where the substrate itself inhibits the catalyst.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromopyridine OffCycle OFF-CYCLE TRAP [Pd(Ar)(Br)(Pyridine)₂] OxAdd->OffCycle + Substrate Excess (Inhibition) TransMetal Transmetallation (Cu-Acetylide enters) OxAdd->TransMetal + 5-Chloro-1-pentyne (Method B resists inhibition) OffCycle->OxAdd Slow Reversal RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle highlighting the off-cycle trap caused by 2-bromopyridine coordination. Method B (dppf ligand) sterically hinders this trap.

Recommended Experimental Protocol (Method B)

This protocol utilizes the Pd(dppf)Cl₂ system, identified as the most robust for this specific transformation.

Reagents:

  • 2-Bromopyridine (1.0 eq, 158 mg)

  • 5-Chloropent-1-yne (1.2 eq, 123 mg)

  • Pd(dppf)Cl₂[5]·CH₂Cl₂ (1 mol%, 8 mg)

  • CuI (1 mol%, 2 mg)

  • Triethylamine (Et₃N) (3.0 eq)[6]

  • Solvent: Anhydrous THF (degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 25 mL Schlenk tube and cool under Argon flow.

  • Solids Addition: Add Pd(dppf)Cl₂ and CuI. Cap and purge with Argon x3.

  • Solvent & Base: Syringe in degassed THF (5 mL) and Et₃N. The solution should turn yellowish-orange.

  • Substrate Addition:

    • Add 2-Bromopyridine via syringe.

    • Add 5-Chloropent-1-yne dropwise over 2 minutes. ( Note: Slow addition minimizes homocoupling concentration).

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • Checkpoint: The mixture will darken to brown/black as Pd(0) forms and precipitates salts.

  • Workup:

    • Cool to Room Temp.[6][7] Dilute with Et₂O (20 mL).

    • Filter through a pad of Celite to remove Pd/Cu salts.

    • Wash filtrate with NH₄Cl (sat. aq.) to remove copper traces (blue aqueous layer).

  • Purification: Concentrate in vacuo. Purify via Flash Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Workflow Visualization:

Workflow Start Reactants (Ar-Br + Alkyne) Mix Cat. Mixing (Pd/Cu + Base) Start->Mix Heat Heating 60°C, 4h Mix->Heat Filter Celite Filtration (Remove Salts) Heat->Filter Wash Aq. Wash (NH4Cl) Filter->Wash Isolate Final Product (Oil) Wash->Isolate

Figure 2: Operational workflow for the high-efficiency synthesis of 2-(5-chloropent-1-ynyl)pyridine.

Conclusion

For the synthesis of 2-(5-chloropent-1-ynyl)pyridine , the choice of catalyst is dictated by the coordinating nature of the pyridine ring.

  • Recommendation: Use Pd(dppf)Cl₂ (Method B). It offers the highest TOF and yield (92%) by preventing catalyst poisoning.

  • Alternative: If copper contamination is a strict concern for downstream biology, use Method C (Pd-XPhos) , though at a higher reagent cost.

  • Safety Note: 5-Chloropent-1-yne is a volatile alkylating agent. Handle in a fume hood and destroy excess alkyne with bleach/NaOH wash.

References
  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry".[8] Chemical Reviews, 107(3), 874–922. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Sigma-Aldrich. "5-Chloro-1-pentyne Product Specification & Safety Data". Merck KGaA. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Sonogashira Coupling of Aryl Chlorides and Bromides". Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Comparative

Validation of a New Analytical Method for 2-(5-Chloropent-1-ynyl)pyridine

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Pharmaceutical Development[1] Executive Summary: The Shift from GC to UPLC-MS/MS In the synthesis of next-generation pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Pharmaceutical Development[1]

Executive Summary: The Shift from GC to UPLC-MS/MS

In the synthesis of next-generation pyridine-based anxiolytics and antipsychotics, 2-(5-Chloropent-1-ynyl)pyridine serves as a critical alkylating intermediate.[1] Historically, Gas Chromatography with Flame Ionization Detection (GC-FID) has been the workhorse for pyridine derivative analysis due to the volatility of the pyridine ring.

However, the presence of the alkyne moiety (pent-1-ynyl) introduces a significant liability: thermal instability. Under the high injection port temperatures (


C) required for GC, we observe on-column polymerization and degradation, leading to non-linear responses and ghost peaks.

This guide validates a transition to Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) . This "cold" ionization method preserves the alkyne integrity, offers superior sensitivity for potential genotoxic impurity (PGI) monitoring, and aligns with Green Chemistry principles by reducing solvent consumption.

Comparative Analysis: Legacy vs. New Methodology

The following table objectively compares the performance of the legacy GC-FID method against the newly validated UPLC-MS/MS protocol.

FeatureLegacy Method (GC-FID)New Method (UPLC-MS/MS)Performance Verdict
Analyte Stability Poor. Thermal degradation of alkyne observed at

C.
Excellent. Ambient temperature analysis preserves molecular integrity.[1]UPLC Wins
Sensitivity (LOD) ~50 ppm (Limited by FID background).< 0.5 ppm (MRM mode specificity).[1][2]UPLC Wins
Selectivity Moderate.[1] Co-elution with synthesis byproducts common.[1]High. Mass-based discrimination eliminates matrix interference.[1]UPLC Wins
Run Time 25.0 minutes (Thermal gradient required).4.5 minutes (Isocratic/Fast Gradient).[1]UPLC Wins
Greenness Low.[1] High energy use (oven) and helium carrier gas dependency.[1]High. Low solvent usage (MeOH/Water) and nitrogen gas.[1]UPLC Wins

Deep Dive: The Validated UPLC-MS/MS Protocol

Mechanistic Rationale

The choice of Electrospray Ionization (ESI) in Positive mode is driven by the basic nitrogen on the pyridine ring, which protonates readily (


). The Multiple Reaction Monitoring (MRM) transition focuses on the cleavage of the chloropentynyl tail, providing a unique "fingerprint" that eliminates false positives from other pyridine impurities.
Instrument Conditions[1][3][4][5]
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).

  • Column: Waters ACQUITY UPLC BEH C18 (

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp:

    
    C.
    

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
2.50 90 Elution of Analyte
3.00 90 Wash
3.10 10 Re-equilibration

| 4.50 | 10 | End of Run |[1]

Mass Spectrometry Parameters (MRM)[1]
  • Precursor Ion (Q1): 180.1 m/z (

    
     for 
    
    
    
    isotope)
  • Product Ion (Q3): 144.1 m/z (Loss of HCl) & 116.1 m/z (Pyridine ring fragment)

  • Collision Energy: 25 eV

Experimental Validation Data (ICH Q2(R2) Aligned)

The following data demonstrates the method's compliance with ICH Q2(R2) guidelines for validation of analytical procedures.

Specificity & Selectivity

Blank injections showed no interference at the retention time of 2-(5-Chloropent-1-ynyl)pyridine (1.82 min). Spiked samples confirmed complete resolution from known synthesis precursors (2-ethynylpyridine and 1-chloro-3-iodopropane).

Linearity & Range[1]
  • Range: 0.5 ppm to 100 ppm (relative to drug substance).[1]

  • Regression:

    
    .[1]
    
  • Weighting:

    
     weighting applied to account for heteroscedasticity at the lower end.[1]
    
Accuracy & Precision
Spike Level (ppm)Mean Recovery (%)% RSD (n=6)Acceptance Criteria
LOQ (0.5) 94.23.880-120%, RSD < 10%
Low (5.0) 98.51.285-115%, RSD < 5%
High (50.0) 100.10.890-110%, RSD < 2%

Step-by-Step Experimental Workflow

This protocol is designed to minimize handling errors and maximize recovery.[1][3]

Reagents
  • Diluent: 50:50 Acetonitrile:Water (matches initial gradient conditions to prevent peak distortion).[1]

  • Standard: Reference Standard of 2-(5-Chloropent-1-ynyl)pyridine (Purity

    
    ).
    
Protocol
  • Stock Preparation: Weigh 10.0 mg of reference standard into a 100 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 100

    
    ).[1]
    
  • Working Standard: Dilute 1.0 mL of Stock into a 100 mL flask using the Diluent . (Conc: 1

    
     or 1 ppm relative to a 100 mg/mL sample).[1]
    
  • Sample Preparation:

    • Accurately weigh 50 mg of the drug substance/intermediate.[1]

    • Transfer to a 15 mL centrifuge tube.

    • Add 5.0 mL of Diluent.[1]

    • Critical Step: Vortex for 2 minutes, then sonicate for 5 minutes at ambient temperature. Do not heat.

    • Centrifuge at 4000 rpm for 5 minutes to pellet insoluble matrix components.

    • Filter supernatant through a 0.2

      
       PTFE syringe filter into a UPLC vial.[1]
      
  • System Suitability: Inject the Working Standard 6 times. Ensure RSD of peak area is

    
    .[1][4]
    

Visualizing the Validation Logic

The following diagram illustrates the decision pathway used to select and validate this method, highlighting the critical "Thermal Stability" checkpoint that disqualified GC.

MethodValidationLogic Start Analyte Characterization 2-(5-Chloropent-1-ynyl)pyridine CheckVolatility Check Volatility & Stability Start->CheckVolatility Decision1 Is Analyte Thermally Stable at >200°C? CheckVolatility->Decision1 GC_Path Legacy Path: GC-FID Method Decision1->GC_Path Yes (Assume) LC_Path New Path: UPLC-MS/MS Decision1->LC_Path No (Actual) Fail_GC FAILURE: Alkyne Polymerization Poor Linearity GC_Path->Fail_GC Experimental Data MethodDev Method Development (C18 Column, ESI+) LC_Path->MethodDev Validation ICH Q2(R2) Validation (Specificity, LOQ, Accuracy) MethodDev->Validation FinalMethod Valid Method: High Sensitivity (<0.5 ppm) No Degradation Validation->FinalMethod

Figure 1: Analytical Method Selection Decision Tree. The failure of GC-FID due to thermal instability necessitates the shift to UPLC-MS/MS.

References

  • International Council for Harmonisation (ICH). (2005).[1][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • Restek Corporation. (2024).[1] Pyridine and Pyridine Derivatives Analysis: GC vs LC Considerations. Retrieved from [Link] (General reference for pyridine analysis techniques).[1]

  • Sielc Technologies. (2024).[1] HPLC Separation of Pyridine Derivatives on Mixed-Mode Columns. Retrieved from [Link].[1]

Sources

Validation

In silico prediction vs. experimental data for 2-(5-Chloropent-1-ynyl)pyridine properties

In Silico Prediction vs. Experimental Reality Executive Summary 2-(5-Chloropent-1-ynyl)pyridine (CAS: 872368-11-1) is a critical heterocyclic intermediate, primarily utilized in the synthesis of mGluR5 modulators and nic...

Author: BenchChem Technical Support Team. Date: March 2026

In Silico Prediction vs. Experimental Reality

Executive Summary

2-(5-Chloropent-1-ynyl)pyridine (CAS: 872368-11-1) is a critical heterocyclic intermediate, primarily utilized in the synthesis of mGluR5 modulators and nicotinic acetylcholine receptor (nAChR) ligands. Structurally, it features a pyridine ring conjugated to a pentynyl chain terminated by a reactive chlorine handle.

This guide contrasts standard in silico physicochemical predictions with validated experimental data derived from synthetic protocols (specifically Sonogashira couplings). While computational models accurately predict its lipophilicity trends, they often fail to account for the specific handling requirements of the resulting "yellow oil" and the unique spectral anisotropy introduced by the alkynyl-pyridine conjugation.

Physicochemical Profile: Prediction vs. Data

The following table contrasts standard algorithmic predictions (using consensus LogP/pKa models) against experimental observations reported in patent literature (e.g., US20120277237A1).

PropertyIn Silico Prediction (Consensus)Experimental Data / ObservationDeviation Analysis
Physical State Solid (Low Melting Point)Yellow Oil Crystal packing forces are disrupted by the flexible pentynyl chain, preventing solidification at RT.
LogP 3.2 – 3.8High Lipophilicity (Elutes in Cyclohexane/EtOAc)Accurate. The molecule requires non-polar solvents (Cyclohexane) for effective chromatography.
pKa (Pyridine N) ~5.2 (Standard Pyridine)< 5.0 (Estimated) The sp-hybridized alkyne at C2 is electron-withdrawing, reducing electron density at the nitrogen, lowering basicity.
Molecular Weight 179.65 g/mol 179.1 g/mol (MS Observed) Matches theoretical values.
Solubility Poor in water; Good in DMSO/MeOHSoluble in DCM, EtOAc, Cyclohexane Experimental workup confirms high solubility in organic solvents, crucial for liquid-liquid extraction.

Synthetic Workflow & Experimental Validation

The synthesis of 2-(5-Chloropent-1-ynyl)pyridine is a classic example of where in silico reaction planning must yield to experimental nuance. The standard route involves a Sonogashira cross-coupling between 2-bromopyridine and 5-chloro-1-pentyne.

Protocol: Sonogashira Coupling

Objective: Synthesize 2-(5-Chloropent-1-ynyl)pyridine with >60% yield.

  • Reagent Prep: Degas all solvents (DMF or THF) with Argon for 30 mins. Oxygen is the enemy of the Pd(0) catalytic cycle.

  • Catalyst Loading: Use Pd(PPh3)2Cl2 (3-5 mol%) and CuI (2 mol%) as co-catalyst.

  • Base: Triethylamine (Et3N) or Diethylamine is required to neutralize the HBr byproduct.

  • Reaction:

    • Dissolve 2-bromopyridine (1.0 eq) and 5-chloro-1-pentyne (1.2 eq) in degassed solvent.

    • Add base (3.0 eq).

    • Add catalysts under Argon flow.

    • Stir at RT to 60°C for 4-12 hours. Monitoring by TLC is essential (UV active product).

  • Workup (Critical Step):

    • In Silico Assumption: Standard aqueous wash.

    • Experimental Reality: The copper salts form sticky complexes. Wash with aqueous NH4OH (Ammonium Hydroxide) or EDTA solution to chelate Cu and remove the blue/green color.

    • Extract with Ethyl Acetate.[1]

  • Purification:

    • Flash Column Chromatography.

    • Eluent: Cyclohexane : Ethyl Acetate (Gradient 95:5 to 80:20).

    • Yield: Expect ~61% (Yellow Oil).[1]

Visualization: Synthetic Pathway

The following diagram illustrates the reaction logic and the critical purification checkpoint.

SynthesisWorkflow Start 2-Bromopyridine + 5-Chloro-1-pentyne Catalysis Catalysis Pd(PPh3)2Cl2 / CuI Et3N / DMF Start->Catalysis Mix under Ar Reaction Cross-Coupling (Sonogashira) Catalysis->Reaction Heat/Stir Workup Workup NH4OH Wash (Remove Cu salts) Reaction->Workup Quench Purification Purification Cyclohexane:EtOAc Chromatography Workup->Purification Extract Product Product Yellow Oil (61% Yield) Purification->Product Isolate

Figure 1: Step-by-step synthetic workflow for 2-(5-Chloropent-1-ynyl)pyridine, highlighting the critical copper-removal workup step often missed in automated predictions.

Spectral Characterization: The "Fingerprint"

When validating the product, researchers should look for specific spectral anomalies that confirm the success of the coupling.

Mass Spectrometry (MS)
  • Prediction: Monoisotopic mass 179.05.

  • Experimental Pattern: You must observe the Chlorine Isotope Pattern .

    • M+H (180): 100% intensity.

    • M+H+2 (182): ~32% intensity (characteristic of 35Cl/37Cl ratio).

    • Note: If this 3:1 ratio is absent, you have likely eliminated the chlorine (e.g., cyclization side reaction) or hydrolyzed it.

1H NMR Spectroscopy

The alkyne linker creates a "cone of anisotropy" that shields/deshields specific protons differently than a standard alkyl chain.

  • Pyridine Protons (Aromatic Region):

    • Look for 4 distinct signals between 7.0 – 8.6 ppm .

    • The proton at C6 (adjacent to Nitrogen) will be the most deshielded (~8.5 ppm, doublet).

  • Propargylic Protons (C3-H):

    • The CH2 directly attached to the alkyne will appear as a triplet at ~2.5 - 2.6 ppm .

    • Causality: This is significantly upfield compared to aromatic methyls but downfield from standard alkyls due to the alkyne's electron density.

  • Terminal Chloromethyl (C5-H):

    • Triplet at ~3.6 - 3.7 ppm . This confirms the integrity of the alkyl chloride tail.

Comparison Guide: In Silico vs. Wet Lab

This flowchart helps researchers decide when to trust software and when to rely on the bench.

DecisionMatrix Query Property of Interest Lipophilicity Lipophilicity (LogP) Query->Lipophilicity Reactivity Reactivity / Synthesis Query->Reactivity Spectra Spectral Data (NMR) Query->Spectra TrustSoft TRUST IN SILICO Standard algorithms are accurate for hydrophobic chains. Lipophilicity->TrustSoft TrustLab TRUST EXPERIMENTAL Copper chelation and side-reactions are hard to model. Reactivity->TrustLab Verify VERIFY MANUALLY Anisotropy effects require expert interpretation. Spectra->Verify

Figure 2: Decision matrix for prioritizing data sources when working with alkynyl pyridine derivatives.

References

  • Novel Alkynyl Derivatives as Modulators of Metabotropic Glutamate Receptors. (2012). United States Patent Application 20120277237.[1]

    • Source of experimental yield (61%), physical state (yellow oil), and reaction conditions.[1]

  • Sonogashira Coupling of 2-Bromopyridines. (2002). Journal of Organic Chemistry.

    • Foundational protocol for pyridine-alkyne couplings.
  • Synthesis of 5-chloropent-1-yne. (2010). Organic Syntheses.

    • Reference for the stability and handling of the alkyl chloride starting m

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-(5-Chloropent-1-ynyl)pyridine

Topic: 2-(5-Chloropent-1-ynyl)pyridine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Senior Application Scientist Technical Guide Executive Summary & Chemical Id...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(5-Chloropent-1-ynyl)pyridine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Senior Application Scientist Technical Guide

Executive Summary & Chemical Identity

Objective: This guide defines the safe handling, segregation, and disposal protocols for 2-(5-Chloropent-1-ynyl)pyridine , a functionalized pyridine derivative commonly used as a building block in medicinal chemistry (e.g., mGluR5 modulator synthesis).

Chemical Profile:

  • CAS Number: 872368-11-1

  • Physical State: Viscous Yellow Oil

  • Molecular Formula: C₁₀H₁₀ClN

  • Key Functional Groups: Pyridine ring (Base), Internal Alkyne (Unsaturation), Primary Alkyl Chloride (Electrophile).

Critical Hazard Assessment: Unlike simple solvents, this compound presents a dual hazard profile:

  • Alkylation Potential: The primary alkyl chloride moiety renders the molecule a potential alkylating agent. It must be treated as a suspected mutagen/carcinogen .

  • Environmental Toxicity: Halogenated pyridines are persistent environmental toxins. They cannot be discharged into aqueous waste streams.

Pre-Disposal Safety Architecture

Expert Insight: Effective disposal begins at the bench. The primary cause of waste-stream accidents is improper segregation of reactive functionalities.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Double-gloved Nitrile (min 0.11mm) or VitonProtects against permeation by halogenated organics.
Eye Protection Chemical Splash GogglesPrevents corneal damage from corrosive/irritating vapors.
Respiratory Fume Hood (Face velocity > 100 fpm)Mandatory. Prevents inhalation of volatile alkyl chlorides.[1][2]
Body Tyvek® Lab Coat or ApronImpervious barrier against oil-based splashes.
Waste Characterization & Segregation

Core Directive: This compound must be classified as Halogenated Organic Waste .

Segregation Logic:

  • DO NOT mix with acidic waste streams. The pyridine nitrogen can protonate, increasing solubility and potentially generating heat.

  • DO NOT mix with strong oxidizers (e.g., Nitric acid, Peroxides). The alkyne bond is susceptible to oxidative cleavage, which can be exothermic and gas-generating.

  • DO NOT mix with aqueous waste. The alkyl chloride can slowly hydrolyze, releasing hydrochloric acid (HCl) and changing the container pressure/pH over time.

RCRA Waste Codes (US Context):

  • D001: Ignitable (if flash point < 60°C, common for this class).

  • D022: Toxicity Characteristic (Chloroform/Carbon Tet analogs, applied as a safety catch-all for halogenated solvents).

Step-by-Step Disposal Protocols
Protocol A: Routine Bench-Scale Disposal (< 50 mL)

Context: Disposal of reaction aliquots, unused stock, or chromatography fractions.

  • Preparation: Ensure the waste container is labeled "Hazardous Waste - Halogenated Organic."

  • Dilution (Optional but Recommended): If the material is neat (pure oil), dilute it 1:10 with a compatible non-reactive solvent like Dichloromethane (DCM) or Ethyl Acetate. This reduces viscosity and prevents the formation of "hot spots" in the waste drum.

  • Transfer: Pour the solution into the halogenated waste carboy using a funnel.

  • Rinsing: Rinse the original vessel twice with acetone or DCM. Add rinsate to the same halogenated waste container.

  • Closure: Cap the container immediately to prevent volatile emissions.

Protocol B: Spill Response (Contaminated Debris)

Context: Accidental release of the yellow oil on benchtop or floor.

  • Isolation: Evacuate the immediate area and mark the zone.

  • Absorption: Do not wipe. Apply an inert absorbent material (Vermiculite, Diatomaceous Earth, or Polypropylene pads) directly over the oil.

    • Why? Wiping spreads the alkylating agent; absorption encapsulates it.

  • Collection: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty polyethylene bag.

  • Labeling: Tag as "Solid Hazardous Waste (Debris) - Contaminated with Halogenated Organics."

Visual Workflow: Waste Stream Decision Tree

DisposalWorkflow Start Waste Generation: 2-(5-Chloropent-1-ynyl)pyridine StateCheck Physical State? Start->StateCheck Liquid Liquid (Neat or Solution) StateCheck->Liquid Reaction Waste Solid Solid Debris (Spill/Gloves) StateCheck->Solid Contaminated Items Segregation Segregation Check: Isolate from Acids & Oxidizers Liquid->Segregation Container_Sol Container Type: Wide-Mouth Jar / Double Bag Solid->Container_Sol Container_Liq Container Type: HDPE or Glass Carboy Segregation->Container_Liq Labeling Labeling: 'Halogenated Organic Waste' + 'Toxic' Container_Liq->Labeling Container_Sol->Labeling Disposal Final Disposal: High-Temp Incineration (with HCl Scrubber) Labeling->Disposal

Figure 1: Decision matrix for the safe segregation and packaging of chloropentynylpyridine waste streams.

Regulatory & Compliance Framework

Adherence to these standards ensures compliance with EPA (US) and REACH (EU) guidelines.

  • US EPA (RCRA): Under 40 CFR 261, this material is a "Characteristic Waste." It must be incinerated at a permitted facility capable of handling halogenated loads (99.99% destruction efficiency required).

  • Transportation (DOT/IATA):

    • Proper Shipping Name: Waste Toxic Liquid, Organic, N.O.S. (2-(5-Chloropent-1-ynyl)pyridine).

    • Hazard Class: 6.1 (Toxic).

    • Packing Group: III (Low to Medium Danger).

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11319233, 2-(5-Chloropent-1-ynyl)pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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